3-Phenylpiperazin-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70401. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-phenylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFFHKBGGZHQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290689 | |
| Record name | 3-Phenylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5368-28-5 | |
| Record name | 5368-28-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpiperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Phenylpiperazin-2-one basic chemical properties
An In-Depth Technical Guide to the Core Chemical Properties of 3-Phenylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic organic compound featuring a core piperazine ring. It serves as a pivotal structural motif and a versatile intermediate in the field of medicinal chemistry. Its significance is primarily derived from its role as a precursor in the synthesis of a wide array of pharmacologically active molecules, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive overview of the fundamental chemical properties, synthesis, spectroscopic characterization, reactivity, and pharmacological relevance of this compound, offering field-proven insights for its application in research and drug development.
Introduction: The Significance of the Phenylpiperazine Scaffold
The piperazine ring is a privileged scaffold in drug discovery, present in numerous approved drugs with a broad spectrum of biological activities.[1] When combined with a phenyl group, the resulting phenylpiperazine moiety becomes a cornerstone for designing ligands that interact with various neurotransmitter receptors. This compound is a lactam derivative of this core structure. It is a key building block for creating compounds intended for the treatment of neurological disorders such as depression, anxiety, and schizophrenia.[2] Its structural framework is particularly valuable for designing molecules that modulate serotonin and dopamine receptors, making it an indispensable tool for medicinal chemists.[2]
Physicochemical Properties
The inherent properties of this compound dictate its handling, reactivity, and formulation potential. While specific experimental data for properties like melting point and solubility are not consistently reported for the parent compound, its characteristics can be inferred from its structure and data from closely related derivatives.
Table 1: Core Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂N₂O | [2] |
| Molecular Weight | 176.22 g/mol | [2] |
| CAS Number | 5368-28-5 | |
| Appearance | Typically a solid (powder or crystals) | [3] |
| Melting Point | Data not readily available. The related compound, 1-methyl-3-phenylpiperazine, has a melting point of 56-60 °C. | [3] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water and poor solubility in nonpolar solvents like hexane. | [4][5] |
| Storage | Room temperature, preferably in a cool, dark place under an inert atmosphere. | [2] |
Synthesis and Mechanism
The most common and established route to this compound involves the cyclocondensation of an α-halophenylacetic acid ester with ethylenediamine.[6] This reaction provides a direct and efficient pathway to the core lactam structure.
Causality Behind Experimental Choices:
-
Reactants: Ethyl α-bromophenylacetate is chosen as it provides the phenylacetyl backbone with a good leaving group (bromide) at the alpha position, facilitating nucleophilic attack. Ethylenediamine serves as the diamine source to form the six-membered piperazine ring.
-
Reaction Control: The reaction is a classic nucleophilic substitution followed by intramolecular cyclization. Controlling temperature and reaction time is crucial to prevent the formation of polymeric byproducts, which can occur if both amine groups of ethylenediamine react intermolecularly with the ester.[6]
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative methodology based on established chemical principles for this reaction class.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl α-bromophenylacetate (1.0 eq) in a suitable solvent such as toluene or ethanol.
-
Addition of Ethylenediamine: Slowly add an excess of ethylenediamine (2.0-3.0 eq) to the solution at room temperature. The excess ethylenediamine acts as both a reactant and a base to neutralize the HBr formed during the reaction.
-
Reflux: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove excess ethylenediamine and its salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
Structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The following are the expected spectral characteristics based on its structure and data from analogous compounds.[6][7]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Phenyl Protons: A multiplet in the aromatic region, typically between δ 7.20-7.50 ppm, integrating to 5 protons.
-
Methine Proton (C3-H): A singlet or a narrow multiplet around δ 4.5-4.7 ppm for the proton at the chiral center adjacent to the phenyl group and nitrogen. In the closely related 1-methyl-2-oxo-3-phenylpiperazine, this proton appears as a singlet at δ 4.58 ppm.[6]
-
Piperazine Protons: A series of complex multiplets between δ 3.0-3.6 ppm, integrating to 4 protons, corresponding to the two CH₂ groups of the piperazine ring.
-
Amine/Amide Protons (N-H): One or two broad singlets, which may appear over a wide range (δ 2.0-8.0 ppm) and are D₂O exchangeable, corresponding to the secondary amine (N4-H) and the amide (N1-H) protons.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 165-170 ppm. For a similar lactam, a signal was observed at 168.5 ppm.[7]
-
Phenyl Carbons: Multiple signals between δ 125-140 ppm. The quaternary carbon (ipso-carbon) attached to the piperazine ring will be distinct from the protonated aromatic carbons.
-
Methine Carbon (C3): A signal around δ 60-65 ppm.
-
Piperazine Carbons (C5, C6): Signals for the two methylene carbons of the piperazine ring, typically in the range of δ 40-50 ppm.
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the secondary amine and amide.
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (around 2850-2950 cm⁻¹).
-
C=O Stretch (Amide I band): A strong, sharp absorption band around 1640-1680 cm⁻¹, characteristic of a cyclic lactam.[8]
-
-
Mass Spectrometry (MS):
-
In Electrospray Ionization (ESI) mode, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 177. Fragmentation may involve cleavage of the piperazine ring.[6]
-
Reactivity and Applications in Synthesis
The chemical reactivity of this compound is dominated by its lactam functionality and the secondary amine at the N4 position, making it a versatile synthetic intermediate.
Key Reactions:
-
Reduction of the Lactam: The amide carbonyl can be completely reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (THF). This reaction is fundamental as it converts this compound into 3-phenylpiperazine, opening access to a different class of derivatives.[6]
-
N-Alkylation/N-Acylation: The secondary amine at the N4 position is nucleophilic and can be readily functionalized via alkylation (using alkyl halides) or acylation (using acyl chlorides or anhydrides). This allows for the introduction of diverse substituents to modulate the molecule's steric and electronic properties, a key strategy in drug design.
Logical Flow of Synthetic Utility
Caption: Core reactivity pathways of this compound.
Pharmacological Context and Structure-Activity Relationships (SAR)
The true value of this compound lies in the pharmacological properties of the molecules derived from it. Arylpiperazine derivatives are well-known for their affinity for serotonergic (5-HT) and adrenergic (α) receptors.
-
Target Affinity: Derivatives often show high affinity for the 5-HT₁ₐ and α₁ receptors. The interaction is typically governed by the phenyl ring and the basic nitrogen (N4) of the piperazine core.
-
Structure-Activity Relationship (SAR):
-
Substitution on the Phenyl Ring: Modifying the substitution pattern on the phenyl ring can fine-tune receptor selectivity and affinity. For instance, ortho-substituents can be favorable for affinity at both 5-HT₁ₐ and α₁ receptors, while the meta position appears critical for differentiating between the two.
-
N4-Substituents: The nature of the substituent attached to the N4 nitrogen is crucial. Long alkyl chains or bulky aromatic groups are often incorporated to bridge to other pharmacophores or to modulate the overall lipophilicity and binding mode of the ligand.
-
Piperazine Ring Conformation: The piperazine ring acts as a constrained linker, holding the aryl group and the N4-substituent in a specific spatial orientation, which is critical for optimal receptor binding.
-
Conclusion
This compound is more than a simple chemical compound; it is a validated and highly valuable platform for the discovery of novel therapeutics. Its straightforward synthesis, well-defined spectroscopic signature, and versatile reactivity make it an essential tool for medicinal chemists. A thorough understanding of its core properties, as detailed in this guide, empowers researchers to rationally design and synthesize new generations of CNS-active agents with improved efficacy and selectivity.
References
- Divvela V. N. S. R., Dandala R., Handa V. K., Sivakumaran M., & Naidu A. (2006).
- Google Patents. (n.d.). A process for preparing 1-methyl-3-phenylpiperazine. (WO2004106309A1).
- ResearchGate. (n.d.). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives.
- ResearchGate. (n.d.). (PDF) FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES.
- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer....
- Yeditepe Journal of Health Sciences. (n.d.). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives.
- PubChem. (n.d.). 1-Methyl-3-phenylpiperazine.
- NIST WebBook. (n.d.). Piperazine, 1-phenyl-.
- NIST WebBook. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-.
- International Journal of Pharmaceutical Sciences and Research. (2018). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]
- MySkinRecipes. (n.d.). (R)-3-Phenylpiperazin-2-one.
- SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.
- MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- ResearchGate. (n.d.). 1 H NMR spectra of (top) (3-phenyl-3,4-dihydro-2H-benzo[e]....
Sources
- 1. 1-Methyl-3-phenylpiperazine | 5271-27-2 [chemicalbook.com]
- 2. (R)-3-Phenylpiperazin-2-one [myskinrecipes.com]
- 3. 1-甲基-3-苯基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS 5271-27-2: 1-Methyl-3-phenyl-piperazine | CymitQuimica [cymitquimica.com]
- 5. swgdrug.org [swgdrug.org]
- 6. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Latent Therapeutic Potential of the 3-Phenylpiperazin-2-one Scaffold: A Technical Guide for Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be elaborated to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The 3-phenylpiperazin-2-one core represents one such scaffold, a seemingly simple heterocyclic structure that serves as a crucial synthetic intermediate for a diverse array of pharmacologically active compounds.[1] While this compound itself is not typically an end-point therapeutic, its structural motifs are integral to the design of molecules targeting the central nervous system (CNS), with particular relevance to neurological and psychiatric disorders.[1] This technical guide will delve into the known and potential pharmacological activities stemming from this core, providing researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic promise, mechanistic underpinnings, and practical methodologies for its investigation.
Pharmacological Landscape: A Hub for CNS-Active Agents
The true pharmacological value of this compound is realized in its derivatives. The phenylpiperazine moiety is a well-established pharmacophore for agents active in the CNS.[2] Modifications to the piperazine ring, the phenyl group, and the lactam function of the this compound core have yielded compounds with a broad spectrum of activities.
Antidepressant and Anxiolytic Potential
A significant body of research points to the potential of phenylpiperazine derivatives in the management of depression and anxiety.[2][3] These compounds often exhibit high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are key players in mood regulation.[3][4] For instance, certain phenylpiperazine pyrrolidin-2-one derivatives have demonstrated potent antidepressant-like activity in preclinical models, such as the forced swimming test.[3] The mechanism is often attributed to the modulation of serotonergic neurotransmission.[5][6] Trazodone, a well-known antidepressant, is a phenylpiperazine compound that acts as a serotonin antagonist and reuptake inhibitor (SARI).[7]
Antipsychotic Activity
The dopaminergic system is a primary target for antipsychotic drugs. The phenylpiperazine scaffold has been successfully incorporated into molecules that modulate dopamine D2 receptors.[8][9] Many atypical antipsychotics, such as aripiprazole and ziprasidone, feature a long-chain arylpiperazine structure.[9] These agents often exhibit a mixed pharmacological profile, with activity at both dopamine and serotonin receptors, which is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced side-effect profile compared to older antipsychotics.
Analgesic Properties in Neuropathic Pain
Recent investigations have explored the utility of arylpiperazine derivatives in the challenging field of neuropathic pain.[10] Certain compounds have shown significant analgesic activity in animal models of both acute and chronic pain.[10] The proposed mechanisms for these effects are diverse and can involve interactions with various receptors and ion channels implicated in pain signaling.
Anticancer and Other Emerging Activities
Beyond the CNS, derivatives of the broader piperazine class have shown promise in other therapeutic areas. For example, some phenylpiperazine derivatives of 1,2-benzothiazine have been evaluated as potential anticancer agents, with some showing cytotoxicity against breast adenocarcinoma cell lines.[11] Additionally, various phenylpiperazine derivatives have been synthesized and investigated for a range of other activities, including acaricidal[12], antithrombotic[13], and antimycobacterial effects.[14]
Mechanistic Insights: Targeting Key Neurotransmitter Systems
The diverse pharmacological activities of this compound derivatives stem from their ability to interact with multiple G-protein coupled receptors (GPCRs) and monoamine transporters. The core structure provides a versatile template for designing ligands with specific affinity and functional activity profiles.
A predominant mechanism of action for many CNS-active phenylpiperazine derivatives is the modulation of serotonergic and dopaminergic pathways. For example, a compound with partial agonist activity at the 5-HT1A receptor and antagonist activity at the 5-HT2A and D2 receptors is a common profile for atypical antipsychotics and some antidepressants.
Figure 1: Simplified signaling pathways for serotonergic and dopaminergic systems often targeted by phenylpiperazine derivatives.
Experimental Protocols: A Guide to In Vitro Evaluation
The initial characterization of novel compounds derived from the this compound scaffold typically involves a battery of in vitro assays to determine their biological activity and potential mechanisms of action. A crucial first step is to assess the affinity of the compounds for their intended molecular targets.
Protocol: Radioligand Receptor Binding Assay for 5-HT1A Receptor Affinity
This protocol outlines a standard procedure for determining the binding affinity of a test compound for the human 5-HT1A receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the human 5-HT1A receptor expressed in a stable cell line.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4).
-
Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist).
-
Non-specific binding control: 10 µM 5-carboxamidotryptamine (5-CT).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Protein assay kit (e.g., Bradford or BCA).
Methodology:
-
Membrane Preparation:
-
Culture HEK293-h5-HT1A cells to confluency.
-
Harvest cells and centrifuge.
-
Homogenize the cell pellet in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
Store membrane preparations at -80°C until use.
-
-
Binding Assay:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle (for total binding) or 10 µM 5-CT (for non-specific binding).
-
Radioligand ([3H]8-OH-DPAT) at a concentration near its Kd.
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for a radioligand receptor binding assay.
Quantitative Data Summary
The following table summarizes representative binding affinities for phenylpiperazine derivatives at various CNS receptors, illustrating the scaffold's versatility. Note that these are examples and the affinities of specific compounds can vary significantly based on their substitution patterns.
| Compound Class | Target Receptor | Representative Ki (nM) | Potential Pharmacological Activity | Reference |
| Phenylpiperazine Pyrrolidin-2-one Derivative | 5-HT1A | 24.5 | Antidepressant, Anxiolytic | [3] |
| Phenylpiperazine Pyrrolidin-2-one Derivative | 5-HT2A | 109.1 | Antidepressant, Antipsychotic | [3] |
| Long-chain Arylpiperazine | 5-HT1A | 23.9 - 41.5 | Antipsychotic, Anxiolytic | [9] |
| Long-chain Arylpiperazine | 5-HT2A | 39.4 - 315 | Antipsychotic | [9] |
| Long-chain Arylpiperazine | D2 | 300 | Antipsychotic | [9] |
Conclusion and Future Directions
The this compound scaffold is a cornerstone in the development of CNS-active pharmaceuticals. Its synthetic accessibility and the rich pharmacological landscape of its derivatives make it a highly attractive starting point for novel drug discovery programs. The demonstrated potential for developing agents with antidepressant, anxiolytic, antipsychotic, and analgesic properties underscores the therapeutic versatility of this chemical class. Future research will likely focus on the design of derivatives with improved selectivity and "multi-target" profiles to address the complex polypharmacology of neuropsychiatric disorders. The continued exploration of this privileged scaffold holds significant promise for the development of the next generation of therapeutics for a range of unmet medical needs.
References
- MySkinRecipes. (R)-3-Phenylpiperazin-2-one. [Link]
- Siwek, A., et al. (2008). Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. Pharmacological Reports, 60(5), 676-683. [Link]
- Shejul, P. B., & Vyavahare, A. V. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-810. [Link]
- Kim, J., et al. (2018). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of the Korean Society for Applied Biological Chemistry, 61(4), 467-474. [Link]
- Zuba, D., et al. (2018). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 36(2), 402-413. [Link]
- Wang, Y., et al. (2014). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 19(12), 20718-20732. [Link]
- Jetir.org. (2022). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR, 9(6). [Link]
- C. B. Pollard, et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry, 12(5), 860-865. [Link]
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]
- Stepanenko, Y. D., et al. (2021). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Pharmacology, 12, 709654. [Link]
- Zajdel, P., et al. (2007). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Bioorganic & Medicinal Chemistry, 15(4), 1856-1869. [Link]
- ten Brink, N. J., et al. (2000). Design and synthesis of an orally active GPIIb/IIIa antagonist based on a phenylpiperazine scaffold. Bioorganic & Medicinal Chemistry Letters, 10(23), 2677-2680. [Link]
- Szymański, P., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 26(11), 3379. [Link]
- Wikipedia. (n.d.). Trazodone. [Link]
- Wikipedia. (n.d.). Phenylpiperazine. [Link]
- Kummari, S. R., et al. (2021). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 624-630. [Link]
- G. G. G. G. G. G., et al. (2022). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Chemistry & Biodiversity, 19(5), e202100913. [Link]
- van de Witte, S. V., et al. (1996). New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates. Bioorganic & Medicinal Chemistry Letters, 6(3), 251-256. [Link]
- Carrieri, A., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals, 14(7), 643. [Link]
Sources
- 1. (R)-3-Phenylpiperazin-2-one [myskinrecipes.com]
- 2. jetir.org [jetir.org]
- 3. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trazodone - Wikipedia [en.wikipedia.org]
- 8. New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of an orally active GPIIb/IIIa antagonist based on a phenylpiperazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Preliminary Biological Screening of 3-Phenylpiperazin-2-one Derivatives: A Strategic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-phenylpiperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, particularly within the central nervous system (CNS). This guide provides a comprehensive, experience-driven framework for the preliminary biological screening of novel this compound derivatives. Moving beyond rote protocols, we delve into the strategic rationale behind constructing a screening cascade, emphasizing the principles of efficiency, resource management, and the early identification of promising lead candidates. This document details validated in vitro and in vivo assays for assessing cytotoxicity, CNS penetration, and potential therapeutic activities—including neuroprotective, anticonvulsant, and antidepressant effects. Each protocol is presented as a self-validating system, complete with critical parameters and decision-making logic, to ensure scientific integrity and reproducibility.
Introduction: The this compound Scaffold
Piperazine and its derivatives are ubiquitous in drug discovery, known for their wide range of pharmacological effects, including antimicrobial, anticancer, and CNS activities.[1][2] The rigid, yet conformationally adaptable, piperazin-2-one ring system, particularly when substituted with a phenyl group at the 3-position, offers a unique three-dimensional architecture. This structure allows for precise vectorial presentation of substituents, making it an attractive scaffold for targeting complex biological receptors and enzymes. Historically, arylpiperazine derivatives have shown significant affinity for various neurotransmitter receptors, such as dopamine and serotonin receptors, positioning them as promising candidates for treating neurological and psychiatric disorders.[3][4][5]
The initial journey of a novel chemical entity from synthesis to a viable drug candidate is contingent on a robust and logically designed screening strategy.[6] This guide outlines such a strategy, tailored specifically for the this compound class of compounds.
The Screening Cascade: A Hierarchical Approach
A successful preliminary screening campaign does not test for all activities at once. It follows a hierarchical, tiered approach to maximize information while minimizing compound and resource expenditure. This cascade approach allows for early "fail-fast" decisions on compounds with undesirable properties (e.g., high toxicity) and prioritizes promising candidates for more complex and resource-intensive assays.
Below is a logical workflow for screening a library of novel this compound derivatives.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
In Vitro Neuroprotection Assay
Piperazine derivatives have shown promise as neuroprotective agents, for instance by protecting neurons from amyloid toxicity or inhibiting apoptosis. [7][8][9]A common in vitro model involves inducing oxidative stress or excitotoxicity in a neuronal cell line and measuring the protective effect of the test compounds.
Experimental Protocol: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate and allow them to differentiate for 5-7 days using retinoic acid to induce a more neuron-like phenotype.
-
Pre-treatment: Treat the differentiated cells with non-toxic concentrations of the test compounds for 2-4 hours.
-
Induce Oxidative Stress: Add hydrogen peroxide (H₂O₂) to a final concentration of 100-200 µM to all wells except the negative control.
-
Incubation: Incubate for 24 hours.
-
Assess Viability: Measure cell viability using the MTT assay as described in section 3.1.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by each compound compared to the H₂O₂-only treated cells.
Phase 3: In Vivo Proof-of-Concept
Authoritative Grounding: Compounds that demonstrate strong in vitro activity and favorable BBB permeability are advanced to in vivo models. These models are essential for evaluating efficacy in a complex biological system. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are gold-standard models for identifying anticonvulsant activity. [10][11][12]The Forced Swim Test is a widely used primary screen for antidepressant activity. [13][14][15]
Anticonvulsant Activity: Maximal Electroshock (MES) Test
The MES test is used to identify compounds effective against generalized tonic-clonic seizures. [10] Experimental Protocol: MES Test in Mice
-
Animal Acclimatization: Use male albino mice (20-25g). Allow them to acclimatize for at least one week.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses. Include a vehicle control group and a positive control group (e.g., Phenytoin or Valproate). [10]3. Induction of Seizure: After a 30-60 minute pre-treatment period, deliver an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal or auricular electrodes. [10]4. Observation: Observe the mice for the presence or absence of the tonic hind-limb extension phase of the seizure.
-
Data Analysis: The endpoint is the abolition of the tonic hind-limb extension. Calculate the ED₅₀ (median effective dose) for active compounds.
Antidepressant Activity: Forced Swim Test (FST)
The FST is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. [14]Antidepressant drugs are known to reduce this immobility time. [13][15] Experimental Protocol: FST in Mice
-
Animal Acclimatization: Use male mice and acclimatize them to the testing room.
-
Compound Administration: Administer the test compound i.p. 30-60 minutes before the test. Include vehicle and positive control (e.g., Imipramine) groups.
-
Test Procedure: Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).
-
Observation: The total test duration is 6 minutes. Record the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test. [14]5. Data Analysis: Compare the mean immobility time of the treated groups to the vehicle control group. A significant reduction in immobility time suggests potential antidepressant activity.
Data Presentation: In Vivo Screening Results
| Compound ID | MES Test (% Protection at 30 mg/kg) | FST (Immobility Time Reduction at 20 mg/kg) | Rotarod Test (Motor Impairment) |
| PZD-002 | 75% | 15% | No |
| PZD-003 | 20% | 60% | No |
| ... | ... | ... | ... |
The Rotarod test is crucial to rule out false positives, where reduced immobility might be due to general motor impairment rather than a specific antidepressant effect. [10]
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach for the preliminary biological screening of novel this compound derivatives. By integrating early-stage cytotoxicity and BBB permeability assessments with targeted in vitro and in vivo assays, researchers can efficiently identify and prioritize compounds with the highest therapeutic potential. Promising candidates identified through this cascade should then be subjected to more detailed mechanistic studies, secondary pharmacology (to assess off-target effects), and pharmacokinetic profiling to build a comprehensive data package for further drug development.
References
- Title: Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease Source: The American Society for Pharmacology and Experimental Therapeutics URL:[Link]
- Title: Screening of antidepressant Source: Slideshare URL:[Link]
- Title: Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds Source: SID URL:[Link]
- Title: Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease Source: DeepDyve URL:[Link]
- Title: Protective Effects of a Piperazine Derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester] Against Aluminium-Induced Neurotoxicity: Insights From In Silico and In Vivo Studies Source: Semantic Scholar URL:[Link]
- Title: Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity Source: PubMed URL:[Link]
- Title: Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies Source: PubMed URL:[Link]
- Title: Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules Source: MDPI URL:[Link]
- Title: Behavioral Assessment of Antidepressant Activity in Rodents Source: NCBI URL:[Link]
- Title: Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing Source: Journal of Herbmed Pharmacology URL:[Link]
- Title: In silico methods to assess CNS penetration of small molecules Source: F1000Research URL:[Link]
- Title: Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing Source: Journal of Herbmed Pharmacology URL:[Link]
- Title: In Silico Methods to Assess CNS Penetration of Small Molecules Source: Preprints.org URL:[Link]
- Title: A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery Source: PubMed URL:[Link]
- Title: Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing Source: ResearchG
- Title: Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor Source: MDPI URL:[Link]
- Title: LDH Cytotoxicity Assay Kit (A319649) Source: Antibodies.com URL:[Link]
- Title: (PDF)
- Title: Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides Source: MDPI URL:[Link]
- Title: Identification of compounds with anti-convulsant properties in a zebrafish model of epileptic seizures Source: NCBI URL:[Link]
- Title: Identification of compounds with anti-convulsant properties in a zebrafish model of epileptic seizures Source: The Company of Biologists URL:[Link]
- Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: International Journal of Pharmaceutical Research and Applic
- Title: Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes Source: NCBI URL:[Link]
- Title: An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience Source: NIH URL:[Link]
- Title: The Screening models for antiepileptic drugs: A Review Source: Journal of Drug Delivery and Therapeutics URL:[Link]
- Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry Source: ResearchG
- Title: In vitro and in vivo techniques in CNS drug discovery Source: European Pharmaceutical Review URL:[Link]
- Title: Artificial intelligence unlocks new frontiers in RNA drug design Source: News-Medical.Net URL:[Link]
- Title: Synthesis and acaricidal activity of phenylpiperazine deriv
- Title: Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents Source: ResearchG
- Title: Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents Source: International Journal for Pharmaceutical Research Scholars URL:[Link]
- Title: Synthesis and acaricidal activity of phenylpiperazine derivatives Source: ResearchG
- Title: Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics Source: PubMed URL:[Link]
- Title: Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors Source: NCBI URL:[Link]
- Title: EU-OPENSCREEN: A Novel Collaborative Approach to Facilitate Chemical Biology Source: NCBI URL:[Link]
- Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: PubMed Central URL:[Link]
- Title: Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neurop
- Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: ResearchG
- Title: Biomolecular-chemical screening: a novel screening approach for the discovery of biologically active secondary metabolites. I.
- Title: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
- Title: Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents Source: PubMed Central URL:[Link]
- Title: Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors Source: PubMed URL:[Link]
- Title: The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study Source: PubMed Central URL:[Link]
- Title: Biological screening of natural products and drug innov
- Title: Piperazine derivatives: a potentially tool for the treatment of neurological disorders Source: PharmacologyOnLine URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics [pubmed.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. Biological screening of natural products and drug innovation in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sid.ir [sid.ir]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. jddtonline.info [jddtonline.info]
- 13. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. herbmedpharmacol.com [herbmedpharmacol.com]
- 15. researchgate.net [researchgate.net]
Spectroscopic data (NMR, IR, MS) of 3-Phenylpiperazin-2-one
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Phenylpiperazin-2-one
Abstract
This compound (CAS: 5368-28-5) is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of various biologically active molecules, including central nervous system agents.[1][2] Its structural framework is pivotal for designing molecules that interact with critical biological targets.[2] Accurate structural elucidation and purity assessment are paramount for its application in research and drug development. This guide provides a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and data from closely related analogues, offering a predictive and practical framework for researchers.
Molecular Structure and Atom Numbering
A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of this compound, with conventional atom numbering for NMR assignment, is presented below. This numbering scheme will be used consistently throughout this guide.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, signal integrations, and spin-spin coupling patterns provides unambiguous structural information.[3] Due to the dynamic nature of the piperazine ring and the presence of amide bonds, temperature-dependent NMR studies can sometimes reveal conformational isomers (rotamers).[4][5]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, methine, methylene, and N-H protons. The chemical shifts are heavily influenced by the electronic environment, particularly the deshielding effects of the phenyl ring and the amide carbonyl group.[6] The data presented is based on analysis of close structural analogs, such as 1-methyl-2-oxo-3-phenylpiperazine.[7]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |
| Phenyl (C2'-H to C6'-H) | 7.25 - 7.45 | Multiplet (m) | 5H | A complex pattern typical for a monosubstituted benzene ring. |
| C3-H (Methine) | ~4.60 | Singlet (s) | 1H | Alpha to both the phenyl group and the carbonyl, causing significant deshielding. May show slight broadening. |
| Piperazine Ring (C5-H₂, C6-H₂) | 3.00 - 3.60 | Multiplet (m) | 4H | Protons on C5 and C6 form a complex spin system. Their chemical shifts differ due to proximity to different functional groups. |
| N1-H (Amide) | ~8.0 - 8.5 | Broad Singlet (br s) | 1H | The amide proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and chemical exchange. |
| N4-H (Amine) | ~2.0 - 3.0 | Broad Singlet (br s) | 1H | The secondary amine proton signal is also broad and its position can be concentration and solvent dependent. |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the molecule. The chemical shifts are primarily dictated by hybridization and the electronegativity of adjacent atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 (C=O) | ~168 | The amide carbonyl carbon is significantly deshielded and appears far downfield.[8] |
| C1' (Phenyl, Quaternary) | ~140 | The ipso-carbon of the phenyl ring, attached to the piperazinone ring. |
| C2', C3', C4', C5', C6' (Phenyl) | 126 - 129 | Aromatic carbons typically resonate in this region. Due to symmetry, C2'/C6' and C3'/C5' may be equivalent. |
| C3 (Methine) | ~64 | The methine carbon is shifted downfield due to attachment to the phenyl group and nitrogen. |
| C5, C6 (Methylene) | 42 - 48 | Aliphatic carbons of the piperazine ring. C6 is likely more deshielded due to its proximity to the carbonyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is an effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[9] For this compound, the key absorptions will correspond to the N-H, C=O, and aromatic C-H bonds.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amide) | 3250 - 3180 | Medium | Characteristic of a secondary amide N-H bond, often appears as a distinct peak. |
| N-H Stretch (Amine) | 3350 - 3300 | Medium-Weak | The secondary amine stretch is typically sharper than the amide N-H. |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Characteristic stretching vibrations for sp² C-H bonds on the phenyl ring.[10] |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Stretching vibrations for the sp³ C-H bonds of the piperazine ring methylene groups. |
| C=O Stretch (Amide I Band) | ~1650 | Strong | A very strong and characteristic absorption for the carbonyl group in a six-membered lactam ring. |
| Aromatic C=C Bending | 1600, 1480 | Medium-Weak | Skeletal vibrations of the phenyl ring. |
| N-H Bending (Amide II Band) | ~1550 | Medium | This band arises from a combination of N-H bending and C-N stretching. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.[11] Electron Ionization (EI) is a common technique that causes extensive fragmentation, yielding a characteristic pattern that acts as a molecular fingerprint.[12]
The molecular formula of this compound is C₁₀H₁₂N₂O, corresponding to a molecular weight of 176.22 g/mol .[1] The mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z = 176. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses.
Proposed Fragmentation Pathway
The fragmentation of phenylpiperazine derivatives is well-documented and typically involves cleavages within the piperazine ring.[13][14] A plausible fragmentation pathway for this compound is outlined below.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. (R)-3-Phenylpiperazin-2-one [myskinrecipes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 7. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Solubility and stability characteristics of 3-Phenylpiperazin-2-one
An In-depth Technical Guide to the Solubility and Stability Characteristics of 3-Phenylpiperazin-2-one
Abstract
This technical guide provides a comprehensive framework for the characterization of this compound, a key building block in contemporary medicinal chemistry.[1] While specific experimental data for this compound is not extensively published, this document leverages established principles of physical chemistry and data from structurally related piperazine derivatives to establish an inferred physicochemical profile. Crucially, this guide furnishes detailed, industry-standard experimental protocols for the empirical determination of aqueous and solvent solubility, as well as a complete workflow for conducting forced degradation studies in line with ICH guidelines.[2] These methodologies are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for generating reliable data, developing stability-indicating analytical methods, and predicting the behavior of this compound in various developmental settings. Visual workflows and data presentation templates are provided to ensure clarity and facilitate practical application.
Introduction and Physicochemical Profile
This compound is a heterocyclic organic compound featuring a piperazinone core with a phenyl substituent at the C3 position. Its structure is foundational in the synthesis of various biologically active molecules, particularly those targeting the central nervous system (CNS).[1] A thorough understanding of its solubility and stability is a critical prerequisite for its effective use in drug discovery and development, influencing formulation design, bioavailability, storage conditions, and regulatory compliance.
The molecule's structure contains several key functional groups that dictate its physicochemical properties:
-
Phenyl Group: Confers significant lipophilicity, suggesting potentially low aqueous solubility.
-
Piperazinone Ring: Contains a lactam (cyclic amide) bond, which is a primary site for potential hydrolytic degradation.
-
Secondary Amines (N1 and N4 positions): Provide sites for hydrogen bonding, potentially influencing solubility in protic solvents, and can act as nucleophiles or bases.
Compound Identity
| Parameter | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 5368-28-5 | [3] |
| Molecular Formula | C₁₀H₁₂N₂O | [3] |
| Molecular Weight | 176.22 g/mol | [3] |
| Canonical SMILES | C1C(NC(=O)CN1)C2=CC=CC=C2 |
Equilibrium Solubility Determination
Solubility is a fundamental property that governs the dissolution rate and bioavailability of a potential drug candidate. The Shake-Flask method is the universally accepted gold-standard for determining equilibrium solubility due to its directness and reliability.
Rationale for the Shake-Flask Method
This method is chosen because it allows a physical system to reach thermodynamic equilibrium, ensuring that the measured concentration represents the true saturation solubility of the compound in a given solvent under specified conditions. The extended equilibration period (typically 24-48 hours) is critical for slowly dissolving, crystalline compounds to achieve a stable, saturated solution. Subsequent filtration is essential to separate the saturated supernatant from any remaining solid particles, preventing artificially inflated concentration measurements.[4]
Experimental Protocol: Shake-Flask Solubility
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Deionized Water, 0.1 M HCl, PBS pH 7.4, Methanol, Ethanol, DMSO, Acetonitrile)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
0.45 µm syringe filters (ensure filter material compatibility with the solvent)
-
Calibrated HPLC system with a validated analytical method (See Section 4)
Procedure:
-
Preparation: Add an excess of solid this compound to a vial (e.g., ~5-10 mg). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a predetermined period, typically 24 to 48 hours.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Filtration: Immediately filter an aliquot of the supernatant through a 0.45 µm syringe filter into a clean analysis vial. This step is critical to remove any undissolved microparticles.[4] Discard the first portion of the filtrate to saturate the filter membrane and minimize drug loss due to adsorption.
-
Dilution: Accurately dilute the filtered solution with the mobile phase to a concentration that falls within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration.
-
Calculation: Calculate the solubility in mg/mL or µg/mL, accounting for the dilution factor.
Solubility Determination Workflow
Caption: Workflow for the Shake-Flask solubility determination method.
Data Reporting Template
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Observations |
| Deionized Water | 25 | |||
| 0.1 M HCl | 25 | |||
| PBS (pH 7.4) | 25 | |||
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Acetonitrile | 25 | |||
| DMSO | 25 |
Stability Profile and Forced Degradation
Forced degradation (or stress testing) is a critical process in drug development used to identify the likely degradation products of a substance. This data is essential for developing stability-indicating analytical methods, understanding degradation pathways, and predicting the chemical stability of the molecule.[5] The conditions employed are more severe than standard stability testing to accelerate degradation.
Rationale for Stress Conditions
The choice of stressors—acid, base, oxidation, heat, and light—is mandated by regulatory guidelines (e.g., ICH Q1A).[2] These conditions simulate the potential environmental stresses a compound might encounter during its lifecycle.
-
Hydrolysis: The lactam bond in the piperazinone ring is susceptible to cleavage under both acidic and basic conditions. This is often a primary degradation pathway for such structures.[5]
-
Oxidation: The secondary amine functionalities and the benzylic position (C3) are potential sites for oxidation.
-
Photolysis: The phenyl ring is a chromophore that can absorb UV light, potentially leading to photolytic degradation.
Experimental Protocol: Forced Degradation
Objective: To generate potential degradation products and develop a stability-indicating analytical method.
Materials:
-
Stock solution of this compound (e.g., 1 mg/mL in Methanol or Acetonitrile)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Photostability chamber, Temperature-controlled oven
-
Validated HPLC system (See Section 4)
Procedure:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL).
-
Stress Conditions: Expose the compound (in solution and as a solid) to the following conditions in separate experiments. A control sample (unstressed, protected from light, at room temperature) must be analyzed concurrently.[4]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 8, 24 hours). Withdraw samples at time points, cool, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C.[4] Monitor for degradation, which is often rapid. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3-30% H₂O₂ at room temperature. Monitor over time (e.g., 2, 8, 24 hours).
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solid compound and stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4] A control sample should be protected from light (e.g., with aluminum foil).
-
-
Analysis: Analyze all stressed and control samples by a suitable stability-indicating HPLC method. The method must be capable of separating the parent peak from all generated degradation products. A photodiode array (PDA) detector is crucial for assessing peak purity.
Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies.
Stability-Indicating Analytical Method
A robust analytical method is the cornerstone of any solubility or stability study. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach.
Rationale: RP-HPLC is highly effective at separating small organic molecules from their impurities and degradation products. The key to a "stability-indicating" method is its specificity: the ability to produce a clean, well-resolved peak for the intact parent compound, free from interference from any degradants, excipients, or impurities.[6]
Recommended HPLC Parameters
The following parameters serve as a starting point for method development. The method must be fully validated according to ICH Q2(R1) guidelines.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column offering good retention and resolution for compounds of this polarity. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and is compatible with MS for degradant identification. A gradient elution (e.g., 10% to 90% B over 20 min) is recommended to elute all potential degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
| Detection | UV at ~210 nm or 254 nm | The phenyl ring provides strong UV absorbance. A PDA detector should be used to monitor peak purity across all stress conditions. |
Conclusion
This guide outlines the essential theoretical considerations and practical methodologies for a comprehensive evaluation of the solubility and stability of this compound. While inherent properties can be inferred from its structure, empirical determination through the robust protocols provided herein is non-negotiable for its successful application in research and development. The shake-flask method provides the definitive measure of equilibrium solubility, while a systematic forced degradation study is paramount for understanding potential liabilities and for developing the necessary analytical tools to ensure quality and safety. Adherence to these scientifically grounded workflows will generate the reliable and defensible data required for informed decision-making in any drug development program.
References
- BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride.
- PubChem. 1-Methyl-3-phenylpiperazin-2-one. National Center for Biotechnology Information.
- ResearchGate. (2020). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS.
- Tarsa, M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing.
- MySkinRecipes. (R)-3-Phenylpiperazin-2-one.
- ResearchGate. (2015). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures.
- ResearchGate. (2019). The Stability Study of a Novel Phenylpiperazine Derivative.
- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
- Abou-Attia, F. M., et al. (2003). Quantitative determination of some pharmaceutical piperazine derivatives through complexation with iron(III) chloride. PubMed.
- Journal of Chemical and Pharmaceutical Research. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Chem-Supply. This compound, min 97%, 1 gram.
- UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
Sources
An In-depth Technical Guide to Exploring the Chemical Space of 3-Phenylpiperazin-2-one Analogs
Introduction: The 3-Phenylpiperazin-2-one Scaffold - A Privileged Structure in Medicinal Chemistry
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a multitude of clinically approved drugs.[1][2] Its unique six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts favorable physicochemical properties such as improved aqueous solubility and oral bioavailability.[1] When fused into the this compound core, the scaffold presents a conformationally constrained dipeptide mimic, offering a rigid backbone ideal for projecting substituents into specific vectors to interact with biological targets. This inherent structural rigidity, combined with the polar surface area provided by the nitrogen atoms, makes it an attractive starting point for drug discovery campaigns targeting a wide range of diseases, from central nervous system (CNS) disorders to oncology.[3][4][5]
Exploring the chemical space around this core is a strategic endeavor to generate novel molecular entities with tailored pharmacological profiles. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically approach the design, synthesis, and evaluation of this compound analogs. We will delve into the causality behind experimental choices, from computational library design to multi-step synthetic protocols and robust screening cascades, ensuring a self-validating and scientifically rigorous exploration.
Part 1: Strategic Design of Analog Libraries
A successful exploration of chemical space begins not in the flask, but in silico. A well-designed library maximizes structural diversity while adhering to the principles of drug-likeness. Our approach integrates computational chemistry with strategic bioisosteric replacements to generate a virtual library of high-potential analogs.
Computational Workflow for Virtual Library Design
The goal of the in silico phase is to prioritize synthetic efforts on compounds with the highest probability of desired biological activity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6] This is a multi-step, iterative process.
Logical Workflow for Virtual Library Design
Caption: A computational workflow for designing and prioritizing analog libraries.
The process begins by identifying the key diversification points on the this compound scaffold: the N1 and N4 positions of the piperazinone ring and the phenyl ring itself. Large virtual libraries are generated by enumerating commercially available or synthetically accessible building blocks at these positions. These libraries are then filtered for drug-like properties. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate molecular descriptors with biological activity, guiding the design of new candidates.[6][7] For target-oriented projects, structure-based virtual screening via molecular docking against a protein of interest is a powerful tool to prioritize compounds that are predicted to have favorable binding interactions.[8]
The Rationale of Bioisosteric Replacement
Bioisosterism is a cornerstone strategy in medicinal chemistry used to fine-tune the physicochemical and pharmacological properties of a lead compound.[9] It involves the substitution of a chemical group with another that has similar steric and electronic properties.[10] In the context of the this compound core, this is a powerful tactic.
-
Phenyl Ring Analogs: The phenyl ring, while a common scaffold element, can sometimes contribute to poor metabolic stability or high lipophilicity.[11] Replacing it with heteroaromatic rings (e.g., pyridine, pyrimidine, thiazole) can introduce hydrogen bond acceptors/donors, modulate electronic properties, and alter the metabolic profile.[12] This strategy can lead to improved potency, solubility, and reduced off-target effects.[11]
-
Piperazinone Core Modifications: While the core is often maintained for its structural role, subtle modifications such as introducing chirality or altering ring size (scaffold hopping) can unlock new interactions with the target protein and expand intellectual property space.[9][13]
Part 2: Synthesis and Purification of Analogs
The synthesis of a diverse library of analogs requires robust and versatile chemical methodologies. Parallel synthesis techniques are often employed to expedite the creation of a compound collection for screening.[14][15]
Core Synthetic Strategies
A common and effective approach to building the this compound core involves a multi-step sequence starting from readily available amino acids. A representative pathway is the reduction of N,N'-ethylene-bridged dipeptide esters.[16]
General Synthetic Scheme
Caption: A representative synthetic pathway to this compound analogs.
Once the core is synthesized, diversification can be achieved through various reactions at the nitrogen positions. For instance, N-alkylation can be performed using reductive amination, while N-arylation is often accomplished via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[17] Solid-phase synthesis can also be employed, where the piperazinone core is attached to a resin, allowing for the use of excess reagents and simplified purification through washing steps, which is highly amenable to parallel synthesis formats.[14][18]
Protocol: Parallel Synthesis of an N4-Acylated Library
This protocol describes a self-validating system for generating a small library of analogs from a common intermediate, ensuring consistency across the series.
Step-by-Step Methodology:
-
Intermediate Preparation: Synthesize and purify the this compound core scaffold. Ensure its purity is >95% by HPLC and its identity is confirmed by ¹H NMR and MS.
-
Reaction Setup: In a 96-well reaction block, dispense 0.1 mmol of the this compound core into each well containing a magnetic stir bar.
-
Reagent Addition:
-
To each well, add 1.5 mL of dichloromethane (DCM).
-
Add 1.2 equivalents of a diverse set of carboxylic acids to each respective well (one acid per well).
-
Add 1.5 equivalents of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Add 3.0 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
-
Reaction: Seal the reaction block and shake at room temperature for 16 hours.
-
Workup and Purification:
-
Quench the reactions by adding 1 mL of saturated aqueous sodium bicarbonate to each well.
-
Separate the organic layer using a liquid handler or manual pipetting.
-
Wash the organic layer sequentially with 1 mL of 1M HCl and 1 mL of brine.
-
Dry the organic extracts over anhydrous sodium sulfate or by passing through a hydrophobic frit.
-
Concentrate the solvent in vacuo.
-
Purify the crude products using parallel HPLC.
-
-
Quality Control: Analyze each purified compound for identity and purity (>95%) using LC-MS. Determine the final yield for each analog.
Characterization and Data Presentation
Thorough analytical characterization is critical to ensure the integrity of the synthesized compounds.[19] High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy confirm the molecular weight and structure, respectively.[19][20][21]
Table 1: Representative Data for a Synthesized Analog Library
| Compound ID | R-Group (Carboxylic Acid) | Yield (%) | Purity (HPLC, %) | Mass (ESI+) [M+H]⁺ |
| ANA-001 | Acetic Acid | 85 | 98.2 | 219.11 |
| ANA-002 | Benzoic Acid | 78 | 97.5 | 281.12 |
| ANA-003 | 4-Chlorobenzoic Acid | 81 | 99.1 | 315.08 |
| ANA-004 | Thiophene-2-carboxylic acid | 72 | 96.8 | 287.08 |
Part 3: Biological Evaluation and Screening Cascade
With a library of purified and characterized analogs in hand, the next phase is to assess their biological activity. The choice of assays depends on the therapeutic target, but a general tiered screening approach is often most efficient. Piperazine derivatives have shown activity against a wide range of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes like kinases.[22][23][24]
The Screening Cascade
A screening cascade is a logical sequence of assays designed to progressively filter a compound library, starting with high-throughput, less complex assays and moving towards more physiologically relevant, lower-throughput models for the most promising hits.
Screening Cascade Decision Tree
Caption: A tiered approach for screening compound libraries efficiently.
-
Primary Screening: The entire library is tested at a single, high concentration (e.g., 10 µM) in a high-throughput assay. This could be a biochemical assay (e.g., an enzyme inhibition assay) or a target-binding assay (e.g., Surface Plasmon Resonance). The goal is to quickly identify initial "hits."
-
Dose-Response Confirmation: Hits from the primary screen are re-tested in the same assay across a range of concentrations to determine their potency (IC₅₀ or EC₅₀ values). This step validates the initial hit and eliminates false positives.
-
Secondary/Functional Assays: Potent compounds are then advanced to more complex, physiologically relevant assays, such as cell-based functional assays. For example, if the target is a receptor, a cell-based assay could measure downstream signaling events.[22]
-
Selectivity and Off-Target Profiling: The most promising compounds are profiled against a panel of related targets to assess their selectivity. A compound that is highly potent for the intended target but has minimal activity against related targets is desirable to reduce the risk of side effects.[23]
Structure-Activity Relationship (SAR) Analysis
Throughout the screening process, the data is used to build a Structure-Activity Relationship (SAR). SAR studies correlate the structural modifications of the analogs with their biological activity.[1][16] For example, it might be found that electron-withdrawing groups on the phenyl ring increase potency, while bulky N-alkyl groups decrease it. This information is invaluable as it provides direct feedback into the design-synthesis-test cycle, allowing for the rational design of next-generation analogs with improved properties.[3]
Conclusion
The systematic exploration of the chemical space around the this compound core represents a robust strategy in modern drug discovery. By integrating rational, in silico design with efficient parallel synthesis and a tiered biological screening cascade, researchers can effectively navigate this privileged scaffold to identify novel lead compounds. The key to success lies in the iterative nature of this process, where each round of testing provides crucial insights that inform the design of the next generation of analogs. This guide provides a foundational workflow, emphasizing the causality behind each step to ensure a scientifically sound and productive discovery campaign.
References
- Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856–859.
- Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21.
- Aci-Sesia, S., et al. (2011). Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent. Journal of Molecular Modeling, 17(1), 181–200.
- Zheng, H., et al. (2016). A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. Molecules, 21(3), 336.
- Lv, P., et al. (2016). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 6, 30777.
- El-Gazzar, M. G., et al. (2022). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Molecules, 27(21), 7439.
- Faizan, M., et al. (2024). The structure-activity relationship of anticancer activity piperazine derivatives. ResearchGate.
- Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.
- Garcia-Ruiz, C., et al. (2022). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate.
- Marra, A., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 11(1), 13398.
- Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-811.
- Ren, Y., et al. (2012). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Chemical Research in Chinese Universities, 28(2), 263-272.
- Porcheddu, A., et al. (2002). Liquid phase combinatorial synthesis of benzylpiperazines. Journal of Combinatorial Chemistry, 4(2), 145-148.
- Bishop, M., et al. (2018). Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics. ProQuest.
- Nqudi, L., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8049.
- Li, Y., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127471.
- Zhang, H., et al. (2022). Design, Synthesis, and Anti-HIV-1 Activity of Piperazinone Phenylalanine Derivatives Targeting HIV-1 Capsid Protein. ResearchGate.
- Wang, Y., et al. (2014). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 19(12), 20718–20732.
- Garcia-Ruiz, C., et al. (2022). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Drug Development Research, 83(7), 1501-1510.
- Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046–14128.
- Tchoua, N. T., et al. (2024). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate.
- Kumar, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
- Konc, J., et al. (2016). Scaffold Hopping and Bioisosteric Replacements Based on Binding Site Alignments. Croatian Chemica Acta, 89(4), 433-437.
- Archer, R. P., et al. (2010). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Analytical Methods, 2(1), 58-66.
- Barman, A., et al. (2022). Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate.
- Li, Y., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5346–5351.
- Starek-Swiechowicz, B., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4296.
- Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor.
- Rao, D. V. N. S., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(14), 1-9.
- Langdon, S. R., et al. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Molecular Informatics, 29(5), 366-385.
- Langdon, S. R., et al. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. ResearchGate.
- Al-Ghananeem, A. M. (2015). A Review on Analytical Methods for Piperazine Determination. Journal of Applicable Chemistry, 4(2), 528-534.
- Zaveri, N. T., et al. (2001). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. Bioorganic & Medicinal Chemistry Letters, 11(1), 81-84.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- Reddy, G. J., et al. (2004). A process for preparing 1-methyl-3-phenylpiperazine. Google Patents.
- Malpass, J. R., et al. (2000). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. Bioorganic & Medicinal Chemistry, 8(6), 1443-1450.
- Navaneeswari, R., & Reddy, C. S. (2017). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Liquid phase combinatorial synthesis of benzylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Piperazine synthesis [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 22. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: A Technical Guide to the In Silico Prediction of 3-Phenylpiperazin-2-one Bioactivity
Abstract: The discovery and development of novel therapeutics is a resource-intensive endeavor, often hindered by high attrition rates in the preclinical and clinical phases.[1] Computer-Aided Drug Design (CADD) has emerged as an indispensable tool to mitigate these challenges, enabling the rapid and cost-effective evaluation of small molecules.[2][3] This technical guide provides a comprehensive, in-depth workflow for predicting the biological activity of the 3-phenylpiperazin-2-one scaffold, a privileged structure in medicinal chemistry. We will detail a multi-faceted in silico strategy encompassing ligand-based (QSAR), structure-based (Molecular Docking), and pharmacokinetic (ADMET) prediction methodologies. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind methodological choices to build a robust, self-validating predictive framework.
Introduction: The Phenylpiperazine Scaffold and the Imperative for In Silico Screening
The phenylpiperazine moiety is a versatile scaffold frequently employed in medicinal chemistry, known to be a key structural component in drugs targeting the central nervous system (CNS) and other biological systems.[4][5] Derivatives of this core structure have shown a wide range of pharmacological activities.[5] The specific scaffold, this compound (Figure 1), offers a unique combination of rigidity and functional group placement, making it an attractive starting point for library design and lead optimization.
Figure 1. Chemical Structure of this compound (CAS: 5368-28-5).
Traditional high-throughput screening (HTS), while powerful, is expensive and time-consuming.[2] In silico (computational) approaches provide a critical advantage by allowing researchers to screen vast virtual libraries, prioritize candidates, and generate testable hypotheses before committing to costly synthesis and in vitro assays.[2][6][7] This guide establishes a systematic workflow to predict the bioactivity of novel this compound derivatives, enhancing the efficiency of the drug discovery pipeline.[3]
A Strategic Workflow for Bioactivity Prediction
A robust in silico assessment does not rely on a single method but integrates multiple lines of computational evidence.[8] The choice of methodology depends on the available information, primarily whether a specific biological target has been identified. Our strategic workflow (Figure 2) accounts for both scenarios: a target-agnostic (ligand-based) approach and a target-directed (structure-based) approach, running in parallel with an essential evaluation of drug-like properties (ADMET).
Protocol 1: Ligand-Based Prediction via QSAR
Causality: The foundational principle of Quantitative Structure-Activity Relationship (QSAR) modeling is that the biological activity of a compound is directly related to its chemical structure.[6] This method is invaluable when a series of analogue compounds with known biological activities are available, but the specific protein target may be unknown or lack a high-quality 3D structure.[3][9] By building a mathematical model, we can predict the activity of new, untested compounds like our this compound derivatives.[9][10]
Detailed QSAR Workflow
The development of a predictive and statistically robust QSAR model is a systematic process.[6] It involves careful data curation, descriptor calculation, model generation using machine learning, and rigorous validation to ensure its predictive power.[6][11]
Step-by-Step Methodology
-
Data Curation:
-
Action: Assemble a dataset of chemical structures and their corresponding biological activities (e.g., IC50, Ki) from databases like ChEMBL or PubChem. The data must be for a consistent biological assay.
-
Rationale: The quality of the input data directly dictates the predictive accuracy of the final QSAR model.[6] Inconsistent data from varied assays will introduce noise and lead to a poor model.
-
-
Descriptor Calculation:
-
Action: Using software like RDKit or PaDEL-Descriptor, calculate molecular descriptors for each compound. These are numerical representations of physicochemical properties (e.g., LogP, molecular weight, polar surface area) and topological features.[11]
-
Rationale: Descriptors translate the chemical structure into a machine-readable format, allowing mathematical algorithms to identify patterns correlated with bioactivity.[6]
-
-
Dataset Splitting:
-
Action: Divide the curated dataset into a 'training set' (typically ~80%) and a 'test set' (~20%).
-
Rationale: The model is built using the training set. The test set, which the model has not seen, is used for external validation to provide an unbiased assessment of its predictive performance on new molecules.
-
-
Model Building and Validation:
-
Action: Employ statistical or machine learning methods (e.g., Multiple Linear Regression, Random Forest, Support Vector Machines) to build a model that correlates the descriptors (independent variables) with biological activity (dependent variable).[11][12]
-
Trustworthiness: Validate the model rigorously. Key metrics include the coefficient of determination (R²) for the training set and the predictive R² (Q²) from cross-validation. The model's performance on the external test set is the ultimate measure of its real-world utility. A high-performing model will have high R² and Q² values (typically > 0.6) and a low root-mean-square error (RMSE).
-
Protocol 2: Structure-Based Prediction via Molecular Docking
Causality: Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a target protein.[13][14] This structure-based approach is essential when a 3D structure of the biological target is available, typically from the Protein Data Bank (PDB).[15][16] It allows for the atomic-level investigation of interactions that drive molecular recognition.[13]
Detailed Molecular Docking Workflow
A successful docking experiment requires careful preparation of both the protein (receptor) and the small molecule (ligand) before running the simulation and analyzing the results.[14]
Step-by-Step Methodology
-
Receptor Preparation:
-
Action: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank.[17][18] Using tools like UCSF Chimera or AutoDock Tools, prepare the protein by removing water molecules, co-crystallized ligands, adding polar hydrogens, and assigning atomic charges.[15] Define the binding pocket (grid box) based on the location of the co-crystallized ligand or from literature evidence.
-
Rationale: This "cleaning" process ensures that the docking calculation is physically realistic. An accurately defined binding site is critical for focusing the computational search and obtaining meaningful results.[14]
-
-
Ligand Preparation:
-
Action: Generate a low-energy 3D conformation of the this compound derivative. Assign partial charges and define rotatable bonds.
-
Rationale: The ligand must be in a realistic 3D structure with correct stereochemistry and protonation states for the docking algorithm to work effectively.
-
-
Docking Simulation:
-
Action: Run the docking simulation using software like AutoDock Vina.[19][20] The program will systematically sample many different positions and orientations (poses) of the ligand within the defined binding site.
-
Rationale: The sampling algorithm (e.g., a genetic algorithm in AutoDock) explores the conformational space to find the most favorable binding modes.[13]
-
-
Pose Analysis and Scoring:
-
Action: The software will rank the generated poses using a scoring function, which estimates the binding free energy (e.g., in kcal/mol). Analyze the top-ranked pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, with specific amino acid residues in the binding site.
-
Trustworthiness: The docking score provides a quantitative estimate of binding affinity, while visual inspection of the binding pose provides a qualitative, mechanistic hypothesis for why the molecule binds. A good candidate will have a favorable (more negative) docking score and form logical, stabilizing interactions with the target protein.
-
Protocol 3: Predicting Drug-Likeness and Pharmacokinetics (ADMET)
Causality: A potent molecule is useless as a drug if it cannot reach its target in the body, is rapidly metabolized, or is toxic.[21] Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial, parallel step to bioactivity prediction.[2][21] Early assessment of ADMET helps to identify and deprioritize compounds with liabilities that would likely cause failure in later stages of drug development.[1][22]
Step-by-Step Methodology
-
Utilize Web-Based Tools:
-
Action: Use freely available, validated web servers like SwissADME or pkCSM.[21][23] Input the chemical structure of the this compound derivative, typically as a SMILES string.
-
Rationale: These tools use large, curated datasets and pre-built predictive models to estimate a wide range of pharmacokinetic and physicochemical properties, making complex analysis accessible.[24][25][26]
-
-
Analyze Key Parameters:
-
Action: Evaluate the output, focusing on several key areas:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, CYP450 enzyme inhibition.
-
Drug-Likeness: Adherence to rules like Lipinski's Rule of Five, which indicates good oral bioavailability.
-
Medicinal Chemistry Alerts: Identification of potentially problematic or reactive functional groups (e.g., PAINS - Pan-Assay Interference Compounds).
-
-
Data Presentation: Predicted ADMET Profile
The quantitative output from these tools is best summarized in a structured table for clear comparison and decision-making.
Table 1: Predicted ADMET and Physicochemical Properties for this compound Data generated using a representative ADMET prediction tool like SwissADME.
| Property Class | Parameter | Predicted Value | Optimal Range | Assessment |
| Physicochemical | Molecular Weight | 176.22 g/mol | < 500 g/mol | ✅ Favorable |
| LogP (Lipophilicity) | 0.85 | -0.7 to +5.0 | ✅ Favorable | |
| H-bond Donors | 2 | ≤ 5 | ✅ Favorable | |
| H-bond Acceptors | 2 | ≤ 10 | ✅ Favorable | |
| TPSA | 41.57 Ų | < 140 Ų | ✅ Favorable | |
| Pharmacokinetics | GI Absorption | High | High | ✅ Favorable |
| BBB Permeant | Yes | Yes/No | Application Dependent | |
| CYP2D6 Inhibitor | No | No | ✅ Favorable | |
| P-gp Substrate | No | No | ✅ Favorable | |
| Drug-Likeness | Lipinski's Rule | 0 Violations | 0 Violations | ✅ Favorable |
| Bioavailability Score | 0.55 | > 0.1 | ✅ Favorable | |
| Medicinal Chemistry | PAINS Alert | 0 Alerts | 0 Alerts | ✅ Favorable |
Synthesizing Data for a Validated Bioactivity Hypothesis
The true power of this in silico workflow lies in the integration of all three predictive protocols. A single data point is a suggestion; multiple, corroborating lines of computational evidence form a strong, testable hypothesis.
-
Scenario A (Strong Candidate): A novel this compound derivative is predicted by a validated QSAR model to have high potency. Molecular docking reveals a low-energy binding pose in the target's active site, forming two key hydrogen bonds. The ADMET profile (Table 1) is favorable, with high predicted GI absorption and no toxicity alerts. This compound becomes a high-priority candidate for chemical synthesis and in vitro validation.
-
Scenario B (Candidate for Redesign): A derivative shows an excellent docking score , but the ADMET prediction flags it as a potent inhibitor of a key CYP450 enzyme, suggesting potential for drug-drug interactions. Furthermore, it violates one of Lipinski's rules. This information guides the medicinal chemist to redesign the molecule, perhaps by altering a substituent to reduce CYP inhibition while aiming to retain the favorable binding interactions.
The ultimate goal of in silico prediction is not to replace experimental work but to guide it.[2][27] All computational predictions must be validated through subsequent in vitro and in vivo assays.[27][28][29]
Conclusion
This technical guide outlines a robust, multi-pronged computational strategy for predicting the bioactivity of this compound derivatives. By systematically applying ligand-based (QSAR), structure-based (molecular docking), and pharmacokinetic (ADMET) profiling, researchers can efficiently navigate vast chemical spaces, prioritize high-potential candidates, and identify potential liabilities early in the drug discovery process. This integrated workflow enhances decision-making, conserves resources, and ultimately accelerates the journey from a chemical scaffold to a viable therapeutic lead. The principles and protocols described herein provide a self-validating framework to increase the probability of success in the complex field of drug development.
References
- MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products.
- RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review.
- Taylor & Francis Online. (n.d.). Bioactivity descriptors for in vivo toxicity prediction: now and the future.
- Bioalternatives. (n.d.). Chemoinformatics: Predicting Biological Activity with Artificial Intelligence.
- PubMed Central. (2024). AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight.
- Drug Discovery News. (n.d.). Computational approaches to drug design.
- PubMed Central. (2015). Computational Methods in Drug Discovery.
- AIP Publishing. (2023). In silico prediction of biological activity of volatile metabolite using deep learning algorithm.
- Journal of Pharma Insights and Research. (2025). Quantitative Structure-Activity Relationship (QSAR) in Drug Discovery and Development: Review Article.
- Manufacturing Chemist. (2025). AI takes the lead: how computational discovery is redefining drug R&D.
- SciSpace. (2023). A Concise Review on role of QSAR in Drug Design.
- Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary.
- International Journal of Advances in Pharmacy and Biotechnology. (n.d.). admet predictors are the tools for the enhancement of drug design and development.
- International Journal of Advances in Pharmacy and Biotechnology. (2020). A Review on QSAR Studies.
- Medium. (2022). Behind the Scenes of Computational Drug Discovery.
- Vipergen. (n.d.). From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow.
- Sygnature Discovery. (n.d.). ADMET Prediction Software.
- Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial.
- PubMed Central. (2012). Molecular Docking: A powerful approach for structure-based drug discovery.
- ACS Publications. (2010). The Protein Data Bank (PDB), Its Related Services and Software Tools as Key Components for In Silico Guided Drug Discovery.
- Rowan. (n.d.). ADMET Prediction.
- VLS3D. (n.d.). ADMET predictions.
- YouTube. (2023). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics.
- Wiley Online Library. (2023). RCSB Protein Data bank: Tools for visualizing and understanding biological macromolecules in 3D.
- JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach.
- YouTube. (2020). How to use SwissADME?.
- YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
- F1000Research. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- Preprints.org. (n.d.). From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings.
- Frontiers. (2023). Editorial: Verification and Validation of in silico Models for Biomedical Implantable Devices.
- Scribd. (2024). Swiss ADME.
- Worldwide Protein Data Bank. (n.d.). wwPDB.
- ResearchGate. (2020). Development, validation and integration of in silico models to identify androgen active chemicals.
- YouTube. (n.d.). SwissADME.
- Bioinformatics at UTEP. (n.d.). II. Step 1: Gathering Protein Data Bank (PDB) Files.
- YouTube. (2025). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes.
- News-Medical.Net. (2020). Validating the In-Silico Model for Toxicity Studies.
- ResearchGate. (2025). Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones.
- RCSB PDB. (n.d.). Homepage.
- MDPI. (2025). In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm.
- HD-Chems. (n.d.). This compound, min 97%, 1 gram.
- PubMed. (1998). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues.
- MDPI. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
- Taylor & Francis Online. (2012). Phenylpiperazine derivatives: a patent review (2006 – present).
- ResearchGate. (2023). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- PubMed Central. (1996). Evaluation of phenylpiperazines as targeting agents for neuroblastoma.
- ACS Publications. (1964). Derivatives of Piperazine. XXXV.1a Synthesis of 2-Phenylpiperazine and Some Derivatives.
Sources
- 1. ijapbjournal.com [ijapbjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. rjwave.org [rjwave.org]
- 7. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. ijapbjournal.com [ijapbjournal.com]
- 11. AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jopir.in [jopir.in]
- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 17. RCSB Protein Data bank: Tools for visualizing and understanding biological macromolecules in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rcsb.org [rcsb.org]
- 19. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 20. m.youtube.com [m.youtube.com]
- 21. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 22. ADMET Prediction | Rowan [rowansci.com]
- 23. m.youtube.com [m.youtube.com]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
- 25. youtube.com [youtube.com]
- 26. scribd.com [scribd.com]
- 27. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]
- 28. Frontiers | Editorial: Verification and Validation of in silico Models for Biomedical Implantable Devices [frontiersin.org]
- 29. news-medical.net [news-medical.net]
Methodological & Application
Synthesis of 3-Phenylpiperazin-2-one: An Application Note and Detailed Protocol
This comprehensive guide provides a detailed protocol for the synthesis of 3-Phenylpiperazin-2-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, and critical safety information.
Introduction and Significance
This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. Its rigidified cyclic structure, incorporating both a phenyl group and a lactam moiety, makes it an attractive starting material for the development of novel therapeutics targeting a range of biological targets. The strategic placement of the phenyl and amine functionalities allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug design.
This application note details a reliable and scalable method for the preparation of this compound via the cyclocondensation of ethyl 2-bromo-2-phenylacetate and ethylenediamine. The protocol is presented with a focus on experimental robustness and safety, ensuring a high-yielding and reproducible synthesis.
Reaction Scheme
The synthesis proceeds through a two-step, one-pot reaction involving an initial nucleophilic substitution of the bromine atom in ethyl 2-bromo-2-phenylacetate by one of the amino groups of ethylenediamine, followed by an intramolecular cyclization (amidation) to form the desired piperazinone ring.
Caption: Overall reaction for the synthesis of this compound.
Mechanistic Insights
The reaction mechanism can be understood as a sequence of two fundamental organic transformations:
-
Intermolecular Nucleophilic Substitution: The primary amine of ethylenediamine acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom in ethyl 2-bromo-2-phenylacetate. This results in the displacement of the bromide ion and the formation of an intermediate ethyl 2-((2-aminoethyl)amino)-2-phenylacetate.
-
Intramolecular Cyclization (Amidation): The remaining free primary amine of the intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This intramolecular attack is sterically favored, leading to the formation of a tetrahedral intermediate which then collapses to eliminate ethanol, forming the stable six-membered lactam ring of this compound.
Experimental Protocol
This protocol is adapted from established literature procedures and has been optimized for both yield and purity.[1]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Ethyl 2-bromo-2-phenylacetate | ≥97% | e.g., Sigma-Aldrich |
| Ethylenediamine | ≥99.5% | e.g., Carl Roth |
| Absolute Ethanol | Anhydrous | e.g., Fisher Scientific |
| Chloroform | ACS Grade | e.g., VWR |
| Isopropanol | ACS Grade | e.g., VWR |
| Round-bottom flask with reflux condenser | - | - |
| Magnetic stirrer with heating mantle | - | - |
| Rotary evaporator | - | - |
| Buchner funnel and filter flask | - | - |
Step-by-Step Procedure
Caption: Step-by-step workflow for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 32.1 moles of ethylenediamine in 2 liters of absolute ethanol.
-
Addition of Reactant: To the stirred solution, add a solution of 12.8 moles of ethyl 2-bromo-2-phenylacetate in 4 liters of absolute ethanol. The addition should be done at a rate that maintains a gentle reflux, which typically takes about 45 minutes.[1]
-
Reaction: After the addition is complete, allow the mixture to cool to room temperature.
-
Work-up and Isolation: Concentrate the reaction mixture using a rotary evaporator to obtain a thick yellow slurry.[1]
-
Stir the resulting slurry with 2 liters of chloroform.
-
Filter the mixture to remove the solid, which is primarily ethylenediamine hydrobromide. Wash the solid thoroughly with chloroform (approximately 8 liters in total).
-
Purification: Combine the filtrate and washings and concentrate to near dryness under reduced pressure.
-
Add 2 liters of isopropanol to the residue and stir for a short period to induce precipitation of the product.
-
Collect the solid product by filtration, wash it with 4 liters of isopropanol, and dry to obtain 3-phenyl-2-piperazinone.[1]
-
Optional Recrystallization: For higher purity, the product can be recrystallized from benzene and then from acetone to yield a white solid.[1]
Quantitative Data
| Parameter | Value | Moles |
| Ethyl 2-bromo-2-phenylacetate | 3130 g | 12.8 mol |
| Ethylenediamine | 1928 g | 32.1 mol |
| Absolute Ethanol (for reactants) | 6 L | - |
| Chloroform (for washing) | ~10 L | - |
| Isopropanol (for precipitation) | ~6 L | - |
| Expected Yield | ~1224 g (54%) | ~6.95 mol |
| Melting Point (pure) | 139.0-139.5 °C | - |
Safety and Handling
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethyl 2-bromo-2-phenylacetate: This compound is corrosive and can cause severe skin burns and eye damage.[2] Handle with extreme care and avoid inhalation of vapors.
-
Ethylenediamine: This substance is flammable, toxic in contact with skin, and causes severe skin burns and eye damage.[3][4][5] It may also cause an allergic skin reaction and respiratory sensitization.[3][5] Ensure there are no ignition sources in the vicinity.
-
This compound: While specific toxicity data is limited, it is prudent to handle the product with care, avoiding skin and eye contact, and inhalation of dust.
In case of accidental exposure, refer to the material safety data sheets (MSDS) for each chemical for detailed first-aid measures.[2][3][4][5][6]
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Melting Point: A sharp melting point in the expected range (139.0-139.5 °C for the pure compound) is a good indicator of purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the phenyl group, the piperazinone ring, and the correct number of protons and carbons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (176.22 g/mol ).[7]
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H and C=O (amide) functional groups.
Conclusion
This application note provides a robust and well-documented protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable building block for applications in medicinal chemistry and drug discovery. The provided mechanistic insights and characterization guidelines further support the successful execution and validation of this synthetic procedure.
References
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethylenediamine.
- PrepChem. (n.d.). Synthesis of 3-phenyl-2-piperazinone.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethylenediamine.
- PubChem. (n.d.). Ethyl 2-(2-bromophenyl)acetate.
- PubChem. (n.d.). Ethyl bromophenylacetate.
- Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction.
- Wikipedia. (n.d.). Reformatsky reaction.
- Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
- Shejul, P. B., & Vyavahare, A. V. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-810.
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
- Organic Chemistry Portal. (n.d.). Blaise Reaction.
- Majer, J., et al. (2020). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 38(2), 485-498.
- BYJU'S. (n.d.). Reformatsky reaction.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- ResearchGate. (n.d.). Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones.
Sources
The Versatile Scaffold: 3-Phenylpiperazin-2-one in Modern Medicinal Chemistry
The 3-phenylpiperazin-2-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, combining a rigid cyclic lactam with a modifiable phenyl ring and piperazine nitrogen atoms, provide a versatile platform for the design and synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the applications of this scaffold, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the this compound Moiety
The piperazine ring is a common motif in numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2] The incorporation of a phenyl group at the 3-position and a ketone at the 2-position of the piperazine ring, creating the this compound structure, imparts a distinct conformational rigidity and offers multiple points for chemical diversification. This allows for the fine-tuning of physicochemical properties and pharmacological activities, making it an attractive starting point for the development of novel therapeutics.
Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antidepressant, neuroprotective, and analgesic effects.[3][4][5][6] The rationale behind its efficacy often lies in its ability to mimic endogenous ligands and interact with high specificity at various biological targets.
Key Therapeutic Applications and Mechanisms of Action
Central Nervous System (CNS) Disorders
The phenylpiperazine moiety is a well-established pharmacophore for CNS-active agents, with derivatives showing affinity for a range of receptors, including serotonin (5-HT) and dopamine (D2/D3) receptors.[5][7][8]
Antidepressant-like Activity: Certain phenylpiperazine pyrrolidin-2-one derivatives have exhibited potent antidepressant-like effects in preclinical models.[5] This activity is often attributed to their interaction with serotonergic receptors, such as 5-HT1A and 5-HT2.[5] For instance, some compounds have shown strong binding affinity for the 5-HT1A receptor, a key target in the treatment of depression and anxiety.[5]
Neuroprotective Effects in Alzheimer's Disease: The piperazine scaffold is being explored for the development of therapeutics for neurodegenerative diseases like Alzheimer's.[9][10] Some derivatives have been identified as activators of the transient receptor potential canonical 6 (TRPC6) channel, which plays a role in synaptic plasticity.[9][10] Activation of TRPC6 is believed to help restore synaptic function, offering a potential disease-modifying strategy.[9]
Signaling Pathway: Role of TRPC6 Activation in Synaptic Health
Caption: Phenylpiperazine derivatives can activate TRPC6 channels, leading to enhanced synaptic plasticity.
Oncology
The versatility of the phenylpiperazine scaffold has led to its investigation in the development of novel anticancer agents.[1][11] Derivatives have been shown to target various pathways implicated in cancer progression.
EGFR Tyrosine Kinase Inhibition: A notable application is the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[3] Overexpression or constitutive activation of EGFR is a hallmark of many cancers.[3] Certain phenylpiperazine derivatives have demonstrated potent inhibitory activity against EGFR, leading to the suppression of tumor growth in preclinical models.[3]
Induction of Apoptosis and Cell Cycle Arrest: Other arylpiperazine derivatives have been shown to induce apoptosis in cancer cells and cause cell cycle arrest, often at the G2/M phase.[1] These effects can be mediated through the inhibition of anti-apoptotic proteins like Bcl-2.[1]
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: A typical workflow for the development of this compound derivatives.
Protocols
General Protocol for the Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the N-alkylation of this compound. The choice of base and solvent may need to be optimized for specific substrates.
Materials:
-
This compound
-
Appropriate alkyl or benzyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base suitable for many N-alkylations. For less reactive alkyl halides, a stronger base like sodium hydride may be necessary.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Purification: Column chromatography is essential to remove unreacted starting materials and byproducts to obtain a pure compound for biological testing.
Protocol for In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol outlines the determination of the cytotoxic effects of synthesized this compound derivatives on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549 for lung cancer)[3]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validating System:
-
Controls: The inclusion of vehicle and positive controls is crucial to validate the assay. The vehicle control ensures that the solvent (DMSO) is not causing toxicity, while the positive control confirms that the assay is sensitive to known cytotoxic agents.
-
Reproducibility: The experiment should be performed in triplicate and repeated at least three times to ensure the reproducibility of the results.
Quantitative Data Summary
The following table summarizes the reported in vitro anticancer activity of representative phenylpiperazine derivatives against the A549 lung cancer cell line.
| Compound | Substitution on Phenylpiperazine | IC₅₀ (µM)[3] |
| 3b | Methoxy | Better than control |
| 3e | Methoxy | Better than control |
| 3i | Methoxy | Better than control |
| 3g | Benzhydryl | 0.11 - 2.15 |
| 3h | Benzhydryl | 0.11 - 2.15 |
| 3o | Benzhydryl | 0.11 - 2.15 |
| 3p | Two substituents | Most potent |
Conclusion and Future Perspectives
The this compound scaffold continues to be a highly valuable starting point for the development of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a compelling area for further research. Future efforts will likely focus on the synthesis of more complex and diverse libraries of these compounds, coupled with high-throughput screening to identify novel hits for a wider range of diseases. Furthermore, a deeper understanding of the structure-activity relationships will enable the rational design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
References
- Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. PMC. [Link]
- Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones.
- Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neurop
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. [Link]
- Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one deriv
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
- Synthesis and acaricidal activity of phenylpiperazine deriv
- Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central. [Link]
- Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.
- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. NIH. [Link]
- Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. NIH. [Link]
- Synthesis, Characterization and Biological Evaluation of Piperazine Deriv
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [Link]
- Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate.
- New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives.
- Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. [Link]
- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed Central. [Link]
- Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. MDPI. [Link]
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed. [Link]
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. [Link]
- A process for preparing 1-methyl-3-phenylpiperazine.
- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegener
- Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
- Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central. [Link]
Sources
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging 3-Phenylpiperazin-2-one as a Privileged Scaffold for Modern Drug Discovery
For: Researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Value of the Piperazinone Core
In the landscape of medicinal chemistry, the piperazine ring is a cornerstone, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposite positions, confers advantageous physicochemical properties such as improved solubility and bioavailability.[2] A significant evolution of this scaffold is the piperazin-2-one, or piperazinone, which introduces a lactam functionality. This modification imparts conformational rigidity and provides distinct electronic properties, creating new opportunities for molecular recognition at biological targets.
This guide focuses specifically on the 3-phenylpiperazin-2-one scaffold. The introduction of a phenyl group at the C3 position, which is also a chiral center, creates a versatile and sterically defined starting point for generating vast chemical diversity. Derivatives of this scaffold have shown significant promise in targeting a range of biological systems, with a particular emphasis on Central Nervous System (CNS) disorders and oncology.[2][3][4] This document will provide the scientific rationale, synthetic protocols, and biological evaluation strategies necessary to effectively utilize this powerful scaffold in drug design programs.
Medicinal Chemistry Rationale: Deconstructing the this compound Advantage
The efficacy of a scaffold is determined by its structural features and how they can be exploited to achieve potent and selective interaction with a biological target. The this compound core offers several distinct advantages:
-
Conformational Rigidity: The embedded lactam restricts the rotational freedom of the ring compared to a simple piperazine, reducing the entropic penalty upon binding to a target and often leading to higher affinity.
-
Defined Stereochemistry: The chiral center at C3 allows for the synthesis of enantiomerically pure compounds. This is critical, as biological systems are chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause off-target effects.
-
Versatile Synthetic Handles: The scaffold possesses two key nitrogen atoms that serve as primary points for synthetic elaboration:
-
N4 (Secondary Amine): This is the most common site for modification. Its nucleophilicity allows for the straightforward introduction of a wide variety of alkyl, aryl, and acyl substituents. This "R-group" is often designed to explore specific pockets of a target protein, modulating potency and selectivity.
-
N1 (Amide Nitrogen): While less reactive, this position can also be alkylated, offering another vector for structural modification to fine-tune activity and physicochemical properties.[5]
-
-
Pharmacophoric Phenyl Group: The phenyl ring at C3 is a crucial pharmacophore. It can engage in hydrophobic and π-π stacking interactions within a receptor's active site. Furthermore, it serves as a platform for substitution, where adding electron-withdrawing or -donating groups can modulate the electronic landscape of the molecule and its interactions.[6]
Below is a diagram illustrating the key features and modification points of the this compound scaffold.
Caption: General workflow for the synthesis of a this compound derivative library.
Protocol 1: Synthesis of 1-Methyl-3-phenylpiperazin-2-one (A Scaffold Exemplar)
This protocol describes the reduction of a precursor to form an N1-methylated version of the scaffold. The reduction of a lactam (amide) to an amine is a common transformation in medicinal chemistry. This specific example utilizes the potent reducing agent Lithium Aluminium Hydride (LAH). [7][8] Rationale: This protocol demonstrates a key transformation for accessing related scaffolds. Reducing the C2-carbonyl group of the piperazinone ring yields a 3-phenylpiperazine, which is itself a valuable scaffold for exploring different target classes. This specific protocol is adapted from a patented industrial process. [7] Materials:
-
1-Methyl-2-oxo-3-phenylpiperazine
-
Lithium Aluminium Hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water (H₂O)
-
15% aqueous Sodium Hydroxide (NaOH)
-
Round-bottom flask, magnetic stirrer, reflux condenser, ice bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Suspension: Carefully suspend Lithium Aluminium Hydride (0.8 molar equivalents) in anhydrous THF (approx. 6 mL per gram of LAH) in the flask and cool the suspension to 10-15°C using an ice bath.
-
Substrate Addition: Dissolve 1-methyl-2-oxo-3-phenylpiperazine (1.0 molar equivalent) in a minimal amount of anhydrous THF (approx. 1 mL per gram). Add this solution dropwise to the stirred LAH suspension, maintaining the internal temperature between 10-15°C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching (Caution: Highly Exothermic): Once the reaction is complete, cool the flask to 0-5°C in an ice bath. Very slowly and carefully, add water dropwise (e.g., for 'x' g of LAH used, add 'x' mL of H₂O).
-
Base Addition: Following the water, slowly add 15% aqueous NaOH ('x' mL).
-
Final Water Addition: Add a final portion of water ('3x' mL).
-
Workup: Remove the ice bath and stir the resulting grey/white suspension vigorously at room temperature for at least 1 hour.
-
Isolation: Filter the solid aluminum salts and wash the filter cake thoroughly with THF. Combine the filtrates and concentrate under reduced pressure to yield the crude 1-methyl-3-phenylpiperazine.
-
Purification: The crude product can be purified by silica gel column chromatography or crystallization if necessary.
Self-Validation: Successful synthesis should be confirmed by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, comparing the spectra to known data for the product. The disappearance of the amide carbonyl peak (around 1650-1680 cm⁻¹) in the IR spectrum is a key indicator of a complete reaction.
Protocol 2: General N4-Alkylation via Reductive Amination
Reductive amination is a robust and widely used method for forming C-N bonds. It is often preferred over direct alkylation with alkyl halides as it can reduce the formation of quaternary ammonium salt byproducts. This protocol provides a general method for attaching a diverse range of substituents to the N4 position. [9] Rationale: This method allows for the introduction of a vast array of chemical groups by varying the aldehyde or ketone used. It is a cornerstone of library synthesis for exploring structure-activity relationships (SAR).
Materials:
-
This compound (or N1-substituted analogue)
-
An aldehyde or ketone (R-CHO or R-CO-R') (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Initial Mixture: To a solution of this compound (1.0 eq) in DCM, add the desired aldehyde or ketone (1.1 eq).
-
Acid Catalyst (Optional): Add a few drops of glacial acetic acid to catalyze the formation of the intermediate iminium ion.
-
Reducing Agent: Stir the mixture at room temperature for 20-30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired N4-substituted derivative.
Application in Target-Oriented Drug Design
The true power of the this compound scaffold is realized when it is applied to specific therapeutic targets.
A. Central Nervous System (CNS) Agents
Arylpiperazine derivatives are renowned for their ability to modulate CNS receptors, particularly serotonergic (5-HT) and dopaminergic (D) receptors. [3][10]This makes them prime candidates for developing treatments for depression, schizophrenia, Parkinson's disease, and other neurological disorders. [3]
-
Structure-Activity Relationship (SAR) Insights:
-
Targeting 5-HT₁ₐ/α₁ Receptors: The nature of the substituent at the N4 position is critical for affinity and selectivity. Long alkyl chains or terminal aromatic/heterocyclic groups often confer high affinity. [10] * Targeting Dopamine D₂/D₃ Receptors: N-phenylpiperazine analogs can achieve high selectivity for the D₃ receptor over the highly homologous D₂ receptor. This is often achieved by designing N4-substituents that can form bitopic interactions, engaging both the primary binding site (orthosteric site) and a secondary, allosteric site. [11] * Phenyl Ring Substitution: Substituents on the C3-phenyl ring can drastically alter receptor affinity. For instance, ortho-substituents can be favorable for both 5-HT₁ₐ and α₁ affinity, while the meta-position appears to be a key determinant for selectivity between the two. [6]
-
Caption: Hypothetical interactions of a derivative with a receptor active site.
B. Anticancer Agents
More recently, the arylpiperazine scaffold has gained significant attention in oncology. [2][4]Derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including breast, liver, and colon cancer. [12][13][14]
-
Potential Mechanisms of Action:
-
Kinase Inhibition: Phenylpiperazine derivatives have been successfully designed as inhibitors of key signaling kinases like the Epidermal Growth Factor Receptor (EGFR). Specific derivatives have shown IC₅₀ values in the nanomolar range and significant tumor growth inhibition in animal models. [15] * Topoisomerase II Inhibition: The scaffold can be incorporated into larger molecules designed to inhibit Topoisomerase II, an enzyme critical for DNA replication in cancer cells. [12] * Androgen Receptor (AR) Antagonism: In prostate cancer, arylpiperazine derivatives have been developed as potent AR antagonists. [2]
-
-
SAR Insights:
-
For EGFR inhibitors, compounds with two substituents on the N4-phenyl ring have shown the most potent anticancer activities. [15] * In some series targeting breast cancer, derivatives with di-chloro substitution on the N4-phenylpiperazine moiety exhibited the highest cytotoxicity, in some cases exceeding that of the standard drug doxorubicin. [12]
-
Biological Evaluation Protocols
Once a library of derivatives has been synthesized, a cascade of biological assays is required to determine their activity and therapeutic potential.
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a primary screening method to identify compounds with potential anticancer activity.
Rationale: This assay provides a quantitative measure (IC₅₀ value) of a compound's potency in inhibiting cancer cell growth, allowing for direct comparison between derivatives and informing SAR.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations.
-
Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Summarizing SAR Data
Quantitative data from biological assays should be summarized in a clear, tabular format to facilitate the analysis of structure-activity relationships.
| Compound ID | R¹ Group at N4 | Target Ki (nM) [Receptor X] | Cytotoxicity IC₅₀ (µM) [MCF-7] |
| Lead-01 | H | 150.5 | > 100 |
| Lead-02 | -CH₃ | 98.2 | 85.3 |
| Lead-03 | -CH₂-Ph | 12.4 | 45.1 |
| Lead-04 | -CH₂-(4-F-Ph) | 8.1 | 22.7 |
| Lead-05 | -CO-Ph | 25.6 | 5.8 |
| Control | Reference Drug | 1.5 | 0.9 |
Table populated with representative data to illustrate SAR trends.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and versatile starting point for the design of novel therapeutics. Its combination of conformational constraint, stereochemical definition, and readily accessible points for synthetic modification has cemented its role in modern medicinal chemistry. The successful application of this scaffold in developing potent modulators of CNS receptors and novel anticancer agents highlights its broad therapeutic potential. [3][4] Future work in this area will likely focus on several key directions:
-
Novel Derivatizations: Exploring new and innovative chemical transformations to decorate the scaffold and access novel chemical space.
-
New Target Classes: Applying the scaffold to emerging drug targets beyond the traditional CNS and oncology landscape.
-
Advanced Drug Modalities: Incorporating the this compound core into more complex therapeutic constructs, such as Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs), to create next-generation medicines.
By understanding the fundamental medicinal chemistry principles and applying the robust synthetic and biological protocols outlined in this guide, researchers can effectively harness the power of the this compound scaffold to drive their drug discovery programs forward.
References
- Mokrosz, M. J., Paluchowska, M. H., Charakchieva-Minol, S., & Bień, A. (1997). Structure-activity relationship studies of CNS agents, Part 32: Effect of structural modifications in 1-arylpiperazine derivatives on alpha(1) -adrenoreceptor affinity. Archiv der Pharmazie, 330(6), 177–180. [Link]
- Kumar, A., Sharma, G., Goyal, R., & Singh, R. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(11), 1049–1070. [Link]
- Giles, F. J., O'Dwyer, M., & Swords, R. (2007). Class I and class II histone deacetylase inhibitors: current status. Current opinion in investigational drugs (London, England : 2000), 8(11), 913-920.
- Mokrosz, J. L., Paluchowska, M. H., Chojnacka-Wójcik, E., Filip, M., Charakchieva-Minol, S., & Dereń-Wesołek, A. (1994). Structure-activity relationship studies of CNS agents. Part 21: N4-substituted 1-arylpiperazines with differentiated 5-HT1A and alpha 1-adrenoceptor affinity. Archiv der Pharmazie, 327(7), 477–484.
- Festa, C., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(11), 2548. [Link]
- Dixit, A., et al. (2004). Method for the preparation of piperazine and its derivatives.
- Li, Y., et al. (2016). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 6, 26935. [Link]
- Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 804-809. [Link]
- Obrzut, K., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 10243. [Link]
- Dixit, A., et al. (2006). Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate.
- Al-Ostoot, F. H., et al. (2021). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. RSC Advances, 11(48), 30209–30227. [Link]
- Festa, C., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
- Jin, C., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644. [Link]
- Rao, D. V. N. S., et al. (2006).
- Dixit, A., et al. (2004). A process for preparing 1-methyl-3-phenylpiperazine. WO2004106309A1.
- Wang, Y., et al. (2015). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 20(2), 2049–2067. [Link]
- Yousif, M. A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3181. [Link]
- Rojas-Vite, G., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents. AIR Unimi. [Link]
- Noël, F., et al. (2013). P.3.c.001 Pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579.
- Moreira, D. N., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Pharmaceuticals, 15(8), 994. [Link]
- Böhme, T., et al. (2014). Method for preparing n-alkyl-piperazines. WO2014184039A1.
- Guchhait, G., & Shrivastava, N. (2022). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.
- Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]
- 8. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Structure-activity relationship studies of CNS agents, Part 32: Effect of structural modifications in 1-arylpiperazine derivatives on alpha(1) -adrenoreceptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. air.unimi.it [air.unimi.it]
- 15. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to High-Throughput Screening Assays for 3-Phenylpiperazin-2-one Libraries
Abstract
The 3-phenylpiperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active therapeutic agents. Libraries derived from this scaffold hold significant promise for the discovery of novel modulators of key neurological targets, particularly G-Protein Coupled Receptors (GPCRs) and ion channels. High-Throughput Screening (HTS) is an essential technology for efficiently interrogating these large chemical libraries to identify promising hit compounds.[1][2] This guide provides a comprehensive overview of robust and field-proven HTS assays suitable for screening this compound libraries. We will delve into the rationale behind assay selection, present detailed protocols for both biochemical and cell-based approaches, and discuss critical data analysis and quality control metrics. The methodologies described herein are designed to provide researchers with a validated framework for accelerating their drug discovery programs.
Introduction: The 3-Phenylpiperazine Scaffold and HTS
The phenylpiperazine moiety is a well-established pharmacophore, renowned for its ability to interact with a range of biogenic amine receptors. Its incorporation into drugs like Trazodone highlights its utility in targeting serotonergic and adrenergic systems.[3][4] The addition of a lactam function at the 2-position of the piperazine ring, creating the this compound core, offers unique structural constraints and hydrogen bonding capabilities that can be exploited to achieve novel target engagement and selectivity.
Given the historical success of this scaffold in CNS drug discovery, libraries of this compound analogs are frequently designed to modulate targets such as:
-
Serotonin (5-HT) Receptors: Subtypes like 5-HT1A and 5-HT2A are critical targets for treating depression, anxiety, and psychosis.[4][5]
-
Dopamine (D) Receptors: The D2 receptor is a primary target for antipsychotic medications.[4]
-
Ion Channels: Voltage-gated and ligand-gated ion channels are crucial for neuronal excitability and represent another important target class.[6][7]
High-Throughput Screening (HTS) provides the necessary scale and efficiency to evaluate tens of thousands to millions of compounds from such libraries against these targets, enabling the rapid identification of active "hits".[1][8] The success of an HTS campaign hinges on the selection of an appropriate assay—one that is robust, reproducible, scalable, and biologically relevant.
The HTS Assay Cascade: A Strategic Approach
A successful screening campaign is not a single experiment but a multi-stage process designed to efficiently filter a large library down to a small number of high-quality, validated hits. This "assay cascade" or "funnel" approach minimizes resource expenditure by using the highest throughput, most cost-effective assays first, followed by more complex, information-rich assays for subsequent stages.
Biochemical Assays: Probing Direct Target Interaction
Biochemical assays utilize purified components (e.g., receptor, ligand) to measure the direct interaction of library compounds with the target.[9] They are often the first choice for primary screening due to their robustness, lower cost, and high throughput.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
Causality & Principle: TR-FRET is a powerful proximity-based assay that measures the binding of a compound to a target protein.[10][11] It combines the low background of time-resolved fluorescence (TRF) with the homogeneous format of FRET.[12] A lanthanide donor (e.g., Europium) is typically conjugated to the protein of interest, and a fluorescent acceptor is conjugated to a known ligand (tracer). When the tracer binds to the protein, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation of the donor. Library compounds that bind to the same site will displace the tracer, disrupting FRET and causing a decrease in the acceptor signal. The use of a long-lifetime lanthanide donor allows for a time delay between excitation and signal measurement, significantly reducing background fluorescence.[11][13]
Protocol: TR-FRET GPCR Binding Assay
-
Materials:
-
Purified GPCR membrane preparation or purified protein (e.g., His-tagged).
-
Europium-labeled anti-tag antibody (e.g., Anti-His-Eu).
-
Fluorescently-labeled tracer ligand (e.g., a known antagonist linked to a suitable acceptor fluorophore).
-
This compound library compounds (typically 10 mM in DMSO).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA).
-
Low-volume 384-well or 1536-well black assay plates.
-
TR-FRET enabled microplate reader.[11]
-
-
Procedure (384-well format, 20 µL final volume):
-
Prepare a 4X solution of the GPCR/Anti-His-Eu complex in Assay Buffer. Incubate for 60 minutes at room temperature.
-
Using an acoustic dispenser, dispense 50 nL of library compounds (or DMSO for controls) into the assay plate wells. This results in a typical final screening concentration of 10 µM.
-
Add 10 µL of Assay Buffer to all wells.
-
Add 5 µL of the 4X GPCR/Antibody complex to the wells.
-
Initiate the reaction by adding 5 µL of a 4X solution of the fluorescent tracer ligand.
-
Seal the plate, centrifuge briefly (1 min at 1000 rpm), and incubate for 2-4 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET reader using an appropriate protocol (e.g., 340 nm excitation, dual emission reading at 615 nm for Eu and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio: (Acceptor Emission at 665 nm / Donor Emission at 615 nm) * 10,000.
-
Normalize data using high (DMSO, no inhibition) and low (excess unlabeled ligand) controls: % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Low) / (Ratio_High - Ratio_Low))
-
Assess assay quality using the Z'-factor. A Z' > 0.5 indicates an excellent assay.
-
Fluorescence Polarization (FP) Binding Assay
Causality & Principle: FP is a homogeneous technique used to study molecular interactions in solution.[14][15] It is based on the principle that a small fluorescent molecule (tracer) tumbles rapidly in solution and, when excited with polarized light, emits depolarized light.[14] If this tracer binds to a much larger molecule (the protein target), its tumbling slows dramatically, and the emitted light remains highly polarized. In a competition assay, library compounds that bind the target displace the fluorescent tracer, causing it to tumble freely again, resulting in a decrease in fluorescence polarization.[16]
Protocol: FP Competition Assay
-
Materials:
-
Purified target protein.
-
Fluorescently-labeled tracer (a small molecule ligand with high affinity for the target).
-
This compound library compounds.
-
Assay Buffer (e.g., PBS, pH 7.4, 0.01% Tween-20).
-
Low-volume 384-well black assay plates (non-binding surface recommended).[17]
-
Microplate reader with FP capabilities.
-
-
Procedure (384-well format, 20 µL final volume):
-
Dispense 50 nL of library compounds or controls into wells.
-
Add 10 µL of a 2X solution of the target protein in Assay Buffer to all wells.
-
Initiate the reaction by adding 10 µL of a 2X solution of the fluorescent tracer. The tracer concentration should be optimized to be below its Kd for the target, while still providing a robust signal.[17]
-
Seal, centrifuge briefly, and incubate for 1-2 hours at room temperature (or until binding equilibrium is reached).
-
Read the plate using an FP-capable reader, measuring parallel and perpendicular fluorescence emission.
-
-
Data Analysis:
-
The instrument software calculates polarization in millipolarization (mP) units.
-
Data is normalized using high (protein + tracer) and low (tracer only) controls.
-
Hits are identified as compounds that cause a significant decrease in the mP value.
-
Cell-Based Assays: Assessing Functional Activity
Cell-based assays are indispensable for providing more biologically relevant data on a compound's efficacy and mechanism of action within the context of a living cell.[18] They are critical secondary assays to confirm that hits from biochemical screens translate into functional activity.
GPCR Functional Assay: Calcium Mobilization
Causality & Principle: Many serotonin and other GPCRs are coupled to the Gαq signaling pathway.[5] Upon agonist binding, the receptor activates Gαq, which in turn activates phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ can be measured using fluorescent calcium indicators. Instruments like the Fluorometric Imaging Plate Reader (FLIPR) are designed for HTS of these rapid kinetic responses.[19]
Protocol: FLIPR Calcium Flux Assay
-
Materials:
-
A stable cell line expressing the target Gαq-coupled receptor (e.g., CHO-K1 or HEK293).
-
Cell culture medium and reagents.
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM).
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
384-well black, clear-bottom cell culture plates.
-
FLIPR Tetra or similar instrument.
-
-
Procedure:
-
Cell Plating: Seed cells into 384-well plates at an optimized density and grow overnight to form a confluent monolayer.
-
Dye Loading: Aspirate the growth medium and add the calcium dye loading solution (containing the dye and probenecid). Incubate for 1 hour at 37°C.
-
Compound Addition: Place the cell plate and a compound source plate into the FLIPR instrument. The instrument will add the library compounds to the cell plate and immediately begin reading the fluorescence kinetics.
-
Data Acquisition: The fluorescence intensity in each well is monitored over time (e.g., for 2-3 minutes) to capture the initial spike and subsequent decay of the calcium signal.
-
-
Data Analysis:
-
The primary readout is the maximum fluorescence signal change (Max-Min) or the area under the curve (AUC).
-
Agonists will produce a signal directly.
-
Antagonists are tested by pre-incubating the cells with the library compound before adding a known agonist at its EC80 concentration. A decrease in the agonist-induced signal indicates antagonism.
-
GPCR Functional Assay: cAMP Measurement using AlphaScreen
Causality & Principle: GPCRs coupled to Gαs or Gαi proteins modulate the activity of adenylyl cyclase, leading to an increase or decrease in intracellular cyclic AMP (cAMP), respectively.[20] The AlphaScreen cAMP assay is a competitive immunoassay to measure these changes.[20] The assay uses Streptavidin-coated Donor beads and anti-cAMP antibody-conjugated Acceptor beads. A biotinylated cAMP "tracer" is added, which bridges the two beads, bringing them into close proximity and generating a high AlphaScreen signal.[21][22] Intracellular cAMP produced by the cells competes with the biotin-cAMP tracer for binding to the Acceptor bead.[20] Therefore, an increase in cellular cAMP (from Gαs activation) leads to a decrease in the AlphaScreen signal.
Protocol: AlphaScreen cAMP Assay
-
Materials:
-
A stable cell line expressing the target Gαs or Gαi-coupled receptor.
-
AlphaScreen cAMP Assay Kit (contains Donor beads, Acceptor beads, biotin-cAMP, lysis buffer).
-
Stimulation buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
This compound library compounds.
-
Low-volume 384-well white assay plates (e.g., ProxiPlate).
-
AlphaScreen-capable microplate reader.[22]
-
-
Procedure (Suspension Cells, 25 µL final volume):
-
Resuspend cells in Stimulation Buffer at the desired concentration.
-
Dispense 50 nL of library compounds or controls into wells.
-
Add 12.5 µL of the cell suspension to the wells. For Gαi antagonist screening, add a known agonist like Forskolin at this step.
-
Incubate for 30 minutes at room temperature to allow for cAMP production.
-
Add 12.5 µL of the AlphaScreen detection mix (containing Acceptor beads, biotin-cAMP, Donor beads, and lysis components).
-
Incubate for 1-3 hours in the dark at room temperature.
-
Read the plate on an AlphaScreen reader.
-
-
Data Analysis:
-
A high AlphaScreen signal corresponds to low cAMP levels.
-
A low AlphaScreen signal corresponds to high cAMP levels.
-
Data is converted to cAMP concentration using a standard curve generated with known amounts of cAMP.
-
Hits are identified based on their ability to modulate the cAMP levels in the desired direction (increase for Gαs agonists, decrease for Gαi agonists).
-
Data Quality and Hit Prioritization
Ensuring the integrity of HTS data is paramount for making sound decisions. Every assay plate must include appropriate controls to monitor performance and normalize the data.
| Parameter | Description | Purpose | Acceptance Criteria |
| High Control | Uninhibited/fully stimulated signal (e.g., DMSO). | Represents 0% activity/inhibition. | Consistent signal across the plate. |
| Low Control | Fully inhibited/basal signal (e.g., potent known inhibitor). | Represents 100% activity/inhibition. | Consistent signal across the plate. |
| Z'-factor | A statistical measure of assay robustness and dynamic range. | Quantifies the separation between high and low control distributions. | Z' ≥ 0.5 indicates an excellent, highly robust assay suitable for HTS. |
| Signal-to-Background | Ratio of the mean high control signal to the mean low control signal. | Indicates the dynamic range or "assay window". | Typically >3, but depends on the assay technology. |
Hits identified in the primary screen should be confirmed by re-testing from a fresh powder stock to rule out false positives from compound degradation or precipitation. Confirmed hits are then subjected to dose-response analysis to determine their potency (IC50 or EC50), providing a quantitative measure for ranking and prioritizing compounds for further investigation.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of new chemical entities targeting CNS disorders. A strategic and well-executed HTS campaign is the cornerstone of unlocking this potential. The biochemical (TR-FRET, FP) and cell-based (Calcium Flux, cAMP) assays detailed in this guide provide a robust, validated, and complementary toolkit for screening these libraries. By understanding the principles behind each technology and implementing rigorous quality control, researchers can confidently identify high-quality hits, paving the way for the development of next-generation therapeutics.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180–186.
- Li, M., & Lester, H. A. (2016). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica, 37(1), 34–43.
- Wikipedia. (2023). Time-resolved fluorescence energy transfer.
- Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF).
- Charles River Laboratories. (n.d.). Ion Channel Assays.
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- Labinsights. (2023, May 8). Analysis of High-throughput Cell Screening Techniques for Ion Channels.
- Columbia Biosciences. (n.d.). An Introduction to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays.
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
- Poly-Dtech. (n.d.). TR-FRET Assay Principle.
- Xu, J., Wang, X., & Li, M. (2016). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica, 37(1), 34–43.
- Bioclone. (n.d.). Technology Time Resolved Fluorescence Fret Assay.
- Zhang, J. H., & Li, M. (2014). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. In Methods in molecular biology (Vol. 1093, pp. 147–156).
- Aurora Biomed. (2024, June 12). Ion Channel Research: Advancing High Throughput Screening Techniques.
- Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
- BMG LABTECH. (n.d.). AlphaScreen.
- Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
- Thermo Fisher Scientific. (2016, September 14). Current Trends in Cell-based Assays and Drug Discovery.
- Rich, R. L., Errey, J., & Myszka, D. G. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(6), 442–446.
- Bio-protocol. (n.d.). Fluorescence Polarization Assay.
- Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
- ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology.
- Creative Bioarray. (n.d.). GPCR Screening Services.
- Wang, L., & Ma, L. (2021). Recent progress in assays for GPCR drug discovery. Physiological Reports, 9(17), e15004.
- Revvity. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide.
- Emerald Cloud Lab. (2024, April 7). ExperimentAlphaScreen Documentation.
- An, W. F., & Wu, X. (2013). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Analytical and bioanalytical chemistry, 405(21), 6677–6685.
- Wacker, D., Stevens, R. C., & Roth, B. L. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in pharmacological sciences, 38(11), 971–985.
- Schihada, H., & Gsandtner, I. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5433.
- News-Medical.Net. (2018, November 1). High-Throughput Screening Using Small Molecule Libraries.
- Yale Research. (n.d.). Small molecular libraries.
- Lindsley, C. W., & Johnston, J. N. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. ACS chemical neuroscience, 3(11), 829–834.
- Rackcdn.com. (n.d.). Pairing the Right Small Molecule Library with Innovative High-Throughput Screening Creates More Therapeutic Opportunity.
- Hansen, N. J. V., Andersen, M. R., & Gothelf, K. V. (2021). Screening of DNA-Encoded Small Molecule Libraries inside a Living Cell. Journal of the American Chemical Society, 143(7), 2972–2981.
- Eurofins Discovery. (n.d.). High-Throughput Screening to Identify Quality Hits Quickly.
- Enamine. (n.d.). High-Throughput Screening.
- Blay, V., Tolani, B., Ho, H., & Arkin, M. R. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug discovery today, 25(10), 1807–1821.
- Nuvisan. (n.d.). Tailored high-throughput screening solutions for identifying potent hits.
- Wikipedia. (2023). Trazodone.
- Contino, M., Capparelli, E., & Perrone, R. (2021). Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Molecules (Basel, Switzerland), 26(18), 5649.
- Ciano, A., Goracci, L., & Cruciani, G. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules (Basel, Switzerland), 25(18), 4058.
Sources
- 1. news-medical.net [news-medical.net]
- 2. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trazodone - Wikipedia [en.wikipedia.org]
- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High throughput screening technologies for ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 11. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 12. columbiabiosciences.com [columbiabiosciences.com]
- 13. poly-dtech.com [poly-dtech.com]
- 14. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 18. Cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High-Throughput Screening - Enamine [enamine.net]
- 20. resources.revvity.com [resources.revvity.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.com]
Application Note: Analytical Strategies for the Quantification of 3-Phenylpiperazin-2-one
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of 3-Phenylpiperazin-2-one, a key chemical entity with relevance in pharmaceutical development and chemical synthesis. Recognizing the absence of standardized protocols for this specific analyte, this guide synthesizes established analytical principles for structurally similar compounds to propose robust, scientifically-grounded methodologies. We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, from mobile phase composition and column chemistry to ionization techniques and derivatization strategies, is thoroughly explained. This application note is intended for researchers, analytical scientists, and drug development professionals requiring reliable and reproducible methods for the quantification of this compound in various matrices.
Introduction and Analyte Properties
This compound is a heterocyclic compound featuring a phenyl group and a lactam (cyclic amide) functionality within a piperazine ring. Its structural motifs are common in pharmacologically active molecules and synthetic intermediates. Accurate quantification is critical for process monitoring, purity assessment, pharmacokinetic studies, and quality control in pharmaceutical manufacturing.[1][2]
Before method development, understanding the analyte's physicochemical properties is paramount.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Rationale & Implication for Analysis |
| Chemical Formula | C₁₀H₁₂N₂O | - |
| Molecular Weight | 176.22 g/mol | Essential for mass spectrometry precursor ion identification. |
| Structure | The phenyl group provides a strong chromophore for UV detection. The secondary amine and amide functionalities are sites for potential derivatization and influence polarity. | |
| Predicted pKa | ~7.5 (Secondary Amine) | The basic nature of the secondary amine dictates that mobile phase pH should be controlled to ensure a consistent ionization state and good peak shape in reversed-phase HPLC.[1] |
| Predicted LogP | ~0.9 - 1.2 | Indicates moderate polarity, making it well-suited for reversed-phase liquid chromatography. Suggests potential for extraction with moderately polar organic solvents like ethyl acetate or dichloromethane. |
| UV Absorbance | Predicted λmax ~210 nm, ~254 nm | The phenyl ring is expected to exhibit strong absorbance, making HPLC-UV a viable and accessible quantification technique.[4][5] |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for quantifying this compound at moderate to high concentrations, such as in bulk material or formulated products.[6]
Scientific Rationale for Method Design
-
Chromatographic Mode: Reversed-phase chromatography is selected due to the analyte's moderate polarity. A hydrophobic stationary phase (like C18) will retain the molecule via interactions with its phenyl group, while a polar mobile phase elutes it.
-
Stationary Phase: A C18 (octadecylsilane) column is the standard choice for analytes containing aromatic rings, offering a good balance of retention and selectivity.
-
Mobile Phase: An acidic mobile phase (e.g., using formic acid or a phosphate buffer at pH < 4) is crucial. By protonating the secondary amine on the piperazine ring, peak tailing is minimized, leading to sharper, more symmetrical peaks and improved quantification.[1] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Detection: A photodiode array (PDA) detector is recommended to confirm peak purity and determine the optimal detection wavelength, predicted to be around 254 nm where the phenyl chromophore absorbs.[7]
Experimental Workflow: HPLC-UV
Caption: Workflow for quantification of this compound by HPLC-UV.
Detailed Protocol: HPLC-UV
-
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (≥98%)
-
Ultrapure water
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 70% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: PDA, monitor at 254 nm
-
-
Preparation of Solutions:
-
Standard Stock (1 mg/mL): Accurately weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards (1, 5, 10, 25, 50, 100 µg/mL): Serially dilute the stock solution with Mobile Phase A to achieve the desired concentrations.
-
Sample Preparation: Accurately weigh sample material expected to contain this compound. Dissolve in methanol and dilute with Mobile Phase A to bring the final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis (R² should be >0.995).
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For trace-level quantification, especially in complex matrices like biological fluids, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[8]
Scientific Rationale for Method Design
-
Ionization: Electrospray Ionization (ESI) in positive mode is chosen. The basic secondary amine will readily accept a proton in the acidic mobile phase, forming a stable protonated molecule [M+H]⁺.
-
Mass Analysis: Tandem mass spectrometry is used in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the [M+H]⁺ ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific, high-abundance product ion in the third quadrupole. This two-stage filtering provides exceptional selectivity, minimizing matrix interference.
-
LC Conditions: The LC method is similar to the HPLC-UV protocol but uses volatile mobile phase additives like formic acid instead of non-volatile buffers like phosphate, which are incompatible with mass spectrometry.
Experimental Workflow: LC-MS/MS```dot
Caption: Workflow for GC-MS analysis including the critical derivatization step.
Detailed Protocol: GC-MS
-
Reagents and Materials:
-
This compound reference standard
-
BSTFA with 1% TMCS (derivatizing agent)
-
Pyridine or Acetonitrile (reaction solvent)
-
Ethyl Acetate (extraction solvent)
-
-
GC-MS Conditions:
-
GC Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Inlet Temperature: 250 °C, Splitless mode
-
Oven Program: Start at 100 °C, hold 1 min. Ramp at 15 °C/min to 280 °C, hold 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Ionization: EI, 70 eV
-
Acquisition: Scan mode (m/z 50-400) for identification or Selected Ion Monitoring (SIM) for quantification.
-
-
Sample Derivatization: a. Prepare calibration standards and samples in a solvent like ethyl acetate. b. Transfer a 100 µL aliquot to a GC vial insert and evaporate to absolute dryness under a stream of nitrogen. Scientist's Note: The absence of water is critical for successful silylation. [9] c. Add 50 µL of BSTFA (+1% TMCS) and 50 µL of pyridine. d. Cap the vial tightly and heat at 70 °C for 30 minutes. e. Cool to room temperature before injection.
-
Data Analysis:
-
For quantification, select a characteristic, high-mass ion from the TMS-derivative's mass spectrum for SIM analysis. The molecular ion of the derivatized compound would be m/z 248.3.
-
Generate a calibration curve and quantify as described in previous methods.
-
Method Validation Summary
All developed methods must be validated for their intended purpose according to regulatory guidelines such as ICH Q2(R2). [10][11]The goal is to demonstrate that the method is accurate, precise, and reliable. [8][12] Table 2: Key Validation Parameters
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity/Selectivity | To demonstrate that the signal is unequivocally from the analyte without interference from matrix components, impurities, or degradation products. | No significant peaks at the retention time of the analyte in blank/placebo samples. Peak purity analysis (PDA) should pass. [12] |
| Linearity & Range | To establish a linear relationship between concentration and response over a defined range. | R² ≥ 0.995. Calibration standards should be within ±15% of nominal value (±20% at LLOQ). |
| Accuracy (% Recovery) | To measure the closeness of the test results to the true value. | Typically 85-115% for bulk drug, 80-120% for trace analysis in biological matrices. |
| Precision (RSD%) | To assess the degree of scatter between a series of measurements (repeatability and intermediate precision). | RSD ≤ 2% for bulk drug assay. RSD ≤ 15% for trace bioanalysis (≤20% at LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; must meet accuracy and precision criteria. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters should remain within acceptance criteria. |
References
- Onyx Scientific. An Effective Approach to HPLC Method Development. [Link]
- Hu, L., et al. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. Journal of Analytical & Bioanalytical Techniques.[Link]
- El-Haj, B. M., et al. (2007). Mass spectral and chromatographic studies on some halogenatedphenyl-2-piperazinopropanones.
- Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
- European Medicines Agency. (2023). ICH Q2(R2)
- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.[Link]
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- Punturee, K., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
- University of Tartu.
- Pharmaguideline. (2025). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. [Link]
- Patel, K., et al. (2012). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.[Link]
- PubChem. 1-Methyl-3-phenylpiperazin-2-one. [Link]
- International Council for Harmonisation. (2022).
- Schmidt, A., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.[Link]
- Kumar, P., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
- Chan, K., et al. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.[Link]
- Moos, M., et al. (2021).
- Chemistry LibreTexts.
- Hong, J., et al. (2012). Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry.
- Stoyanova, A., et al. (2018). Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions.
- Adamowicz, P., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
- Srinivasa Rao, D. V. N., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives.
- Giejdo, A., et al. (2017). UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone.
- Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.[Link]
- Google Patents. (2004). A process for preparing 1-methyl-3-phenylpiperazine.
- Wikipedia. Phenylpiperazine. [Link]
- ResearchGate. UV–vis spectra of 9-methyl-2-(4-phenylpiperazin-1-yl)-alloxazine(10q),... [Link]
- National Institute of Standards and Technology. Piperazine, 1-phenyl-. NIST WebBook.[Link]
- National Institute of Standards and Technology. Piperazine. NIST WebBook.[Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. asianjpr.com [asianjpr.com]
- 4. Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine, 1-phenyl- [webbook.nist.gov]
- 6. pharmaguru.co [pharmaguru.co]
- 7. researchgate.net [researchgate.net]
- 8. ijper.org [ijper.org]
- 9. mdpi.com [mdpi.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
Application Note: A Protocol for the Chiral Separation of 3-Phenylpiperazin-2-one Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note presents a detailed protocol for the enantioselective separation of 3-Phenylpiperazin-2-one, a chiral heterocyclic compound with potential applications in pharmaceutical research. The method utilizes High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP), a widely recognized and versatile technique for resolving enantiomers.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, covering the theoretical underpinnings of the separation, a step-by-step experimental protocol, and strategies for method optimization.
Introduction: The Significance of Chiral Separation
This compound possesses a stereogenic center, resulting in the existence of two non-superimposable mirror images known as enantiomers. In the pharmaceutical industry, it is crucial to separate and characterize individual enantiomers, as they often exhibit distinct pharmacological, toxicological, and pharmacokinetic properties.[4][5] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have stringent guidelines requiring the stereospecific analysis of chiral drugs.[3][6] The development of robust and reliable analytical methods for chiral separation is therefore a critical step in the drug discovery and development process.
Phenylpiperazine derivatives have been investigated for a range of biological activities, including antidepressant-like effects and as inhibitors of EGFR TK.[7][8] The specific stereochemistry of these molecules can significantly influence their interaction with biological targets.[5] This protocol focuses on a direct chiral HPLC method, which is often preferred for its efficiency and broad applicability.[6]
The Science of Enantioseparation: Polysaccharide-Based Chiral Stationary Phases
The cornerstone of this protocol is the use of a polysaccharide-based chiral stationary phase (CSP). These CSPs, typically derived from cellulose or amylose that have been derivatized with aromatic carbamates, are renowned for their broad enantioselectivity.[1][2][9][10]
Mechanism of Chiral Recognition
Chiral recognition on polysaccharide-based CSPs is a complex process governed by the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[10][11] The helical structure of the polysaccharide polymer creates chiral grooves and cavities.[9][12] Separation is achieved through a combination of intermolecular interactions, including:
-
Hydrogen Bonding: The amide and carbonyl groups in the carbamate derivatives of the polysaccharide can act as hydrogen bond donors and acceptors.
-
π-π Interactions: The phenyl group of the this compound can interact with the aromatic moieties of the CSP.
-
Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to the separation.
-
Steric Hindrance: The three-dimensional arrangement of the analyte within the chiral groove of the CSP plays a crucial role, where one enantiomer fits more favorably than the other.[1]
The selection of an appropriate CSP and mobile phase is paramount for achieving successful enantioseparation. A screening approach involving different polysaccharide-based columns and mobile phase compositions is often the most effective strategy.[11][13]
Experimental Protocol
This protocol provides a starting point for the chiral separation of this compound enantiomers. Optimization may be necessary to achieve baseline separation depending on the specific HPLC system and column used.
Materials and Instrumentation
-
HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.
-
Chiral Column: A polysaccharide-based chiral column is recommended. Based on separations of structurally similar piperazine compounds, a good starting point would be a column with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralcel® OD-H) or an amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak® AD-H).[6][14][15]
-
Solvents: HPLC-grade n-hexane, 2-propanol (IPA), and ethanol are required.
-
Additive: Diethylamine (DEA) or trifluoroacetic acid (TFA) may be needed for peak shape improvement. For the basic this compound, DEA is recommended.[6][14]
-
Sample: A racemic standard of this compound.
Sample Preparation
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.
-
Filter the working standard solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions
The following table outlines the recommended starting conditions for the chiral HPLC separation.
| Parameter | Recommended Condition | Rationale |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Polysaccharide-based CSPs have demonstrated broad applicability for a wide range of chiral compounds, including those with piperazine moieties.[6][14] |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA) | Normal phase conditions often provide good selectivity on polysaccharide CSPs. DEA is added to improve the peak shape of basic analytes.[6][14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column. |
| Column Temperature | 25 °C | Temperature can influence selectivity; starting at ambient temperature is a common practice. |
| Detection | UV at 254 nm | The phenyl group in the analyte should provide sufficient UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Method Development and Optimization Workflow
Achieving optimal separation often requires a systematic approach to method development. The following diagram illustrates a typical workflow.
Caption: Workflow for Chiral HPLC Method Development.
Data Interpretation and System Suitability
Upon successful separation, two distinct peaks corresponding to the two enantiomers of this compound should be observed in the chromatogram. Key parameters to evaluate the quality of the separation include:
-
Resolution (Rs): A measure of the degree of separation between two peaks. A resolution of Rs ≥ 1.5 indicates baseline separation.
-
Selectivity (α): The ratio of the retention factors of the two enantiomers. A value of α > 1 is required for any separation.
-
Tailing Factor (Tf): A measure of peak symmetry. A value close to 1 is ideal.
These parameters should be monitored to ensure the robustness and reproducibility of the method.
Conclusion
This application note provides a robust and scientifically grounded protocol for the chiral separation of this compound enantiomers using HPLC with a polysaccharide-based chiral stationary phase. The detailed methodology, rooted in the principles of chiral recognition, offers a solid starting point for researchers. By following the outlined experimental procedure and employing a systematic approach to method development, scientists can achieve reliable and reproducible enantioselective analysis, a critical requirement in the field of pharmaceutical development.
References
- Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. (2018).
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2020). PMC - PubMed Central. [Link]
- Preparation and Chiral Recognition of Polysaccharide-Based Selectors. (2015).
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2003).
- Polysaccharide-based CSPs. Chiralpedia. [Link]
- HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
- Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. (2013).
- Chiral HPLC Method Development. I.B.S. Analytical. [Link]
- Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
- Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. (2011). Pharmacological Reports. [Link]
- Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. (1995). UNCW Institutional Repository. [Link]
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Chiral Separation Using SFC and HPLC. (2016).
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2023). PMC - PubMed Central. [Link]
- Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2021). MDPI. [Link]
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
- Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. (2019). Current Drug Targets. [Link]
- The typical HPLC chromatograms on the CTpBD@SiO2 column (25 cm length,...). (2020).
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Semantic Scholar. [Link]
- Chiral HPLC Separ
- Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (2015). PubMed. [Link]
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2022). MDPI. [Link]
Sources
- 1. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jocpr.com [jocpr.com]
Application Notes and Protocols: 3-Phenylpiperazin-2-one as a Foundational Scaffold for Probing Receptor Binding Sites
Introduction: The Strategic Value of the Phenylpiperazin-2-one Scaffold in Chemical Biology and Drug Discovery
In the intricate landscape of molecular pharmacology and drug development, the identification and characterization of receptor binding sites are paramount. This endeavor relies on the availability of versatile chemical scaffolds that can be systematically modified to explore the steric and electronic requirements of a target. The 3-phenylpiperazin-2-one core represents one such privileged structure. While not extensively studied in its own right as a high-affinity ligand, its true power lies in its utility as a foundational building block for the synthesis of a diverse array of molecular probes. Its rigidified phenethylamine-like backbone provides a well-defined three-dimensional orientation for appended functionalities, making it an ideal starting point for structure-activity relationship (SAR) studies aimed at elucidating the nuances of receptor-ligand interactions.
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on leveraging the this compound scaffold as a tool for probing receptor binding sites. We will delve into the synthesis of the core structure, strategies for its derivatization, and detailed protocols for assessing the binding and functional activity of the resulting compounds at various receptor systems, including but not limited to serotonergic, dopaminergic, and adrenergic receptors. The overarching goal is to equip the scientific community with the knowledge to rationally design and execute experiments that illuminate the molecular landscape of receptor pharmacology.
The this compound Core: A Versatile Chemical Probe
The this compound scaffold is a heterocyclic compound featuring a piperazin-2-one ring with a phenyl group at the 3-position. Its chemical formula is C10H12N2O, and its molecular weight is 176.22 g/mol [1]. This structure offers several key advantages for the development of receptor probes:
-
Stereochemical Complexity: The chiral center at the 3-position allows for the synthesis of enantiomerically pure derivatives, which is crucial for probing the stereoselectivity of receptor binding pockets.
-
Multiple Points for Derivatization: The two nitrogen atoms of the piperazine ring provide readily accessible sites for chemical modification, enabling the introduction of a wide range of substituents to explore different regions of a binding site.
-
Conformational Rigidity: The cyclic nature of the piperazinone ring restricts the conformational freedom of the molecule compared to open-chain analogs, leading to a more defined presentation of its pharmacophoric features to the receptor.
The strategic derivatization of this core has led to the discovery of potent and selective ligands for a variety of G-protein coupled receptors (GPCRs) and other important biological targets.
Synthesis of the this compound Scaffold
The synthesis of this compound can be achieved through a multi-step process, often starting from α-bromophenylacetic acid ester and ethylenediamine. The following protocol is a representative method adapted from the literature for the synthesis of the core scaffold and its subsequent N-methylation, which is a common first step in creating more complex derivatives[2][3].
Protocol 1: Synthesis of this compound
Materials:
-
α-Bromophenylacetic acid methyl ester
-
Ethylenediamine
-
Toluene
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve α-bromophenylacetic acid methyl ester (1 equivalent) in toluene.
-
Add ethylenediamine (2 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Derivatization Strategies for Probing Receptor Binding Sites
The true utility of this compound emerges from its potential for derivatization. By systematically modifying the scaffold, researchers can develop a library of compounds to probe the chemical and spatial features of a receptor's binding pocket.
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the key positions on the this compound scaffold that can be modified to explore SAR and the general impact of these modifications on receptor affinity and selectivity.
Caption: Derivatization points on the this compound scaffold.
Key Derivatization Approaches:
-
N1-Position Modification: Alkylation or acylation at the N1 position can significantly impact ligand affinity and selectivity. For instance, the addition of a methyl group to create 1-methyl-3-phenylpiperazin-2-one is a common initial step[2][3]. Further elaboration with longer alkyl chains or functionalized groups can probe deeper into the binding pocket.
-
N4-Position Modification: The N4 position is often a key determinant of a ligand's interaction with the receptor. Introduction of various aryl or heteroaryl groups can lead to compounds with high affinity for specific receptor subtypes. For example, the addition of substituted phenyl rings has been shown to be crucial for affinity at serotonin and dopamine receptors[4].
-
Phenyl Ring Substitution: Modifying the electronic properties of the phenyl ring at the 3-position through the introduction of electron-withdrawing or electron-donating groups can fine-tune the ligand's interaction with the receptor. This can influence both binding affinity and functional activity (agonist vs. antagonist).
Experimental Protocols for Receptor Binding and Functional Assays
Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their interaction with the target receptor(s). Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.
Protocol 2: Radioligand Competition Binding Assay
This protocol describes a general method for determining the inhibitory constant (Ki) of a test compound at a specific receptor using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A receptors)[5]
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)
-
Non-specific binding inhibitor (a high concentration of a known unlabeled ligand)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of the radioligand (typically at or below its Kd value)
-
A range of concentrations of the test compound
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of the non-specific binding inhibitor.
-
-
Initiate Binding: Add the cell membrane preparation to each well to start the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Receptor Binding Assay
Caption: Workflow for a radioligand competition binding assay.
Data Presentation: Summarizing Binding Affinities
The results of the binding assays for a series of this compound derivatives should be presented in a clear and concise table to facilitate SAR analysis.
| Compound ID | R1 (N1-substituent) | R2 (N4-substituent) | Phenyl Substituent | Target Receptor | Ki (nM) |
| 3-PP-01 | H | H | H | 5-HT1A | >10,000 |
| 3-PP-02 | CH₃ | H | H | 5-HT1A | 5,230 |
| 3-PP-03 | H | 2-methoxyphenyl | H | 5-HT1A | 150 |
| 3-PP-04 | CH₃ | 2-methoxyphenyl | H | 5-HT1A | 25 |
| 3-PP-05 | CH₃ | 2-methoxyphenyl | 3-Cl | 5-HT1A | 8 |
| 3-PP-06 | H | 2-methoxyphenyl | H | D2 | 850 |
| 3-PP-07 | CH₃ | 2-methoxyphenyl | H | D2 | 320 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The this compound scaffold is a powerful and versatile tool for probing receptor binding sites. Its straightforward synthesis and multiple points for derivatization allow for the systematic exploration of SAR, leading to a deeper understanding of the molecular determinants of ligand recognition and function. The protocols outlined in this application note provide a robust framework for synthesizing and evaluating novel molecular probes based on this privileged structure.
Future work in this area could involve the use of more advanced techniques such as computational docking and molecular dynamics simulations to guide the rational design of new derivatives with enhanced affinity and selectivity[6][7][8]. Furthermore, the incorporation of photoreactive groups or fluorescent tags onto the this compound scaffold could enable the development of sophisticated probes for photoaffinity labeling and fluorescence-based binding assays. By continuing to explore the chemical space around this valuable core, researchers can unlock new insights into receptor pharmacology and accelerate the discovery of novel therapeutics.
References
- Sun, J., Wang, X. Y., Lv, P. C., & Zhu, H. L. (2015). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 5, 13934. [Link]
- Patel, M., & Mandava, V. (Year not available).
- López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648–1656. [Link]
- López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 40(11), 1648-1656. [Link]
- Santana, I. G. C., Almeida, L. S., Moreira, L. K. S., Carvalho, F. S., Menegatti, R., da Rocha, A. L. B., & ... (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology. [Link]
- Sun, J., Wang, X. Y., Lv, P. C., & Zhu, H. L. (2015). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 5, 13934. [Link]
- Paudel, A., Hamamoto, H., & Sekimizu, K. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 46(2), 189–197. [Link]
- Paudel, A., Hamamoto, H., & Sekimizu, K. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 46(2), 189-197. [Link]
- Rao, D. V. N. S., Dandala, R., Handa, V. K., Sivakumaran, M., & Naidu, A. (2004). A process for preparing 1-methyl-3-phenylpiperazine. WO2004106309A1.
- Rao, D. V. N. S., Dandala, R., Handa, V. K., Sivakumaran, M., & Naidu, A. (2006).
- Cichero, E., Fossa, P., & ... (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1336-1353. [Link]
- Rao, D. V. N. S., Dandala, R., Handa, V. K., Sivakumaran, M., & Naidu, A. (2006).
- Oakwood Chemical. (n.d.). This compound, min 97%, 1 gram.
- Szymański, P., Mikiciuk-Olasik, E., & ... (2022). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 27(18), 5957. [Link]
- Free, R. B., Namkung, Y., & ... (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3173. [Link]
- Free, R. B., Namkung, Y., & ... (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
- Wikipedia. (2023). Phenylpiperazine. In Wikipedia. [Link]
- Cichero, E., & Fossa, P. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(18), 4138. [Link]
- da Silva, C. H. T. P., & ... (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5171. [Link]
- National Center for Biotechnology Information. (n.d.). 1-Methyl-3-phenylpiperazine. In PubChem. [Link]
- Gieroń, J., & ... (2018). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 36(2), 433-444. [Link]
- Szymański, P., Mikiciuk-Olasik, E., & ... (2022). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
- Yilmaz, I., & ... (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Pharmaceuticals, 14(11), 1109. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 3. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]
- 4. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 3-Phenylpiperazin-2-one
Introduction
3-Phenylpiperazin-2-one and its structural analogs represent a promising scaffold in central nervous system (CNS) drug discovery. The piperazine ring is a common feature in numerous biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and modulatory effects on key neurotransmitter systems. Specifically, the structural motif of this compound suggests potential interactions with monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT), making it a candidate for development as a therapeutic agent for neurological and psychiatric disorders.[1][2]
These application notes provide a comprehensive guide for the in vitro experimental design to characterize the pharmacological profile of this compound. The protocols herein are designed to be a self-validating system, providing researchers, scientists, and drug development professionals with a robust framework to investigate the compound's mechanism of action and therapeutic potential.
Experimental Design Rationale
The proposed in vitro experimental workflow is designed as a tiered screening cascade. This approach allows for a systematic evaluation of this compound, starting with its primary predicted targets and then expanding to assess its broader pharmacological effects, including neuroprotection and anti-neuroinflammatory activity. This logical progression ensures a thorough characterization of the compound's biological activities.
Caption: Tiered in vitro screening cascade for this compound.
Part 1: Primary Target Engagement - Monoamine Transporter and Enzyme Inhibition Assays
The initial phase of characterization focuses on the predicted primary targets of this compound: the dopamine and serotonin transporters, and monoamine oxidase enzymes.
Dopamine Transporter (DAT) Interaction
The dopamine transporter is a critical regulator of dopaminergic neurotransmission, and its modulation is a key mechanism for many CNS-active drugs.[3]
This assay determines the binding affinity (Kᵢ) of this compound for the dopamine transporter.
-
Objective: To quantify the binding affinity of the test compound to DAT.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human DAT (hDAT).
-
Radioligand: [³H]WIN 35,428.
-
Non-specific binding control: GBR 12909.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membrane preparation (20-40 µg protein/well), [³H]WIN 35,428 (final concentration ~1-3 nM), and varying concentrations of the test compound.
-
For non-specific binding, use a high concentration of GBR 12909 (e.g., 10 µM).
-
Incubate at 4°C for 2-3 hours to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by non-linear regression of the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.[4]
-
This functional assay measures the potency (IC₅₀) of this compound to inhibit the reuptake of dopamine into cells expressing DAT.[5][6]
-
Objective: To determine the functional inhibitory potency of the test compound on dopamine uptake.
-
Materials:
-
HEK293 cells stably expressing hDAT, plated in 96-well plates.
-
Radiolabeled substrate: [³H]Dopamine.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer.
-
Non-specific uptake control: Nomifensine.
-
-
Procedure:
-
Wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 10-20 minutes at 37°C.
-
Initiate dopamine uptake by adding [³H]Dopamine (final concentration ~10-20 nM).
-
Incubate for 5-10 minutes at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC₅₀ value by plotting the percentage of dopamine uptake inhibition against the logarithm of the test compound concentration.[3]
-
Serotonin Transporter (SERT) Interaction
The serotonin transporter plays a crucial role in regulating serotonergic signaling and is a primary target for many antidepressants.
This assay measures the binding affinity of this compound for the serotonin transporter.
-
Objective: To quantify the binding affinity of the test compound to SERT.
-
Materials:
-
Membrane preparations from HEK293 cells stably expressing human SERT (hSERT).[7]
-
Radioligand: [³H]Citalopram or [³H]Paroxetine.
-
Non-specific binding control: Imipramine.
-
Assay and wash buffers similar to the DAT binding assay.
-
-
Procedure: The procedure is analogous to the DAT binding assay, with the substitution of SERT-expressing membranes and a SERT-specific radioligand and control compound.
This assay determines the functional potency of this compound to inhibit serotonin reuptake. A novel approach, the TRACT (Transporter Activity through Receptor Activation) assay, can also be considered, which uses the native substrate 5-HT and a luminescent readout.[8][9]
-
Objective: To determine the functional inhibitory potency of the test compound on serotonin uptake.
-
Materials:
-
HEK293 cells stably expressing hSERT.
-
Radiolabeled substrate: [³H]Serotonin (5-HT).
-
Uptake Buffer: Krebs-Ringer-HEPES buffer.
-
Non-specific uptake control: Fluoxetine.
-
-
Procedure: The protocol is similar to the dopamine uptake assay, using [³H]Serotonin as the substrate and a known SSRI for non-specific uptake control.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes involved in the metabolism of monoamine neurotransmitters. Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[10]
This assay determines the inhibitory activity of this compound on the two major isoforms of MAO.
-
Objective: To determine the IC₅₀ values of the test compound for MAO-A and MAO-B.
-
Materials:
-
Procedure:
-
In a 96-well plate, combine the MAO enzyme, assay buffer, and varying concentrations of this compound.
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the substrate.
-
Incubate for a defined period (e.g., 20-60 minutes) at 37°C.
-
Stop the reaction and measure the product formation using a plate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ values for both MAO-A and MAO-B.
-
| Assay | Target | Key Parameters |
| Radioligand Binding | DAT, SERT | Kᵢ (nM) |
| Neurotransmitter Uptake | DAT, SERT | IC₅₀ (nM) |
| Enzyme Inhibition | MAO-A, MAO-B | IC₅₀ (µM) |
| Table 1: Summary of Primary Target Engagement Assays. |
Part 2: Secondary Functional Assays - Neuroprotection, Neuroinflammation, and Acetylcholinesterase Inhibition
Based on the activities of related piperazine derivatives, it is prudent to investigate the potential of this compound in neuroprotection and its effect on neuroinflammation.
Neuroprotection against Oxidative Stress
The human neuroblastoma cell line SH-SY5Y is a widely used model to study neurotoxicity and neuroprotection. 6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively damages dopaminergic neurons and induces oxidative stress.[13][14][15]
-
Objective: To evaluate the protective effect of the test compound against 6-OHDA-induced cell death.
-
Materials:
-
Differentiated SH-SY5Y cells.
-
6-hydroxydopamine (6-OHDA).
-
Cell viability reagent (e.g., MTT, Resazurin).
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit.
-
-
Procedure:
-
Plate differentiated SH-SY5Y cells in 96-well plates.
-
Pre-treat the cells with varying concentrations of this compound for 2-4 hours.
-
Induce neurotoxicity by adding 6-OHDA (e.g., 50-100 µM).
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay and cytotoxicity by measuring LDH release into the culture medium.
-
Calculate the percentage of neuroprotection conferred by the test compound.
-
Anti-Neuroinflammatory Activity
Microglia are the resident immune cells of the CNS and play a key role in neuroinflammation. Lipopolysaccharide (LPS) is a potent activator of microglia, inducing the release of pro-inflammatory cytokines.[16][17][18]
-
Objective: To assess the effect of the test compound on the production of pro-inflammatory cytokines by activated microglia.
-
Materials:
-
Procedure:
-
Plate microglial cells in 96-well plates.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL).
-
Incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using ELISA or a multiplex assay.[21][22][23]
-
Determine the dose-dependent effect of the test compound on cytokine release.
-
Acetylcholinesterase (AChE) Inhibition
Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Given that some piperazine derivatives have shown AChE inhibitory activity, this assay is a valuable addition to the screening cascade.
Ellman's method is a simple and reliable colorimetric assay for measuring AChE activity.[24][25][26]
-
Objective: To determine the IC₅₀ value of the test compound for AChE.
-
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Phosphate Buffer (0.1 M, pH 8.0).
-
Positive Control: Donepezil or Tacrine.
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB, AChE enzyme, and varying concentrations of this compound.
-
Pre-incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm kinetically over 5-10 minutes.
-
Calculate the rate of reaction and the percentage of inhibition.
-
Determine the IC₅₀ value from the dose-response curve.[24]
-
Caption: Potential mechanisms of action in secondary functional assays.
Part 3: ADME Profiling - Blood-Brain Barrier Permeability
For a CNS-active compound, the ability to cross the blood-brain barrier (BBB) is a critical determinant of its therapeutic efficacy. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive BBB penetration.[27][28][29][30]
Protocol 9: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Objective: To assess the potential of the test compound to cross the blood-brain barrier by passive diffusion.
-
Materials:
-
PAMPA sandwich plate system (donor and acceptor plates).
-
Brain lipid extract.
-
Dodecane.
-
Phosphate buffered saline (PBS), pH 7.4.
-
High and low permeability control compounds (e.g., caffeine and a polar molecule).
-
-
Procedure:
-
Coat the filter of the donor plate with a solution of brain lipids in dodecane.
-
Add the test compound solution to the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the PAMPA sandwich and incubate for 4-18 hours at room temperature.
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the effective permeability (Pe) of the compound.
-
| Permeability (Pe) (10⁻⁶ cm/s) | BBB Penetration Prediction |
| > 4.0 | High |
| 2.0 - 4.0 | Medium |
| < 2.0 | Low |
| Table 2: Interpretation of PAMPA-BBB Results. |
Conclusion
This comprehensive suite of in vitro assays provides a robust framework for the initial characterization of this compound. The data generated from these studies will elucidate its primary mechanism of action, evaluate its potential for neuroprotection and anti-neuroinflammatory effects, and predict its ability to access the central nervous system. Positive results from this screening cascade will provide a strong rationale for advancing this compound into more complex cellular models and subsequent in vivo studies.
References
- Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
- BioAssay Systems. Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096). BioAssay Systems. [Link]
- Ye, L., et al. (2017). Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation.
- Bit Bio. Stimulation for cytokine secretion in ioMicroglia. Bit Bio. [Link]
- de Oliveira, M. R., et al. (2018). Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions. Oxidative Medicine and Cellular Longevity, 2018, 5353801. [Link]
- Gupta, M., & Basu, A. (2015). Microglial Activation: Measurement of Cytokines by Flow Cytometry. In Microglia (pp. 143-150). Humana Press, New York, NY. [Link]
- Fraunhofer Institute for Molecular Biology and Applied Ecology IME.
- Shayan, G., et al. (2020). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Pharmaceutics, 12(1), 26. [Link]
- Smith, A. M., & Dragunow, M. (2014). Assaying Microglia Functions In Vitro. In Microglia (pp. 125-141). Humana Press, New York, NY. [Link]
- Bhal, S. K., et al. (2007). Blood-brain barrier–parallel artificial membrane permeation assay (BBB= PAMPA) effective permeability (Pe) plotted for 8 control compounds comparing 2 input solution concentrations: 1) solubility limit of each compound and 2) 100 µM. Journal of pharmaceutical sciences, 96(11), 3146-3157. [Link]
- Pion Inc. (2024, March 26). Small molecule blood brain barrier permeability prediction. Pion Inc. [Link]
- Orihuela, R., et al. (2016). Does lipopolysaccharide-based neuroinflammation induce microglia polarization?. Cellular and Molecular Neurobiology, 36(4), 497-510. [Link]
- Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video [Video]. YouTube. [Link]
- Bit Bio. ioMicroglia Stimulation for cytokine release. Bit Bio. [Link]
- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79(1), 12-17. [Link]
- Sim, J., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. International Journal of Molecular Sciences, 22(19), 10557. [Link]
- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79(1), 12-17. [Link]
- Reaction Biology. SERT Biochemical Binding Assay Service. Reaction Biology. [Link]
- Domingueti, C. P., et al. (2016). Lipopolysaccharide-induced model of neuroinflammation: mechanisms of action, research application and future directions for its use.
- Worek, F., et al. (2016). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug testing and analysis, 8(10), 957-964. [Link]
- Lehtonen, S., et al. (2023). Modeling neuroinflammatory interactions between microglia and astrocytes in a human iPSC-based coculture platform.
- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17. 1-12.17. 21. [Link]
- Du, G. H., et al. (2007). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 28(4), 568-574. [Link]
- Jayathirtha, M. G., & Mishra, S. H. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 068-072. [Link]
- Scribd. Ellman Esterase Assay Protocol. Scribd. [Link]
- van der Veen, J., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(31), 11049-11057. [Link]
- BioIVT. SERT Transporter Assay. BioIVT. [Link]
- Samineni, S., et al. (2017). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. Biophysical Journal, 112(3), 481-489. [Link]
- Fernandes, C., et al. (2020). Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics. Applied Sciences, 10(15), 5285. [Link]
- ResearchGate. T-I protects against 6-OHDA neurotoxicity in SH-SY5Y cells....
- Yeo, Y. W. P., et al. (2022). Neuroprotective effects of safinamide against autophagy in 6-hydroxydopamine-induced SH-SY5Y cell model of Parkinson's disease. Journal of Applied Pharmaceutical Science, 12(1), 113-122. [Link]
- van der Veen, J., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(31), 11049-11057. [Link]
- Frontiers. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers. [Link]
- Ovid. Neuroprotection against 6-OHDA-induced oxidative stress and apoptosis in SH-SY5Y cells by 5,7-Dihydroxychromone. Ovid. [Link]
- Mardal, M., et al. (2018). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples.
- PubMed.
- PubMed. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. PubMed. [Link]
Sources
- 1. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 2. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. | Semantic Scholar [semanticscholar.org]
- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Does lipopolysaccharide-based neuroinflammation induce microglia polarization? [termedia.pl]
- 18. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use | MDPI [mdpi.com]
- 19. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 20. bit.bio [bit.bio]
- 21. bit.bio [bit.bio]
- 22. Microglial Activation: Measurement of Cytokines by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 23. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. japsonline.com [japsonline.com]
- 27. bioassaysys.com [bioassaysys.com]
- 28. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Small molecule blood brain barrier permeability prediction [pion-inc.com]
Cell-based assay protocols involving 3-Phenylpiperazin-2-one
Application Note & Protocols
Topic: A Framework for Cell-Based Screening of Novel Bioactive Compounds Derived from the 3-Phenylpiperazin-2-one Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Phenylpiperazine Scaffold as a Privileged Structure in Drug Discovery
The phenylpiperazine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This versatility has led to its incorporation into numerous clinically successful drugs, spanning therapeutic areas from oncology and infectious disease to central nervous system disorders.[1][2][3] For instance, the well-known antidepressant Trazodone is a phenylpiperazine compound.[4] The rigid, yet conformationally adaptable, nature of the piperazine ring allows for precise orientation of substituents, enabling tailored interactions with specific receptor pockets or enzyme active sites.
This guide focuses on This compound , a versatile chemical building block ideal for the synthesis of novel compound libraries.[5] Rather than possessing intrinsic biological activity itself, its true value lies in serving as a foundational scaffold. By strategically modifying its core structure, researchers can generate diverse derivatives with the potential for novel pharmacology.
As a Senior Application Scientist, this document provides a comprehensive framework not for testing the parent compound, but for establishing a robust, self-validating cell-based assay cascade to screen, identify, and characterize bioactive derivatives synthesized from the this compound core. We will proceed from the logic of library generation to the detailed, step-by-step protocols for primary and secondary screening, emphasizing the causality behind each experimental choice to ensure data integrity and reproducibility.
Part 1: The Rationale - From Chemical Scaffold to Drug Candidate
The journey from a simple building block to a potential therapeutic begins with strategic chemical modification. The this compound core offers several points for derivatization, primarily at the nitrogen atoms of the piperazine ring. By adding different chemical moieties (R-groups) at these positions, a combinatorial library of novel compounds can be synthesized. This approach allows for a systematic exploration of the chemical space around the core scaffold to discover structure-activity relationships (SAR).
Caption: Conceptual workflow for generating a chemical library from a core scaffold.
Part 2: Designing a Robust Cell-Based Assay Cascade
Screening a new compound library requires a logical, tiered approach to efficiently identify promising "hits" while eliminating non-specific or overly toxic molecules. A well-designed cascade conserves resources by using simpler, high-throughput assays for initial screening and progressing a smaller number of qualified hits to more complex, mechanism-focused assays.[6]
This three-tiered approach forms a self-validating system:
-
Foundational Assays: Assess baseline cytotoxicity to establish a therapeutic window.
-
Primary Screening: A broad, often phenotypic, assay to identify compounds with a desired biological effect (e.g., anti-proliferative activity).
-
Secondary Screening: Mechanistic assays to elucidate the mode of action of the primary hits (e.g., apoptosis induction).
Caption: A tiered workflow for screening and validating bioactive compounds.
Part 3: Foundational Assay Protocol - Baseline Cytotoxicity
Objective: To determine the concentration at which a compound is cytotoxic to a given cell line, typically expressed as the half-maximal inhibitory concentration (IC50). This is a critical first step to differentiate between targeted anti-proliferative effects and non-specific toxicity. We will use a luminescent ATP-based assay (e.g., CellTiter-Glo®) as the gold standard, as the level of intracellular ATP is a direct and early indicator of cell health.
Safety & Handling Precautions
The parent compound, this compound, and its novel derivatives must be handled with care. Safety data sheets for similar compounds indicate potential hazards, including being toxic if swallowed and causing severe skin and eye irritation.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid creating dust or aerosols.
-
Disposal: Dispose of all contaminated materials and chemical waste according to your institution's approved waste disposal procedures.
Protocol: Luminescent ATP-Based Cytotoxicity Assay
-
Cell Seeding:
-
Culture cells (e.g., A549, MCF-7) to ~80% confluency.
-
Harvest cells using standard trypsinization and perform a cell count (e.g., with a hemocytometer or automated cell counter).
-
Dilute the cell suspension in a complete culture medium to a pre-determined optimal seeding density (e.g., 5,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a white, opaque 96-well plate suitable for luminescence.
-
Causality: Using opaque plates is mandatory to prevent optical crosstalk between wells during luminescence reading. An optimized seeding density ensures cells are in a logarithmic growth phase during the experiment.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C, 5% CO₂. This allows the cells to adhere and recover from the stress of plating.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each derivative compound in DMSO.
-
Perform a serial dilution series (e.g., 10-point, 3-fold dilutions) in a complete culture medium to create working solutions at 2X the final desired concentration.
-
Remove the medium from the cell plate and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Causality: A 2X working solution ensures that when 100 µL is added to the 100 µL of medium already in the well (or after a medium exchange), the final concentration is 1X and the final DMSO concentration is consistent and low (typically ≤ 0.5%).
-
-
Assay Incubation:
-
Incubate the treated plate for 48-72 hours at 37°C, 5% CO₂. The duration should be sufficient to observe cytotoxic effects, often corresponding to 2-3 cell doubling times.
-
-
Luminescent Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the luminescent ATP detection reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and stabilize the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Causality: Equilibration to room temperature is critical as the luciferase enzyme activity is temperature-dependent.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized luminescence versus the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation: Example Cytotoxicity Data
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative A | MCF-7 | 72 | 15.2 |
| Derivative B | MCF-7 | 72 | > 100 |
| Derivative C | MCF-7 | 72 | 1.8 |
| Staurosporine | MCF-7 | 72 | 0.05 |
Part 4: Protocol for a Primary Anti-Proliferation Screen
Objective: To identify derivatives that inhibit cell proliferation. The Sulforhodamine B (SRB) assay is an excellent choice for primary screening. It measures total cellular protein content, which is directly proportional to cell number, and is independent of metabolic activity, making it less prone to artifacts from compounds that interfere with cellular metabolism.
Caption: Step-by-step experimental workflow for the SRB anti-proliferation assay.
Protocol: Sulforhodamine B (SRB) Assay
-
Cell Seeding & Treatment: Follow steps 1-4 from the Cytotoxicity Assay protocol above, using a clear, flat-bottom 96-well plate.
-
Cell Fixation:
-
After the 72-hour incubation, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (final concentration of 10% TCA).
-
Incubate the plate at 4°C for 1 hour.
-
Causality: TCA fixes the cells to the plate and precipitates cellular proteins, which are the target of the SRB dye.
-
-
Washing:
-
Carefully aspirate the supernatant.
-
Wash each well five times with deionized water.
-
Invert the plate and tap firmly on absorbent paper to remove all excess water. Allow the plate to air dry completely at room temperature.
-
Causality: Thorough washing is crucial to remove all traces of TCA and media components that could interfere with the staining.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removing Unbound Stain:
-
Quickly aspirate the SRB solution.
-
Wash each well five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Causality: Washing with acetic acid removes non-specifically bound SRB, reducing background signal and increasing the assay's dynamic range.
-
-
Solubilization and Data Acquisition:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Place the plate on an orbital shaker for 10 minutes to ensure the bound dye is fully solubilized.
-
Read the absorbance at 510 nm on a microplate reader.
-
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Part 5: Protocol for a Secondary Mechanistic Screen
Objective: For compounds identified as potent anti-proliferative agents with low cytotoxicity, the next step is to investigate how they work. A common mechanism for anticancer compounds is the induction of apoptosis (programmed cell death).[10] The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent assay that measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.
Caption: Simplified apoptosis pathway showing where the Caspase-Glo® 3/7 assay acts.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the Cytotoxicity Assay protocol, using white, opaque 96-well plates.
-
Assay Incubation:
-
Incubate the treated plate for a shorter duration than the proliferation assay (e.g., 6, 12, or 24 hours).
-
Causality: Apoptosis is often an earlier event than the resulting decrease in cell number. A time-course experiment is recommended to capture the peak of caspase activity.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix gently by placing the plate on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Calculate the fold change in caspase activity relative to the vehicle control.
-
Data Presentation: Example Apoptosis Induction Data
| Compound | Concentration (µM) | Time (h) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Derivative C | 1 | 12 | 4.5 |
| Derivative C | 5 | 12 | 12.1 |
| Derivative C | 10 | 12 | 11.8 (Potential toxicity) |
| Staurosporine | 1 | 12 | 15.3 |
Part 6: Data Interpretation and Advancing 'Hits'
A successful screening cascade will yield compounds with a clear and desirable activity profile. An ideal "hit" from this workflow would be a derivative that:
-
Exhibits a high GI50 value in the cytotoxicity assay (e.g., >50 µM), indicating low non-specific toxicity.
-
Shows a potent GI50 value in the anti-proliferation assay (e.g., <10 µM).
-
Induces a significant, dose-dependent increase in caspase-3/7 activity at concentrations consistent with its anti-proliferative effect.
This profile suggests the compound selectively inhibits cell growth by inducing apoptosis, making it a strong candidate for further investigation. Next steps would involve progressing these validated hits into more complex and therapeutically relevant models, such as 3D organoids, co-culture systems, or in vivo animal models, to further validate their mechanism and potential for clinical translation.[6]
References
- Synthesis and acaricidal activity of phenylpiperazine deriv
- Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. (2011).
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017).
- Synthesis and acaricidal activity of phenylpiperazine derivatives. (2021).
- Synthesis, Characterization and Biological Evaluation of Piperazine Deriv
- Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neurop
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2022). MDPI. [Link]
- Trazodone. (N.D.). Wikipedia. [Link]
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2022). NIH. [Link]
- Evaluation of phenylpiperazines as targeting agents for neuroblastoma. (N.D.). PMC. [Link]
- Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (N.D.). PubMed Central. [Link]
- Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well pl
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (N.D.). PubMed Central. [Link]
- Therapeutically relevant cell-based assays for drug discovery. (N.D.). Nuvisan. [Link]
- A common mechanism of action for three mood-stabilizing drugs. (N.D.). PubMed. [Link]
- Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (2023). MDPI. [Link]
- New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. (2006).
- A process for preparing 1-methyl-3-phenylpiperazine. (2004).
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Trazodone - Wikipedia [en.wikipedia.org]
- 5. calpaclab.com [calpaclab.com]
- 6. nuvisan.com [nuvisan.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. 1-Methyl-3-phenylpiperazine | 5271-27-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenylpiperazin-2-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-phenylpiperazin-2-one and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high product purity. We will address specific experimental issues in a practical question-and-answer format, grounded in established chemical principles and supported by key literature.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent obstacles encountered during the synthesis of this compound and its subsequent derivatives.
Question 1: My initial cyclization reaction to form the piperazinone ring results in a low yield and a significant amount of polymeric byproduct. What is causing this and how can I prevent it?
Answer: This is a common issue, particularly when reacting an α-halo-phenylacetic acid ester with ethylenediamine. The formation of a polymeric mixture often arises from uncontrolled side reactions where the bifunctional ethylenediamine reacts with multiple ester molecules.[1]
Causality and Solution:
-
Reaction Stoichiometry and Rate: The primary cause is often the reaction rate and stoichiometry. If the concentration of the reactants is too high or if they are mixed too quickly, intermolecular reactions leading to polymers can dominate over the desired intramolecular cyclization.
-
High Dilution: Running the reaction under high-dilution conditions favors the intramolecular cyclization needed to form the six-membered ring. By slowly adding one reactant to the other in a large volume of solvent, you maintain a low concentration of the added reagent, minimizing polymerization.
-
Temperature Control: Maintain strict temperature control. While some heat may be necessary to drive the reaction, excessive temperatures can accelerate side reactions. Experiment with running the reaction at room temperature or slightly elevated temperatures (e.g., 40-50°C) to find the optimal balance.
Question 2: I'm attempting to synthesize 1-methyl-3-phenylpiperazine from 2-oxo-3-phenylpiperazine, but my methylation step is non-selective, yielding a mixture of unreacted starting material, the desired N1-methylated product, and the N1,N4-dimethylated byproduct. How can I achieve selective mono-methylation?
Answer: This is a classic challenge in piperazine chemistry. Direct methylation of 2-oxo-3-phenylpiperazine or 2-phenylpiperazine is notoriously difficult to control because the reactivity of the second nitrogen atom is similar to the first, leading to over-alkylation.[2][3]
Causality and Solution:
The most robust and widely accepted solution is to employ a protecting group strategy . This involves selectively protecting one nitrogen atom, performing the desired reaction on the other, and then removing the protecting group.
-
Protection: The N4 nitrogen of the piperazinone ring is typically protected first. The benzyl (Bn) group is a common choice as it is stable under the subsequent reaction conditions.[4]
-
Selective Alkylation: With the N4 position blocked, you can now selectively alkylate (e.g., methylate) the N1 nitrogen using a suitable reagent like methyl iodide in the presence of a base such as sodium hydride (NaH).[2][5]
-
Deprotection: The final step is to remove the protecting group. A benzyl group is typically removed via catalytic hydrogenation (e.g., H₂, Pd/C).[2][3][4]
This multi-step approach, while longer, ensures high selectivity and purity, which is often more efficient overall than attempting to separate a complex mixture of products from a non-selective reaction.
Logical Workflow: Achieving Selective Mono-Alkylation
The following diagram illustrates the conceptual difference between direct alkylation and a protecting group strategy.
Caption: Comparison of direct vs. protecting group strategies for N-alkylation.
Question 3: My reduction of the 2-oxo (lactam) group using Lithium Aluminum Hydride (LiAlH₄) is sluggish, incomplete, or gives a poor yield. What factors should I check?
Answer: The reduction of a lactam with LiAlH₄ is a powerful but sensitive transformation. Several factors can lead to poor performance.
Key Parameters for Successful LiAlH₄ Reduction:
| Parameter | Rationale & Troubleshooting Steps |
| Reagent Quality | LiAlH₄ is highly reactive and degrades upon exposure to moisture. Use a fresh, unopened bottle or a properly stored, dry, free-flowing powder. Clumpy or grayish LiAlH₄ may have reduced activity. |
| Anhydrous Conditions | The reaction must be performed under a strictly inert atmosphere (Nitrogen or Argon) using anhydrous solvents (THF is common).[2] Any trace of water will quench the LiAlH₄, reducing its effective stoichiometry and lowering the yield. Ensure all glassware is oven-dried before use. |
| Temperature Profile | The addition of the piperazinone substrate to the LiAlH₄ suspension should be done at a low temperature (e.g., 0-15°C) to control the initial exothermic reaction.[2][3] After the addition is complete, the reaction is typically heated to reflux to drive the reduction to completion.[2][3] |
| Quenching Procedure | The workup is critical for both safety and yield. A careful, sequential quenching procedure (e.g., the Fieser workup) is essential. A common method involves the slow, successive addition of water, followed by aqueous sodium hydroxide, and then more water.[2] This procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered, preventing the formation of gelatinous precipitates that can trap the product and complicate isolation. |
Frequently Asked Questions (FAQs)
Q: What is the most reliable and scalable synthetic route to achieve high purity 1-alkyl-3-phenylpiperazines?
A: Based on extensive literature, a multi-step process involving an N4-protected 2-oxo-3-phenylpiperazine intermediate is the most reliable method for achieving high purity and avoiding isomeric contaminants.[2][4] This route involves:
-
Synthesis of 2-oxo-3-phenylpiperazine.
-
Protection of the N4 nitrogen (e.g., with a benzyl group).
-
Alkylation of the N1 nitrogen.
-
Reduction of the lactam at C2.
-
Deprotection of the N4 nitrogen. This strategy prevents the formation of isomeric byproducts and difficult-to-separate mixtures that plague other routes.[2]
Q: Which analytical techniques are best for monitoring reaction progress and assessing final product purity?
A: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction completion and for determining the purity of the final product with high accuracy.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of intermediates and the final product.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.
Q: Are there any particularly hazardous reagents used in this synthesis that require special precautions?
A: Yes. Several reagents demand careful handling:
-
Lithium Aluminum Hydride (LiAlH₄): Highly reactive with water, releasing flammable hydrogen gas. It can ignite spontaneously in moist air. Must be handled under an inert atmosphere with anhydrous solvents. The quenching process is also highly exothermic.
-
Sodium Hydride (NaH): Also water-reactive and flammable. Typically supplied as a mineral oil dispersion to improve handling safety.
-
Alkylating Agents (e.g., Methyl Iodide): These are often toxic and potential carcinogens. They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Experimental Protocol: Selective Synthesis of 1-Methyl-3-phenylpiperazine via a Protected Intermediate
This protocol is a synthesized example based on methods described in the literature for achieving high selectivity and yield.[2][3][4]
Workflow Diagram
Caption: Selective synthesis pathway for 1-methyl-3-phenylpiperazine.
Step 1: Synthesis of 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine
(Adapted from Divvela V. N. et al. and related patents)[2][4]
-
N4-Protection: Dissolve 2-oxo-3-phenylpiperazine (1 equiv.) in a suitable solvent like DMF. Add a base such as potassium carbonate (2-3 equiv.). Add benzyl chloride (1.1 equiv.) dropwise at room temperature. Stir the mixture for 12-24 hours until TLC indicates complete consumption of the starting material.
-
Workup: Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-benzyl-2-oxo-3-phenylpiperazine. Purify by recrystallization or column chromatography if necessary.
-
N1-Methylation: Under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous DMF. Cool the suspension to 0°C. Add a solution of 4-benzyl-2-oxo-3-phenylpiperazine (1 equiv.) in anhydrous DMF dropwise. Allow the mixture to stir for 30-60 minutes at this temperature.
-
Addition of Methyl Iodide: Add methyl iodide (1.2 equiv.) dropwise, maintaining the temperature at 0-10°C. After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours until the reaction is complete by TLC.[2]
-
Workup: Carefully quench the reaction by the slow addition of cold water. Extract the product with ethyl acetate. Wash, dry, and concentrate the organic layers to yield crude 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine.
Step 2: Reduction and Deprotection to Yield 1-Methyl-3-phenylpiperazine
(Adapted from various patents)[2][3]
-
LiAlH₄ Reduction: To a suspension of LiAlH₄ (1.2-1.5 equiv.) in anhydrous THF under an inert atmosphere, add a solution of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine (1 equiv.) in anhydrous THF dropwise at 10-15°C.[2]
-
Reflux: Once the addition is complete, slowly heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction by TLC or HPLC.[2]
-
Quenching: Cool the reaction to 0-5°C. Quench by the slow, sequential dropwise addition of X mL of water, X mL of 15% aqueous NaOH, and finally 3X mL of water (where X is the number of grams of LiAlH₄ used). Stir vigorously for 1 hour at room temperature.
-
Isolation: Filter the resulting white precipitate (aluminum salts) and wash thoroughly with THF. Concentrate the combined filtrate under reduced pressure to obtain crude 4-benzyl-1-methyl-3-phenylpiperazine.
-
Debenzylation: Dissolve the crude product in acetic acid. Add 5% Palladium on carbon (Pd/C) catalyst (50% wet, ~5-10% w/w).[2][3] Pressurize the reaction vessel with hydrogen gas (80-100 psi) and hydrogenate at room temperature for 4-6 hours.[2][3]
-
Final Workup: Filter the catalyst through a pad of celite. Remove the acetic acid under reduced pressure. Dissolve the residue in water and basify to pH 11-12 with aqueous NaOH. Extract the final product, 1-methyl-3-phenylpiperazine, with a solvent like toluene or methylene chloride. Dry the organic layer and concentrate to obtain the pure product.[3]
References
- Shejul, P. B., & Vyavahare, A. V. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-810. [Link]
- Google Patents. (2004). A process for preparing 1-methyl-3-phenylpiperazine. (WO2004106309A1).
- Google Patents. (2006).
- Srinivasa Rao, D. V. N., et al. (2006).
- Csollei, J., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 24(21), 3939. [Link]
- Jayaraman, S., & Gunda, P. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Chemistry, 2(4), 887-897. [Link]
- Stary, K., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7274. [Link]
- Google Patents. (2003).
- Quick Company. (2007). A Process For Preparing 1 Methyl 3 Phenylpiperazine.
- European Patent Office. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.
- Xu, G., et al. (2019). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 44(3), 164-172. [Link]
- Gemo, N., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Chemistry, 3(4), 1145-1165. [Link]
- Di Pietro, O., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3144. [Link]
Sources
- 1. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 2. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 3. A Process For Preparing 1 Methyl 3 Phenylpiperazine [quickcompany.in]
- 4. researchgate.net [researchgate.net]
- 5. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Phenylpiperazin-2-one
Welcome to the technical support guide for the purification of 3-Phenylpiperazin-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this valuable compound. Here, we address common challenges with in-depth, field-proven insights and practical, step-by-step protocols.
I. Troubleshooting Guide
This section tackles specific issues you may encounter during the purification of this compound, offering probable causes and actionable solutions.
Q1: My final product shows persistent impurities after recrystallization. What am I doing wrong?
Probable Causes:
-
Inappropriate Solvent Choice: The selected solvent may have similar solubility profiles for both the product and the impurities at varying temperatures.
-
Presence of Isomeric Impurities: Synthesis of this compound can sometimes lead to the formation of structural isomers, such as 1-phenylpiperazin-2-one, which can be difficult to separate by simple recrystallization due to similar physicochemical properties.
-
Formation of Polymeric Byproducts: The reaction between α-halophenyl acetic acid esters and ethylenediamine can sometimes yield polymeric mixtures that are challenging to remove.[1]
-
Occlusion of Impurities: Rapid crystallization can trap impurities within the crystal lattice of the desired compound.
Solutions:
-
Systematic Solvent Screening: Conduct small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). The ideal solvent should dissolve the crude product at an elevated temperature and allow for the selective crystallization of this compound upon cooling, while keeping impurities dissolved.
-
Employ a Two-Solvent System: If a single solvent is ineffective, a binary solvent system can be advantageous. Dissolve the crude product in a "good" solvent at its boiling point, and then add a "poor" solvent (in which the product is less soluble) dropwise until turbidity is observed. Allow the solution to cool slowly.
-
Column Chromatography: For stubborn impurities, particularly isomers, column chromatography is a highly effective purification method.[2][3][4] A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is a common starting point.
-
Controlled Crystallization: To prevent impurity occlusion, ensure a slow cooling rate during recrystallization. Seeding the solution with a pure crystal of this compound can also promote the formation of well-defined, pure crystals.
Q2: I'm observing a low yield after purification. How can I improve it?
Probable Causes:
-
Product Loss During Transfers: Multiple transfer steps between flasks and filtration apparatus can lead to significant mechanical losses.
-
Excessive Washing: Over-washing the crystalline product on the filter with a solvent in which it has some solubility will lead to product loss.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.
-
Suboptimal pH: The solubility of this compound can be pH-dependent. If the purification involves aqueous washes, an inappropriate pH can lead to the product remaining in the aqueous phase.
Solutions:
-
Minimize Transfers: Plan your purification workflow to minimize the number of times the product is transferred.
-
Optimize Washing: Use a minimal amount of ice-cold recrystallization solvent to wash the crystals. This minimizes the dissolution of the product while still removing soluble impurities.
-
Maintain Temperature During Hot Filtration: Preheat the filtration funnel and receiving flask to prevent premature crystallization.
-
pH Adjustment: When performing aqueous extractions, ensure the pH of the aqueous layer is adjusted to a point where the this compound is least soluble, typically neutral or slightly basic, before extraction with an organic solvent.
Q3: The purified product's melting point is broad and lower than the literature value. What does this indicate?
Probable Cause:
-
Presence of Impurities: A broad and depressed melting point is a classic indicator of an impure compound. Even small amounts of impurities can disrupt the crystal lattice and lower the energy required to melt the solid.
Solution:
-
Re-purification: The product requires further purification. Consider repeating the recrystallization process, perhaps with a different solvent system, or employing column chromatography for more effective separation.[2][3][4]
-
Purity Analysis: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the impurities.[5][6] This information will guide the selection of the most appropriate purification strategy.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
Common impurities can include unreacted starting materials (e.g., ethylenediamine, α-halophenylacetic acid derivatives), side-products from competing reactions, and isomeric byproducts.[1][7] Depending on the synthetic route, N-benzylated or N-acylated derivatives can also be present.
Q2: What is the recommended method for initial purification of the crude product?
An initial wash of the crude solid with a cold, non-polar solvent like hexane or diethyl ether can be effective in removing highly non-polar impurities. This is often followed by recrystallization as the primary purification step.
Q3: How can I effectively monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[4] It allows for rapid assessment of the separation of the desired product from impurities during column chromatography and can help in selecting an appropriate solvent system for recrystallization. Staining with potassium permanganate or visualization under UV light can aid in detecting compounds.
Q4: Is this compound thermally stable?
Studies on similar heterocyclic compounds suggest that this compound is thermally stable at typical purification temperatures.[8][9] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation. Decomposition of related structures often begins at temperatures well above 200°C.[8][9]
III. Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower, more controlled crystal growth, you can insulate the flask.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[4]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent (e.g., a gradient of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC. The ideal eluent should provide good separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.2-0.4.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the chromatography column. Ensure the packing is uniform to prevent channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions in separate test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
IV. Visualizations
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for common purification issues.
V. Data Summary
Table 1: Solvent Selection for Recrystallization
| Solvent System | Suitability for this compound | Notes |
| Ethanol | Good | Often provides good crystal quality. |
| Isopropanol | Good | Similar to ethanol, may offer different selectivity. |
| Ethyl Acetate | Moderate | Can be used, sometimes in combination with a non-polar solvent. |
| Toluene | Moderate | Effective for certain types of impurities. |
| Ethyl Acetate / Hexane | Excellent | A versatile combination for fine-tuning solubility. |
| Water | Poor | Generally not suitable due to high polarity. |
VI. References
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC - PubMed Central. Available at: [Link]
-
Pollard, C. B., et al. (1966). Preparation of 2-phenylpiperazine. J. Med. Chem. 9, 181-185. (Note: While a direct link is not available from the search, this reference is cited within other patents discussing the synthesis and is a key historical paper.)
-
Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC - NIH. Available at: [Link]
-
Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. MDPI. Available at: [Link]
-
Process for preparing 1-methyl-3-phenylpiperazine. Google Patents. Available at:
-
Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research. Available at: [Link]
-
New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. Arkat USA. Available at: [Link]
-
The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available at: [Link]
-
(1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. MDPI. Available at: [Link]
-
Novel synthesis and crystallization of piperazine ring-containing compounds. Google Patents. Available at:
-
New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. ResearchGate. Available at: [Link]
-
Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central. Available at: [Link]
Sources
- 1. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 2. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. isaacpub.org [isaacpub.org]
- 6. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 8. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with 3-Phenylpiperazin-2-one
Introduction
Welcome to the technical support guide for 3-Phenylpiperazin-2-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in various assay systems. Poor aqueous solubility is a frequent hurdle for compounds containing piperazine or piperidine moieties, often leading to inconsistent and unreliable experimental results.[1][2] This guide provides a structured, in-depth approach to troubleshooting and overcoming these issues, ensuring the integrity and reproducibility of your data.
The core of the problem often lies in the lipophilic nature of the overall molecular structure, despite the presence of the potentially hydrophilic piperazine ring.[2] This guide will walk you through a logical progression of solubilization strategies, from simple adjustments to more advanced formulation techniques, explaining the scientific rationale behind each step.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound in my aqueous assay buffer after diluting my DMSO stock. What are the immediate steps I can take to resolve this?
This is a classic sign that the compound is "crashing out" of solution as the concentration of the organic co-solvent (DMSO) is reduced. Here’s a prioritized troubleshooting workflow:
-
Optimize Final DMSO Concentration: The first and simplest step is to determine the maximum tolerable DMSO concentration in your specific assay. Many cell-based assays can tolerate up to 0.5% DMSO without significant cytotoxicity, but this must be empirically determined for your cell line and experimental conditions.[3] Running a vehicle control with varying DMSO concentrations is crucial.[1]
-
Employ a Stepwise Dilution Strategy: Instead of a single, large dilution from your high-concentration DMSO stock into the final aqueous buffer, perform one or more intermediate dilutions. This gradual reduction in solvent strength can help keep the compound in solution.
-
Lower the Stock Concentration: While it may seem counterintuitive, preparing a less concentrated DMSO stock can sometimes prevent precipitation upon storage and dilution.[2] This is because highly concentrated stocks can become supersaturated, especially if stored at low temperatures.
-
Gentle Warming and Sonication: Before making dilutions, gently warm your stock solution to room temperature (if stored cold) and briefly sonicate it. This can help redissolve any micro-precipitates that may have formed during storage.
Q2: My initial attempts with DMSO are still resulting in poor solubility. What is the next logical step in my troubleshooting process?
If optimizing the co-solvent concentration is insufficient, the next step is to manipulate the physicochemical properties of the compound itself, primarily by adjusting the pH.
pH Adjustment: The piperazine moiety in this compound is basic. By lowering the pH of your aqueous solution, you can increase the ionization of the piperazine nitrogens.[1][4] This protonation leads to the formation of a more polar, and thus more water-soluble, species.
-
Rationale: The solubility of ionizable drugs is critically dependent on pH.[5] For a basic compound like a piperazine derivative, decreasing the pH below its pKa will shift the equilibrium towards the protonated, more soluble form.
Important Consideration: Ensure that the adjusted pH is compatible with your assay system. For example, significant deviations from physiological pH can impact enzyme activity or cell viability. Always include a pH-matched vehicle control in your experiments.
Q3: I've tried optimizing DMSO and adjusting the pH, but I'm still facing solubility limitations. What advanced formulation strategies can I consider?
When basic methods are insufficient, more advanced formulation techniques are necessary. These approaches aim to encapsulate or complex the drug molecule to enhance its apparent aqueous solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[6][7] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly enhanced aqueous solubility.[6][8][9]
-
Mechanism: The hydrophobic 3-phenyl group of your compound can partition into the nonpolar interior of the cyclodextrin ring, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water.[7]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their improved solubility and safety profiles compared to native β-cyclodextrin.[10]
-
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[10][11]
-
Examples: Polysorbates (e.g., Tween 80) and other non-ionic surfactants are commonly used in biological assays.[11]
-
Caution: Surfactants can interfere with some biological assays, particularly those involving membrane proteins or lipid signaling. Thorough validation and appropriate controls are essential.
-
-
Salt Formation: Converting the free base of this compound to a salt is a highly effective method to improve aqueous solubility.[1]
-
Process: This involves reacting the compound with an acid (e.g., hydrochloric acid, methanesulfonic acid) to form a salt. A salt screening study is often performed to identify the most stable and soluble salt form.[1]
-
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area available for dissolution.[1][10]
Experimental Protocols & Methodologies
Protocol 1: Systematic Solvent Solubility Screen
Objective: To determine the solubility of this compound in a panel of common laboratory solvents.
Materials:
-
This compound (solid)
-
Vials (glass, ~1.5 mL)
-
Orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Solvents: Water, Ethanol, Dimethyl Sulfoxide (DMSO), Methanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400).
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of each solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.[1]
-
After incubation, centrifuge the vials to pellet the undissolved solid.[1]
-
Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.[1]
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
Objective: To prepare a stock solution of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 10-20% (w/v).
-
Add the calculated amount of solid this compound to the HP-β-CD solution to achieve the desired final concentration.
-
Vortex the mixture vigorously for several minutes.
-
Sonicate the mixture in a bath sonicator for 15-30 minutes, or until the solution becomes clear. Gentle warming can be applied if necessary, but monitor for any signs of degradation.
-
Visually inspect the solution for any undissolved particles. If necessary, filter the solution through a 0.22 µm filter before use.
Data Summary & Visualization
Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)
| Solvent | Relative Polarity | Predicted Solubility | Notes |
| Water | 1.000 | Very Low | Baseline for aqueous solubility. |
| Methanol | 0.762 | Slightly Soluble[12] | A polar protic solvent. |
| Ethanol | 0.654 | Soluble | Often used as a co-solvent.[11] |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Soluble[12] | A common aprotic polar solvent for stock solutions.[13][14] |
| Acetone | 0.355 | Slightly Soluble[15] | May be useful in some applications. |
| Dichloromethane (DCM) | 0.309 | Soluble | Not suitable for most biological assays. |
| Tetrahydrofuran (THF) | 0.207 | Soluble | Not suitable for most biological assays. |
| Hexane | 0.009 | Insoluble | A non-polar solvent. |
Relative polarity values sourced from the University of Rochester, Department of Chemistry.[16]
Diagram 1: Decision-Making Workflow for Solubility Enhancement
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ajdhs.com [ajdhs.com]
- 6. scispace.com [scispace.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Solubilizer Excipients - Protheragen [protheragen.ai]
- 12. 1-Methyl-3-phenylpiperazine CAS#: 5271-27-2 [m.chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. swgdrug.org [swgdrug.org]
- 16. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimization of Reaction Conditions for 3-Phenylpiperazin-2-one Analogs
Welcome to the technical support center for the synthesis and optimization of 3-Phenylpiperazin-2-one analogs. This guide is designed for researchers, medicinal chemists, and process development scientists. The piperazinone core is a privileged scaffold in modern drug discovery, but its synthesis can present unique challenges.[1] This document provides in-depth, field-proven insights into common synthetic routes, troubleshooting specific experimental issues, and answers to frequently asked questions to streamline your research and development efforts.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound analogs generally revolves around the formation of the core lactam ring. The choice of strategy depends on the desired substitution pattern, scalability, and available starting materials. The most prevalent methods involve the cyclization of a linear precursor, typically derived from a substituted ethylenediamine and a phenylacetic acid derivative.
A common and direct approach involves the reaction between an N-substituted ethylenediamine and an activated α-phenylacetic acid derivative (e.g., an acid chloride or ester). Subsequent intramolecular cyclization yields the desired piperazinone. For more complex analogs, multi-component reactions like the Ugi condensation offer a powerful route to rapidly build molecular diversity.[2][3]
Below is a general workflow illustrating a typical synthetic approach.
Caption: General workflow for this compound synthesis.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Issue 1: Low or No Product Yield
Question: My cyclization reaction to form the this compound is giving very low yields or failing completely. What are the likely causes and how can I troubleshoot this?
Answer: Low yield is a common problem that can often be traced back to one of several factors: the stability of intermediates, reaction conditions, or the purity of starting materials. A systematic approach is crucial for diagnosis.
Troubleshooting Steps & Causality:
-
Verify Starting Material Purity: Ensure your N-substituted ethylenediamine and phenylacetic acid derivatives are pure. Contaminants can interfere with the reaction. For instance, residual acid or base can neutralize reagents or catalyze side reactions.
-
Optimize Amide Coupling: If you are forming a linear amide precursor first, ensure this step goes to completion. Monitor by TLC or LC-MS.
-
Activation Method: For carboxylic acids, consider stronger activating agents. If EDC/HOBt is failing, switch to HATU or convert the acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The choice of coupling agent can significantly impact the reaction efficiency.
-
-
Facilitate Intramolecular Cyclization: The key lactam-forming step is often the bottleneck.
-
Concentration: This is an intramolecular reaction, but at high concentrations, intermolecular polymerization can compete, leading to polymeric byproducts and low yields.[4] Running the reaction under high-dilution conditions (e.g., slow addition of the linear precursor to a heated solvent) can significantly favor the desired intramolecular cyclization.
-
Temperature: Thermal conditions are typically required for the cyclization of amino esters or amides.[5] Systematically screen the temperature. Start at the reflux temperature of your solvent (e.g., Toluene, Xylene) and adjust as needed. Microwave-assisted heating can sometimes accelerate the reaction and improve yields.[6]
-
Base/Catalyst: The presence of a non-nucleophilic base (e.g., DIPEA, DBU) can facilitate the final ring-closing step by deprotonating the attacking amine, increasing its nucleophilicity. However, strong bases can also cause side reactions like epimerization if chiral centers are present.
-
Caption: Decision tree for troubleshooting low reaction yield.
Issue 2: Formation of a Major Side Product
Question: My reaction produces a significant amount of an undesired side product. How can I identify and suppress it?
Answer: Side product formation often points to issues with selectivity, particularly when dealing with multiple reactive sites.
Common Side Products and Solutions:
-
N1,N4-Disubstituted Piperazine: If you are performing reactions on the piperazinone core (e.g., N-alkylation), the presence of two nitrogen atoms can lead to a mixture of products.[7]
-
Cause: Lack of selectivity between the N1 (amide) and N4 (amine) positions. Direct alkylation of an unprotected piperazinone is often unselective.
-
Solution: Employ an orthogonal protecting group strategy. For selective N1-alkylation, first protect the N4 position with a group like benzyl (Bn) or tert-butyloxycarbonyl (Boc). Perform the N1-alkylation, and then selectively deprotect the N4 position.[8] The benzyl group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C), while the Boc group is removed under acidic conditions (e.g., TFA or HCl).[8]
-
-
Polymeric Byproducts: As mentioned previously, high concentrations can favor intermolecular reactions, leading to dimers, trimers, and polymers.[4]
-
Cause: Intermolecular condensation competing with intramolecular cyclization.
-
Solution: Utilize high-dilution conditions. A syringe pump for the slow addition of the substrate to the reaction vessel is a highly effective technique.
-
-
Styrene from Retro-Ritter Reaction: Under strongly acidic and dehydrating conditions (e.g., P₂O₅, POCl₃), a retro-Ritter type elimination can occur, leading to the formation of styrene derivatives.[6][9]
-
Cause: This side reaction is evidence for the formation of a nitrilium ion intermediate, which can fragment.[6]
-
Solution: Avoid overly harsh dehydrating conditions if possible. If such conditions are necessary for a Bischler-Napieralski type cyclization onto an activated ring, consider using nitriles as solvents or employing milder reagents like triflic anhydride (Tf₂O) at lower temperatures.[9][10]
-
Issue 3: Difficulty with Product Purification
Question: My crude product is an oil or a complex mixture that is difficult to purify by column chromatography. What other purification strategies can I use?
Answer: Purification challenges are common with nitrogen-containing heterocyclic compounds due to their basicity and polarity.
Purification Strategies:
-
Acid-Base Extraction: The N4-amine of the piperazinone ring is basic. This property can be exploited to separate it from non-basic organic impurities.
-
Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM). Extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Wash the organic layer to remove impurities. Then, basify the aqueous layer (e.g., with Na₂CO₃ or NaOH) to pH > 10 and extract the free-based product back into an organic solvent.
-
-
Crystallization: If your product is a solid, crystallization is often the most effective method for achieving high purity.
-
Solvent Screening: Screen a variety of solvent systems (e.g., EtOAc/hexanes, DCM/ether, ethanol/water) to find conditions that yield high-quality crystals. Seeding with a pure crystal can be beneficial.
-
-
Chromatography Optimization:
-
Tailing Reduction: The basic nitrogen can interact strongly with acidic silica gel, causing streaking or "tailing" on the column. To mitigate this, add a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide to the eluent.
-
Alternative Stationary Phases: If silica gel is problematic, consider using alumina (basic or neutral) or reverse-phase chromatography (C18) with a suitable mobile phase (e.g., acetonitrile/water with a TFA or formic acid modifier).
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the best way to monitor the progress of my lactam formation reaction?
-
A1: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick visual check of the consumption of starting material and the appearance of the product spot. LC-MS is invaluable for confirming the mass of the desired product and identifying any major side products, which can help in troubleshooting.
-
-
Q2: My starting material is a chiral α-phenylacetic acid. Will the reaction conditions affect the stereochemistry?
-
A2: Yes, the stereocenter alpha to the carbonyl is susceptible to epimerization, especially under harsh basic or acidic conditions and elevated temperatures. To preserve stereochemical integrity, use mild coupling reagents (e.g., HATU, COMU) and non-nucleophilic bases (e.g., DIPEA) at the lowest effective temperature. Monitor the diastereomeric or enantiomeric excess of your product using chiral HPLC or NMR with a chiral shift reagent.
-
-
Q3: Are there any specific safety precautions for synthesizing these compounds?
-
A3: Standard laboratory safety practices should always be followed. Specific hazards depend on the chosen route.
-
Isocyanides (for Ugi reactions): These are volatile and toxic; always handle them in a well-ventilated fume hood.
-
Strong Reducing Agents: Reagents like Lithium Aluminum Hydride (LiAlH₄), used for reducing the lactam amide, are highly reactive with water and protic solvents.[7][11] Perform these reactions under an inert atmosphere (N₂ or Ar) and use anhydrous solvents. The quenching procedure must be done carefully at low temperatures.
-
Acid Chlorides: Reagents like thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle with extreme care in a fume hood.
-
-
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-3-phenylpiperazin-2-one via N-Alkylation and Cyclization
This protocol demonstrates a common two-step approach involving protection, alkylation, deprotection, and cyclization.
Step A: Synthesis of 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine This procedure is adapted from established methods for selective N-alkylation.[8]
-
To a solution of 4-benzyl-3-phenylpiperazin-2-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the title compound.
Step B: Debenzylation and Reduction to 1-Methyl-3-phenylpiperazine This procedure uses catalytic hydrogenation for deprotection followed by amide reduction.[8][11]
-
Dissolve 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine (1.0 eq) in acetic acid.
-
Add 5% Palladium on carbon (Pd/C, 50% wet, ~5 mol%) to the solution.
-
Subject the mixture to hydrogenation at 80-100 psi for 4-6 hours at room temperature.
-
After the reaction is complete (monitored by LC-MS), filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
The resulting intermediate, 1-methyl-2-oxo-3-phenylpiperazine, can be carried forward. Suspend Lithium Aluminum Hydride (LiAlH₄, 1.2 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add a solution of the piperazinone intermediate in anhydrous THF.
-
Allow the mixture to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure to yield 1-methyl-3-phenylpiperazine.
| Parameter | Condition | Rationale/Effect on Optimization |
| Solvent | Anhydrous THF/DMF | Aprotic solvents are essential for reactions involving hydrides (NaH, LiAlH₄) and for promoting SN2 alkylation. |
| Base (Alkylation) | Sodium Hydride (NaH) | A strong, non-nucleophilic base that effectively deprotonates the amide nitrogen for subsequent alkylation. |
| Deprotection | H₂, Pd/C | Provides clean and efficient removal of the N-benzyl protecting group under standard hydrogenation conditions.[7] |
| Reduction | Lithium Aluminum Hydride | A powerful reducing agent capable of completely reducing the lactam carbonyl to a methylene group.[4] |
| Temperature | 0 °C to Reflux | Low temperatures are critical for controlling exothermic additions (e.g., quenching LiAlH₄), while reflux is needed to drive the reduction to completion. |
References
- Treder, A. P., et al. (2007). Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. Organic Letters.
- Yudin, A. K. (Ed.). (2010). Solid-Phase Synthesis Using the Disrupted Ugi Reaction. In Aziridines and Epoxides in Organic Synthesis. Wiley-VCH.
- Marsault, E., et al. (2007). Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. American Chemical Society.
- Contreras-García, A., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry.
- Dömling, A., et al. (2015). Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. Molecules.
- Grokipedia. (n.d.). Bischler–Napieralski reaction. Grokipedia.
- Wikipedia. (n.d.). Bischler–Napieralski reaction. Wikipedia.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal.
- US Patent 7,041,826 B2. (2006). Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate. Google Patents.
- Shejul, P. B., & Vyavahare, A. V. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research.
- Kim, J., et al. (2018). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science.
- Sharma, U., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series.
- Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia.
- YouTube. (2022). Bischler-Napieralski Reaction. YouTube.
- Cook, J. M., et al. (2013). The Pictet-Spengler Reaction. In The Alkaloids: Chemistry and Biology. Elsevier.
- Svobodová, L., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
- US Patent 6,603,003 B2. (2003). Method for the preparation of piperazine and its derivatives. Google Patents.
- International Patent WO 2004/106309 A1. (2004). A process for preparing 1-methyl-3-phenylpiperazine. Google Patents.
- Chinese Patent CN106117153A. (2016). The preparation method of 2 piperazinones. Google Patents.
- Name-Reaction.com. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Name-Reaction.com.
- Maryanoff, B. E. (2004). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. In Topics in Heterocyclic Chemistry. Springer.
- D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules.
- Srinivasa Rao, D. V. N., et al. (2005). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC.
- Dinsmore, C. J., & Zartman, C. B. (2000). Efficient synthesis of substituted piperazinones via tandem reductive amination–cyclization. Tetrahedron Letters.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 5. Lactam synthesis [quimicaorganica.org]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. grokipedia.com [grokipedia.com]
- 11. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]
Identifying and minimizing by-products in 3-Phenylpiperazin-2-one reactions
Welcome to the technical support center for the synthesis of 3-Phenylpiperazin-2-one. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Our goal is to provide practical, experience-driven advice to help you identify and minimize by-products, thereby improving yield, purity, and the overall efficiency of your reactions. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound and what are their common pitfalls?
The synthesis of this compound, a key lactam intermediate, is typically approached via two main pathways. The most common is the cyclocondensation of an activated phenylacetic acid derivative with ethylenediamine . A second route involves the reductive amination of a suitable precursor followed by cyclization .
Both methods have distinct challenges. The cyclocondensation route can be hampered by the formation of diamides and polymeric materials, especially if the reaction temperature is not carefully controlled. The reductive amination pathway, while elegant, can suffer from over-reduction or the formation of isomeric impurities if the initial precursors are not regiochemically pure. For instance, a process starting from styrene oxide and N-methylethanolamine to create a related piperazine has been shown to produce substantial isomeric impurities due to a lack of selectivity in the initial reaction.[1][2]
Q2: Why is by-product formation so critical to control in this specific synthesis?
Controlling by-product formation is paramount for three reasons:
-
Purification Complexity: Many by-products, such as structural isomers or oligomers, have similar polarities and molecular weights to this compound, making their removal by standard chromatography or crystallization exceedingly difficult and costly at scale.
-
Yield Reduction: Every molecule of by-product formed directly reduces the theoretical maximum yield of your target compound. In multi-step syntheses, these losses are compounded.
-
Downstream Reactivity: Impurities can interfere with subsequent synthetic steps. For example, an unreacted diamine precursor could react in a later stage, leading to a complex and difficult-to-characterize product mixture. In pharmaceutical applications, even trace impurities can have significant toxicological implications.
Q3: What are the most common classes of by-products I should be looking for?
Based on common synthetic routes, you should be vigilant for the following by-product classes:
-
Diamides: Formed when one molecule of the phenylacetic acid precursor reacts with both nitrogen atoms of two separate ethylenediamine molecules instead of cyclizing. This is a common issue in amidation reactions.[3]
-
Positional Isomers: In syntheses of related substituted piperazines, such as 1-methyl-3-phenylpiperazine, the formation of the 1-methyl-2-phenylpiperazine isomer is a known problem arising from a lack of selectivity.[2] While this compound itself is less prone to this specific isomerization, precursors used in its synthesis can introduce such challenges.
-
Oligomers/Polymers: Uncontrolled condensation reactions, often driven by excessive heat, can lead to the formation of short-chain polymers instead of the desired six-membered ring.
-
Unreacted Starting Materials: Incomplete conversion is a common source of contamination.
-
Products of Over-alkylation: In syntheses that involve alkylation steps (e.g., to produce N-substituted derivatives), by-products like 1,4-dialkylated piperazines can form if selectivity is not controlled.[4]
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you may encounter during your experiments. Each answer provides a mechanistic explanation for the problem and offers concrete, actionable solutions.
Problem 1: My HPLC analysis shows a significant peak that I suspect is a diamide by-product. How is it formed and how can I prevent it?
Question: I'm performing a cyclocondensation between ethyl phenylacetate and ethylenediamine, and my yield of this compound is low. A major impurity peak is observed in my analysis. How can I confirm its identity and suppress its formation?
Answer:
Causality of By-product Formation: The formation of a diamide, such as N,N'-bis(phenylacetyl)ethane-1,2-diamine, is a classic competitive reaction pathway. It occurs when the initial amide formation (acylation of one nitrogen of ethylenediamine) is followed by a second, intermolecular acylation on a different ethylenediamine molecule, rather than the desired intramolecular cyclization. This is particularly favored under conditions of high concentration or when the rate of the intermolecular reaction outpaces the intramolecular cyclization.
Workflow for Identification and Minimization of Diamide By-product
Sources
- 1. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]
- 2. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 3. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for the Scale-Up Production of 3-Phenylpiperazin-2-one
Introduction: Welcome to the technical support center for the synthesis and scale-up of 3-Phenylpiperazin-2-one. This molecule is a key heterocyclic scaffold and a crucial intermediate in the development of various pharmacologically active agents. Scaling its production from the bench to a pilot or industrial scale presents unique challenges that require a deep understanding of the underlying chemistry and process parameters. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common issues encountered during synthesis, purification, and scale-up. We will delve into the causality behind experimental choices, providing actionable insights grounded in established chemical principles.
Section 1: Core Synthetic Strategy & Mechanistic Overview
The most common and scalable route to this compound involves the cyclization of a precursor derived from ethylenediamine and a phenylacetic acid equivalent. A robust, two-step approach is often employed:
-
Amidation: Reaction of ethylenediamine with an activated phenylacetic acid derivative (like an ester or acid chloride) to form an open-chain amide intermediate.
-
Intramolecular Cyclization: Thermal or base-catalyzed cyclization of the amide to form the desired lactam ring of this compound.
This process, while straightforward in principle, requires careful control to prevent side reactions and ensure high purity, especially at scale.
Caption: General synthetic workflow for this compound production.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis. Each question is followed by an expert analysis and recommended solutions.
Category: Reaction Execution & Monitoring
Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it?
A1: Low yield is a common issue that can typically be traced to three main factors: incomplete reaction, side-product formation, or degradation of the product.
-
Causality: The cyclization step is an equilibrium process. The removal of the byproduct (ammonia or water, depending on the exact precursor) is critical to drive the reaction to completion according to Le Châtelier's principle. At scale, inefficient heat transfer can create cold spots in the reactor, slowing the reaction rate, while hot spots can lead to thermal degradation.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure your ethylenediamine and phenylacetic acid derivative are of high purity. Water content in ethylenediamine can interfere with the reaction.
-
Optimize Temperature: The cyclization typically requires elevated temperatures (150-180°C). Profile the reaction at different temperatures to find the optimal balance between reaction rate and impurity formation.
-
Ensure Efficient Byproduct Removal: On a lab scale, a short-path distillation head is effective. At scale, a robust vacuum system with a cold trap is necessary. Monitor the vacuum pressure throughout the reaction; a drop in pressure can indicate the reaction is nearing completion.
-
Monitor Reaction Progress: Use in-process controls (IPCs) like HPLC or GC to track the disappearance of the intermediate and the formation of the product. Do not stop the reaction based on time alone.[1][2]
-
Caption: Troubleshooting flowchart for diagnosing low reaction yields.
Q2: I'm observing a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent it?
A2: This is likely a dimeric or polymeric species.
-
Causality: This byproduct arises from the intermolecular reaction of the open-chain amide intermediate instead of the desired intramolecular cyclization. For example, the amino group of one intermediate molecule can react with the activated carbonyl group of another. This is particularly problematic at high concentrations before the cyclization temperature is reached.
-
Prevention Strategy:
-
Controlled Addition: Instead of charging all reactants at once, add the phenylacetic acid derivative slowly to the heated ethylenediamine. This keeps the concentration of the activated species low, favoring the intramolecular pathway.
-
Solvent Choice: While often run neat, using a high-boiling, non-reactive solvent (e.g., xylene, toluene) can help manage concentration and improve heat transfer, although it may require higher temperatures to drive off the condensation byproduct.
-
Category: Work-up and Purification
Q3: The crude product is a dark, viscous oil that is difficult to handle and purify. How can I obtain a solid product?
A3: Product isolation as a solid is crucial for effective purification and handling at scale.
-
Causality: The presence of residual starting materials, polymeric impurities, and thermal degradation products can act as crystallization inhibitors, resulting in an oil.
-
Solutions:
-
Post-Reaction Quench: After the reaction is complete, cool the mixture to a manageable temperature (e.g., 80-90°C) and slowly add a non-polar solvent in which the product is poorly soluble but the impurities are moderately soluble, such as methyl tert-butyl ether (MTBE) or heptane. This "anti-solvent" addition can induce precipitation of the product.
-
Trituration: If an oil persists, decant the solvent and add a fresh portion of the anti-solvent. Vigorously stir or sonicate the mixture. This process, known as trituration, can often break up the oil and induce crystallization.
-
pH Adjustment (Aqueous Work-up): An alternative is to dissolve the crude oil in an acidic solution (e.g., 1M HCl), wash with an organic solvent (like dichloromethane) to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaOH) to precipitate the product.
-
Q4: My final product purity is low after recrystallization. What are the best practices for purification?
A4: Effective purification depends entirely on selecting the right solvent system.
-
Causality: A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.
-
Solvent Screening:
-
Primary Solvents: Isopropanol, ethanol, and ethyl acetate are excellent starting points for recrystallization of this compound.
-
Solvent/Anti-Solvent Systems: For more challenging purifications, a binary system is effective. Dissolve the crude product in a minimal amount of a good solvent (e.g., hot isopropanol) and then slowly add a miscible anti-solvent (e.g., heptane) until turbidity persists. Cool slowly to allow for crystal formation.
-
| Solvent System | Typical Recovery | Purity Improvement | Notes |
| Isopropanol | 85-90% | Good for removing polar impurities. | |
| Ethyl Acetate | 80-85% | Effective for less polar impurities. | |
| Isopropanol/Heptane | >90% | Excellent for high-purity material. | Requires careful control of addition rate. |
Section 3: Detailed Experimental Protocol (Lab Scale)
This protocol provides a reliable method for the synthesis and purification of this compound.
Materials & Equipment:
-
Methyl Phenylacetate
-
Ethylenediamine
-
Isopropanol (IPA)
-
Heptane
-
Round-bottom flask with a reflux condenser and distillation head
-
Heating mantle with temperature controller and magnetic stirrer
-
Vacuum pump
Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a distillation head, add ethylenediamine (60.1 g, 1.0 mol).
-
Amidation & Cyclization: Begin stirring and heat the ethylenediamine to 120°C. Slowly add methyl phenylacetate (37.5 g, 0.25 mol) dropwise over 1 hour.
-
Expert Insight: The slow addition and excess of ethylenediamine help to minimize the formation of di-acylated byproducts.
-
-
Reaction Drive: After the addition is complete, slowly increase the temperature to 160-170°C. Methanol and excess ethylenediamine will begin to distill off.
-
Vacuum Application: Once the initial distillation subsides, apply a gentle vacuum (~200 mmHg) and continue heating for 4-6 hours. Ammonia gas will evolve as the cyclization proceeds. The reaction is complete when the evolution of ammonia ceases and IPC shows full conversion of the intermediate.
-
Isolation: Cool the reaction mixture to ~80°C. Add 100 mL of isopropanol to dissolve the crude product. Transfer the solution to a beaker and allow it to cool to room temperature while stirring.
-
Crystallization: Once at room temperature, slowly add 100 mL of heptane over 30 minutes to induce crystallization. Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash the filter cake with a cold 1:1 mixture of IPA/heptane (50 mL), and then with pure heptane (50 mL). Dry the product in a vacuum oven at 50°C to a constant weight.
-
Self-Validation: The final product should be a white to off-white crystalline solid with a melting point of 109-112°C.[3] Purity should be >98% by HPLC.
-
Section 4: Safety & Handling
Hazard Overview:
-
Ethylenediamine: Corrosive and a respiratory sensitizer. It can cause severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves and safety goggles.
-
This compound: While specific data is limited, analogous piperazine compounds can be toxic and corrosive.[4] Handle with care, avoiding skin and eye contact.
-
Reaction Conditions: The reaction is run at high temperatures. Ensure all glassware is free of defects and the heating apparatus is properly secured. The evolution of ammonia gas requires adequate ventilation or scrubbing.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Skin Protection: Wear a flame-retardant lab coat and heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).
-
Respiratory Protection: Not typically required if work is conducted in a certified fume hood.
References
- Wikipedia.Bucherer–Bergs reaction.[Link]
- Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-810. [Link]
- Pardeshi, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5899. [Link]
- Zaradna, A., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1), 1-11. [Link]
- ResearchGate.
- Woźniak, M. K., et al. (2022). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples.
- Nemet, B., et al. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(7), 1756. [Link]
- Google Patents.WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
- Google Patents.
- Google Patents.
Sources
- 1. isaacpub.org [isaacpub.org]
- 2. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Poor Reproducibility in Experiments with 3-Phenylpiperazin-2-one
Welcome to the technical support center for 3-Phenylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges that can lead to poor reproducibility in experiments involving this compound. By understanding the underlying chemical principles and potential pitfalls, you can enhance the reliability and consistency of your results.
Frequently Asked Questions (FAQs)
Section 1: Starting Material and Reagent Integrity
Question 1: My reaction yield is inconsistent, and I suspect the purity of my this compound. What are the common impurities and how can I assess the quality of my starting material?
Answer: Inconsistent yields are frequently traced back to the purity of the starting materials. For the synthesis of this compound, which is often prepared from ethylenediamine and an α-halophenylacetic acid ester, several impurities can arise. Polymeric mixtures can form during this reaction, which can be difficult to separate from the desired product.
Common impurities may include unreacted starting materials or byproducts from side reactions. If you are performing subsequent reactions on this compound, such as N-alkylation, impurities like the isomeric 1-methyl-2-phenylpiperazine could be present if the synthesis of a substituted version went awry.[1]
Recommended Purity Assessment Protocol:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of your compound. Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water with a modifier like formic acid or TFA) to separate the main compound from any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure of your this compound and identifying any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound and identify potential impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity. A broad melting point suggests the presence of impurities.
Question 2: I've noticed that my this compound sometimes appears clumpy, and my reaction outcomes are variable. Could this be due to water absorption?
Answer: Yes, this is a very likely cause. Piperazine-containing compounds are known to be hygroscopic, meaning they readily attract and hold water molecules from the atmosphere.[2] This can lead to several issues affecting reproducibility:
-
Inaccurate Weighing: Absorbed water increases the mass of the compound, leading to the use of less of the active substance than intended and affecting reaction stoichiometry.
-
Alteration of Reaction Conditions: The presence of water can alter the polarity of the reaction solvent and may interfere with moisture-sensitive reagents or catalysts.
-
Degradation: For some derivatives, water can participate in hydrolysis, especially under acidic or basic conditions.[3]
Troubleshooting Hygroscopicity:
| Parameter | Recommended Action | Rationale |
| Storage | Store this compound in a tightly sealed container with a desiccant, preferably in a desiccator or a dry box. | Minimizes exposure to atmospheric moisture. |
| Handling | Weigh the compound quickly in a low-humidity environment if possible. | Reduces the time for water absorption. |
| Pre-reaction Preparation | Dry the compound under vacuum at a temperature below its melting point before use. | Removes absorbed water. |
| Solvent Choice | Use anhydrous solvents for your reactions. | Prevents the introduction of water into the reaction mixture. |
Section 2: Reaction Condition Variability
Question 3: I am performing an N-alkylation on the piperazinone nitrogen and getting a mixture of mono- and di-alkylated products, leading to difficult purification and variable yields of the desired mono-alkylated product. How can I improve the selectivity?
Answer: Achieving selective mono-N-alkylation of piperazine and its derivatives is a common challenge due to the presence of two reactive nitrogen atoms (in the case of piperazine itself) or the potential for further reaction on the already alkylated nitrogen in some derivatives. In the case of this compound, the primary issue is preventing unwanted side reactions.
Several strategies can be employed to favor mono-alkylation:
-
Use of a Large Excess of the Piperazine Starting Material: By using a significant excess of the amine, the alkylating agent is statistically more likely to react with an unreacted amine molecule.[4]
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over an extended period maintains a low concentration of it in the reaction mixture, which favors the initial mono-alkylation reaction.[4]
-
Lower Reaction Temperature: Reducing the reaction temperature can often decrease the rate of the second alkylation more than the first, thus improving selectivity.[4]
-
Solvent Polarity: The choice of solvent can influence the reactivity of the species in the reaction. Experimenting with different solvents may improve selectivity.[4]
-
Use of a Milder Base: A strong base can deprotonate the mono-alkylated product, increasing its nucleophilicity and promoting a second alkylation. Using a milder base can mitigate this.[4]
-
Protecting Groups: A more robust method involves using a protecting group, such as Boc (tert-butyloxycarbonyl), to block one of the reactive sites, perform the desired alkylation, and then deprotect.[5]
Question 4: My reaction seems to be sensitive to the solvent I use, with different solvents giving different product profiles and yields. Why is this happening?
Answer: Solvent choice is a critical parameter in chemical synthesis as it can significantly influence reaction kinetics and thermodynamics.[6] The polarity of the solvent can affect the solubility of reactants, the stabilization of transition states, and the overall reaction rate. For a polar molecule like this compound, these effects can be pronounced.
Troubleshooting Solvent Effects:
| Solvent Property | Impact on Reaction | Recommendations |
| Polarity | Can affect the rate of reactions where charge is developed or dissipated in the transition state. | For your specific reaction, systematically screen a range of solvents with varying polarities (e.g., Dichloromethane, THF, Acetonitrile, DMF). |
| Protic vs. Aprotic | Protic solvents can hydrogen bond with reactants and may interfere with reactions involving strong bases or nucleophiles. | If using a strong base for deprotonation, an aprotic solvent is generally preferred. |
| Boiling Point | Determines the accessible temperature range for the reaction. | Ensure the chosen solvent has a boiling point suitable for the desired reaction temperature. |
Section 3: Workup and Purification Issues
Question 5: I am struggling to purify my this compound derivative. It is highly polar and I have difficulty with chromatographic separation.
Answer: The high polarity and basicity of piperazine-containing compounds make them challenging to purify using standard normal-phase silica gel chromatography.[2] These compounds often streak on silica gel and may be difficult to elute from the column.
Purification Strategies for Polar Piperazinones:
-
Modified Normal-Phase Chromatography:
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA) or ammonia, into the mobile phase can improve peak shape and reduce streaking on silica gel.[2]
-
Use Basified Silica: Slurry the silica gel with an eluent containing a small amount of aqueous ammonia, then pack the column and rinse until neutral.
-
-
Reverse-Phase Chromatography (RPC): For highly polar compounds, RPC can be a good alternative. Use a C18 column with a mobile phase such as acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Crystallization:
-
Direct Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.
-
Salt Crystallization: Due to the basic nature of the piperazine nitrogen, forming a salt (e.g., a diacetate salt) can facilitate crystallization and purification. The free base can then be regenerated after purification.[2]
-
Question 6: I have successfully synthesized and purified my compound, but when I try to repeat the experiment a few weeks later with the same batch of starting material, I get a different crystalline form and different dissolution behavior. What could be the cause?
Answer: This is a classic example of polymorphism, the ability of a compound to exist in multiple crystalline forms.[7] Different polymorphs can have different physical properties, including solubility, stability, and melting point, which can significantly impact reproducibility, especially in a drug development context. The formation of a specific polymorph can be influenced by factors such as:
-
The solvent used for crystallization[8]
-
The rate of cooling
-
Temperature
-
Agitation
Investigating and Controlling Polymorphism:
-
Characterization: Use techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and characterize different polymorphic forms.
-
Controlled Crystallization: To ensure you are consistently producing the same polymorph, carefully control and document your crystallization procedure, including the solvent, temperature profile, and stirring rate.
-
Seeding: Introducing a small crystal of the desired polymorph (a seed crystal) into the crystallization solution can promote the formation of that specific form.
Experimental Workflow and Troubleshooting Diagrams
Diagram 1: General Troubleshooting Workflow for Poor Reproducibility
Caption: Troubleshooting Decision Tree for Reproducibility Issues.
Diagram 2: Workflow for Optimizing Mono-N-Alkylation
Caption: Workflow for selective mono-N-alkylation of piperazinones.
References
- CrystEngComm. (n.d.). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). RSC Publishing.
- ResearchGate. (n.d.). Polymorphism, Pseudo-polymorphism, and Conformerism in the Crystal Structure of Piperazine-N,N'-bis(N,O-diphenyl phosphoramidate) | Request PDF.
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
- Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative.
- PMC - NIH. (2025, November 25). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives.
- ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Shejul, P. B., et al. (n.d.). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research.
- Google Patents. (n.d.). US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate.
- PMC - NIH. (n.d.). Synthesis and acaricidal activity of phenylpiperazine derivatives.
- PubMed. (2008, March). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.
- Semantic Scholar. (n.d.). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.
- ResearchGate. (2025, August 6). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF.
- Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 5271-27-2 1-Methyl-3-phenylpiperazine Impurity.
- ResearchGate. (2025, August 7). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives.
- Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
Sources
- 1. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. isaacpub.org [isaacpub.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Selection for 3-Phenylpiperazin-2-one Synthesis
Welcome to the technical support hub for the synthesis of 3-Phenylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for this important synthetic transformation. My goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to empower your research and process development.
The synthesis of this compound and its derivatives often relies on a critical C-N bond-forming reaction, typically achieved through transition metal-catalyzed cross-coupling. The success of this reaction hinges on the judicious selection of the catalyst system, which includes the metal precursor, ligand, base, and solvent. This guide will focus primarily on the widely used Buchwald-Hartwig amination, while also considering alternatives like the Ullmann condensation.
Part 1: Foundational Catalyst Selection
The initial choice of catalyst system is a critical decision point. The two most common and effective catalytic systems for this class of transformation are based on Palladium and Copper.
Choosing Your Primary Catalytic System: Palladium vs. Copper
The selection between a Palladium-catalyzed Buchwald-Hartwig amination and a Copper-catalyzed Ullmann-type reaction depends on several factors including substrate reactivity, functional group tolerance, and cost considerations.[1][2]
-
Palladium (Buchwald-Hartwig Amination): This is often the first choice for many researchers due to its broad substrate scope, high efficiency, and milder reaction conditions compared to traditional Ullmann reactions.[3] It is particularly effective for coupling a wide range of aryl halides (including chlorides) with amines.[3][4] The development of sophisticated phosphine ligands has been key to its success.[3]
-
Copper (Ullmann Condensation): While traditional Ullmann conditions are harsh (high temperatures, stoichiometric copper), modern advancements using soluble copper catalysts with supporting ligands have made it a viable alternative.[1][2] It can be a more cost-effective option, but typically requires aryl iodides or activated aryl bromides and may necessitate higher temperatures than palladium systems.[2][5]
The following decision workflow can guide your initial selection:
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis. The questions are framed from a researcher's perspective, followed by a systematic troubleshooting approach.
Q1: My reaction shows low or no conversion of the aryl halide. What should I investigate first?
A1: Low conversion is a common issue that can often be resolved by systematically evaluating the core components of your reaction.
Initial Checks (The "Usual Suspects"):
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[6] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all reagents and solvents are appropriately degassed.
-
Reagent Purity: Trace impurities in amines can poison the catalyst.[7] Assess the purity of your piperazin-2-one starting material and aryl halide. If necessary, purify them before use. Solvents must be anhydrous and free of contaminants.[8]
-
Base Quality & Solubility: Strong bases like sodium tert-butoxide (NaOtBu) are hygroscopic. Use freshly opened bottles or dry the base before use. The poor solubility of inorganic bases can also be a problem; ensure vigorous stirring is maintained throughout the reaction.[8][9]
Systematic Optimization:
If initial checks don't solve the problem, a more systematic optimization is required. The hierarchy of parameters to investigate is typically: Ligand > Base > Solvent > Temperature .
-
The Ligand is Critical: For challenging substrates, especially aryl chlorides, the choice of ligand is paramount.[4][8] The oxidative addition of the aryl chloride to the palladium center is often the rate-limiting step.[10]
-
Action: Switch to a more electron-rich and bulky phosphine ligand. Buchwald's biaryl phosphine ligands (e.g., XPhos, RuPhos) or Hartwig's ferrocene-based ligands are excellent starting points for difficult couplings.[11] These ligands promote the formation of the active monoligated palladium species, accelerating the catalytic cycle.[3]
-
-
Re-evaluate the Base: The base deprotonates the amine, making it a more active nucleophile.[4]
Q2: I'm observing significant side product formation, such as hydrodehalogenation of my aryl halide. What's the cause and how can I fix it?
A2: The formation of a hydrodehalogenated arene (where the halide is replaced by a hydrogen) is a known side reaction, often competing with the desired C-N bond formation.[3] This typically occurs via β-hydride elimination from the palladium-amide intermediate.[3]
Potential Causes & Solutions:
-
Ligand Choice: The steric and electronic properties of the ligand heavily influence the rate of reductive elimination versus side reactions.
-
Reaction Temperature: Higher temperatures can sometimes favor decomposition pathways.
-
Action: Try lowering the reaction temperature. While this may slow down the reaction, it can significantly improve the selectivity for the desired product.
-
-
Base Selection: The choice of base can influence the equilibrium of intermediates in the catalytic cycle.
-
Action: A screen of different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) can sometimes reveal an optimal choice that minimizes side product formation for your specific substrate.[12]
-
Q3: My substrate has sensitive functional groups (e.g., esters, nitriles) that are not surviving the reaction conditions. What are my options?
A3: This is a classic challenge of balancing reactivity with functional group tolerance. The strong bases typically used in Buchwald-Hartwig aminations are often the culprit.[4][8]
Strategies for Sensitive Substrates:
-
Switch to Weaker Bases: This is the most direct approach.
-
Action: Replace strong alkoxide bases like NaOtBu with weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7][8] Be aware that this may require a more active catalyst system (i.e., a better ligand) or higher reaction temperatures to achieve reasonable reaction rates.[9]
-
-
Use Pre-catalysts: Modern palladium pre-catalysts are designed for high activity and can often operate effectively under milder conditions.
-
Solvent Optimization: The solvent can influence the solubility and reactivity of the base.
Q4: The reaction works for my aryl bromide, but fails with the analogous aryl chloride. How do I adapt the protocol?
A4: Aryl chlorides are significantly less reactive than aryl bromides in the crucial oxidative addition step of the catalytic cycle.[8][10] Overcoming this higher activation barrier requires a more potent catalytic system.
Key Adjustments for Aryl Chlorides:
-
Ligand is Paramount: This is the most critical variable. Standard ligands that work for aryl bromides may be completely ineffective for chlorides.
-
Increase Temperature: A higher thermal energy is often required to drive the oxidative addition.
-
Action: Increase the reaction temperature, typically in the range of 80-110 °C.[9]
-
-
Choice of Palladium Precursor: While Pd₂(dba)₃ or Pd(OAc)₂ can be used, pre-catalysts often provide more consistent results with challenging substrates.[12][14]
Part 3: Data Presentation & Protocols
Table 1: General Guide for Catalyst System Component Selection
| Component | Options | General Recommendations & Considerations | Key References |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts (G3, G4) | Pre-catalysts are often more reliable and active, especially for challenging substrates like aryl chlorides.[7][10] Pd(II) sources require in situ reduction.[6] | [7][10][12][14] |
| Ligand | Biaryl Phosphines: XPhos, RuPhos, SPhosFerrocenyl Phosphines: JosiphosNHCs: IPr | Aryl Chlorides: Require bulky, electron-rich ligands (e.g., XPhos).[11]Aryl Bromides/Iodides: Broader range of ligands may be effective. | [11][12][14] |
| Base | Strong: NaOtBu, KOtBu, LHMDSWeak: K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong bases are generally more reactive but have lower functional group tolerance.[8] Weaker bases are preferred for sensitive substrates but may require higher temperatures or more active catalysts.[7][9] | [4][8][9] |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF | Toluene is a robust, high-boiling solvent suitable for many applications.[8] Dioxane is also common but has environmental and safety concerns.[1] | [1][8] |
Experimental Protocol: General Procedure for Catalyst Screening
This protocol provides a framework for screening different catalyst systems on a small scale.
Materials:
-
Aryl halide (1.0 equiv)
-
Piperazin-2-one derivative (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene, to make a 0.5 M solution)
-
Oven-dried reaction vials with stir bars and septa
Procedure:
-
Preparation: In a glovebox or under a flow of inert gas, add the aryl halide, palladium pre-catalyst, and base to an oven-dried reaction vial containing a magnetic stir bar.
-
Reagent Addition: Add the piperazin-2-one derivative to the vial, followed by the anhydrous solvent.
-
Inert Atmosphere: Seal the vial with a septum cap, remove from the glovebox (if used), and place it on a magnetic stir plate. If not using a glovebox, the vial should be sealed and then purged with Argon or Nitrogen for 5-10 minutes.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up (General): Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
References
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.PMC - NIH.
- Buchwald-Hartwig Amination.Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- Optimization of the Buchwald-Hartwig reaction.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.University of Windsor.
- optimizing base and solvent for Buchwald-Hartwig amin
- Condition Optimization for Buchwald-Hartwig Reactions.YouTube.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Cross-Coupling Reaction Manual: Desk Reference.Sigma-Aldrich.
- Ullmann condens
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex.Organic & Biomolecular Chemistry (RSC Publishing).
- Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Sterically Hindered Anilines.Benchchem.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Chemical Insights.
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
Technical Support Center: Refinement of Analytical Methods for Complex 3-Phenylpiperazin-2-one Matrices
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 3-Phenylpiperazin-2-one and its analogues. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of method development for this compound class, particularly within challenging biological or synthetic matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and develop robust, reliable analytical methods.
The unique structure of this compound, featuring a polar lactam ring and a non-polar phenyl group, presents distinct challenges including poor chromatographic retention, susceptibility to matrix effects, and potential for enantiomeric complexity. This guide provides a structured approach to overcoming these hurdles, from sample preparation to final method validation.
Part 1: Sample Preparation & Matrix Effect Mitigation
The most pristine chromatographic system cannot compensate for a poorly prepared sample. For complex matrices, the primary goals are to remove interfering components, concentrate the analyte, and ensure analyte stability.
Q1.1: I'm starting method development. How do I select the best sample preparation technique for this compound in plasma?
Answer: The choice depends on the required sensitivity, sample throughput, and the nature of the interferences.
-
Protein Precipitation (PPT): This is the fastest but "dirtiest" method. While simple, it leaves behind significant amounts of endogenous components like phospholipids, which are notorious for causing matrix effects in LC-MS/MS analysis.[1] It is best used for initial screening or when analyte concentrations are high.
-
Liquid-Liquid Extraction (LLE): LLE offers a much cleaner extract than PPT. Based on the pH partitioning principle, you can selectively extract this compound. Since it is a weakly basic compound, extracting from an alkalinized aqueous sample into a non-polar organic solvent (like methyl tert-butyl ether) is highly effective.[2]
-
Solid-Phase Extraction (SPE): SPE is the most powerful technique for providing the cleanest extracts and allows for analyte concentration.[3] For this compound, a mixed-mode cation exchange SPE cartridge is ideal. It leverages both hydrophobic interactions (from the phenyl ring) and ionic interactions (from the basic piperazine nitrogen) for superior selectivity.
Expert Recommendation: For a regulatory-compliant bioanalytical method, start with a mixed-mode cation exchange SPE protocol. The improved cleanliness of the extract is crucial for minimizing matrix effects and ensuring long-term method robustness.[4]
Protocol: Mixed-Mode Cation Exchange SPE for this compound
-
Condition: Wash the SPE cartridge with 1 mL of Methanol, followed by 1 mL of Water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of 2% Formic Acid in Water.
-
Load: Load 500 µL of pre-treated plasma (plasma diluted 1:1 with 4% Phosphoric Acid in Water). The acidic pH ensures the piperazine nitrogen is protonated (positively charged).
-
Wash 1 (Interference Elution): Wash with 1 mL of 2% Formic Acid in Water to remove polar interferences.
-
Wash 2 (Interference Elution): Wash with 1 mL of Methanol to remove lipids and other non-polar interferences.
-
Elute: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the piperazine nitrogen, breaking the ionic bond with the sorbent and allowing for elution.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.[2]
Q1.2: My results are not reproducible, and I suspect matrix effects. How can I confirm and quantify this?
Answer: Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting matrix components, are a primary cause of poor reproducibility.[5] You can diagnose them using two key experiments:
-
Post-Column Infusion (Qualitative): This experiment identifies at which retention times ion suppression or enhancement occurs. You infuse a constant flow of your analyte post-column while injecting a blank, extracted matrix sample. Dips or rises in the baseline signal pinpoint problematic regions.[6]
-
Post-Extraction Spike (Quantitative): This experiment quantifies the extent of the matrix effect. The response of an analyte spiked into a blank extracted matrix is compared to the response of the analyte in a neat solution.[5]
| Matrix Factor (MF) Calculation | Interpretation |
| MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution) | MF < 1 indicates ion suppression. |
| MF > 1 indicates ion enhancement. | |
| A value between 0.85 and 1.15 is often considered acceptable. |
Q1.3: I have confirmed significant ion suppression. What is the workflow to minimize it?
Answer: A systematic approach is essential. The goal is to create chromatographic separation between your analyte and the interfering components or to remove the interferences altogether.
Caption: Workflow for troubleshooting ion suppression.
Q1.4: I'm concerned about the stability of this compound in whole blood samples during storage. What are the best practices?
Answer: This is a critical consideration, as phenylpiperazine derivatives can exhibit instability in biological matrices, potentially due to enzymatic degradation.[3][7] Studies on similar compounds have shown significant degradation over time, particularly at room or refrigerated temperatures.[8]
Best Practices for Sample Stability:
-
Immediate Processing: Process samples as quickly as possible after collection.
-
Storage Temperature: Store all biological samples at -20°C or, preferably, -80°C immediately after collection and until analysis.[3]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can accelerate degradation. Aliquot samples into smaller volumes if repeated analysis is anticipated.
-
Stability Validation: As part of your method validation, you must perform freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability studies to demonstrate that the analyte concentration is not affected by your handling and storage procedures.[9]
Part 2: Chromatographic Method Development
Achieving good peak shape and retention for a polar compound like this compound requires careful selection of the column and mobile phase.
Q2.1: I'm getting little to no retention for this compound on my C18 column, even with high aqueous mobile phase.
Answer: This is a common problem known as "hydrophobic collapse" or dewetting, where the highly aqueous mobile phase is expelled from the pores of the C18 stationary phase, leading to a loss of interaction with the analyte.[10] The polarity of the lactam group in your molecule contributes to this challenge.
You have several effective options:
| Column Chemistry | Mechanism of Action | Advantages | Considerations |
| Standard C18 | Hydrophobic interactions. | Wide availability, well-understood. | Prone to hydrophobic collapse in >95% aqueous mobile phases.[10] |
| Polar-Embedded Phase | Contains a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. | Prevents phase collapse, allowing for use in 100% aqueous mobile phases. Offers alternative selectivity for polar compounds.[11] | May have different selectivity compared to C18. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase. | Excellent retention for very polar compounds. Uses high organic mobile phases, which can enhance MS sensitivity. | Requires careful equilibration; can be sensitive to sample solvent composition.[12] |
Expert Recommendation: A polar-embedded C18 column is an excellent first choice to overcome retention issues. It operates under familiar reversed-phase conditions while providing the necessary compatibility with highly aqueous mobile phases.
Q2.2: My peak shape is tailing significantly. What are the likely causes and solutions?
Answer: Peak tailing compromises both resolution and integration accuracy. The cause is often related to unwanted secondary interactions between the analyte and the stationary phase.
Caption: Decision tree for resolving peak tailing issues.
Causality: For a basic compound like this compound, peak tailing is often caused by interaction of the protonated piperazine nitrogen with acidic, negatively charged residual silanol groups on the silica surface of the column.[13] By operating at a low pH (e.g., with 0.1% formic acid), you ensure the analyte is consistently in its protonated form and suppress the ionization of the silanol groups, minimizing this secondary interaction.
Q2.3: My compound is chiral. How do I approach separating the enantiomers?
Answer: The substitution at the 3-position of the piperazinone ring creates a chiral center. Regulatory agencies require that enantiomers of a chiral drug be treated as separate substances, as they can have different pharmacological and toxicological profiles.[14][15] Therefore, developing a stereoselective method is not optional, but a necessity.
The most direct approach is to use a Chiral Stationary Phase (CSP) in HPLC.[16] These phases contain a chiral selector that interacts differently with each enantiomer, leading to different retention times.
| Common CSP Type | Selector Type | Typical Mobile Phases | Best For |
| Polysaccharide-based | Amylose or cellulose derivatives coated on silica. | Normal Phase (Hexane/Alcohol), Polar Organic, Reversed-Phase. | Broad applicability, often the first choice for screening.[16] |
| Protein-based | Immobilized proteins like AGP or HSA. | Aqueous buffers (Reversed-Phase). | Good for charged molecules, mimics biological interactions. |
| Macrocyclic Glycopeptide | Antibiotics like teicoplanin or vancomycin. | Polar Organic, Reversed-Phase. | Excellent for molecules with amine and acid groups. |
Expert Recommendation: Begin screening for chiral separation using polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) under normal phase, polar organic, and reversed-phase conditions. These columns are versatile and have a high success rate for a wide range of compounds.
Part 3: Method Validation
A method is not complete until it is validated. Validation provides documented evidence that the procedure is fit for its intended purpose.[9]
Q3.1: What are the key performance characteristics I must evaluate to validate my analytical method according to ICH guidelines?
Answer: The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures.[17][18] The specific tests required depend on the purpose of your assay (e.g., quantitative impurity test vs. assay of the main component).
| Performance Characteristic | Purpose | Brief Description |
| Specificity / Selectivity | To demonstrate that the signal is unequivocally from the analyte of interest. | Analyze blank matrix, placebo, and spiked samples to ensure no interference at the analyte's retention time.[19][20] |
| Linearity & Range | To show a proportional relationship between concentration and response over a defined range. | Analyze at least 5 concentration levels and evaluate using appropriate statistical methods (e.g., regression analysis).[21] |
| Accuracy | To measure the closeness of the test results to the true value. | Analyze samples with known added concentrations and express results as percent recovery.[19] |
| Precision (Repeatability & Intermediate Precision) | To measure the degree of scatter between a series of measurements. | Perform multiple analyses of the same sample on the same day (repeatability) and on different days/with different analysts (intermediate precision). Expressed as %RSD.[19] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically established where the signal-to-noise ratio is ~10:1.[22] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Slightly vary parameters like mobile phase pH, column temperature, and flow rate and observe the effect on results.[19] |
Q3.2: Why is a System Suitability Test (SST) required before each analytical run, and what should it include?
Answer: The System Suitability Test is a self-validating check that ensures the entire analytical system (instrument, reagents, column) is performing correctly at the time of analysis.[19] It is the final confirmation that the system is fit for the intended analysis before committing to running valuable samples. Passing SST criteria is a prerequisite for a valid analytical run.
Protocol: System Suitability Test
-
Prepare SST Solution: Create a solution containing the analyte at a concentration relevant to the assay (e.g., at the LOQ or a mid-range standard), and if applicable, include a related impurity or internal standard to check for resolution.
-
Perform Injections: Make 5-6 replicate injections of the SST solution at the beginning of the analytical batch.
-
Evaluate Parameters: Calculate the mean and relative standard deviation (%RSD) for the following parameters against pre-defined acceptance criteria.
| SST Parameter | Common Acceptance Criteria | Purpose |
| Peak Area / Height %RSD | ≤ 2.0% (for assay) or ≤ 15% (for trace analysis) | Demonstrates injection precision. |
| Retention Time %RSD | ≤ 1.0% | Confirms pump performance and mobile phase consistency. |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| Resolution (Rs) | > 2.0 (between analyte and nearest peak) | Confirms the ability to separate critical components. |
References
- ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- LCGC. (2014). Validation of Impurity Methods, Part II.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Axion Labs. (n.d.). HPLC problems with very polar molecules.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
- hplctools.com. (n.d.). HPLC Troubleshooting Guide.
- World Journal of Pharmaceutical Research. (n.d.). Analytical method validation: A brief review.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- Springer. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples.
- ACS Publications. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.
- Taylor & Francis Online. (n.d.). Chiral Drug Separation.
- International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development.
- NIH. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview.
- Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative.
- NIH. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.
- PubMed. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.
- PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood.
- American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- NIH. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- OpenBU. (n.d.). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time.
Sources
- 1. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isaacpub.org [isaacpub.org]
- 8. DSpace [open.bu.edu]
- 9. particle.dk [particle.dk]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. qbdgroup.com [qbdgroup.com]
- 18. database.ich.org [database.ich.org]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 21. ijrrjournal.com [ijrrjournal.com]
- 22. wjarr.com [wjarr.com]
Validation & Comparative
Comparing 3-Phenylpiperazin-2-one with other piperazinone derivatives
An In-Depth Comparative Guide to 3-Phenylpiperazin-2-one and Its Derivatives for Drug Discovery Professionals
This guide provides a comprehensive comparison of this compound with other key piperazinone derivatives, offering objective analysis and supporting experimental data for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, synthesis methodologies, and biological activities that define this important class of compounds.
Introduction: The Piperazinone Scaffold in Medicinal Chemistry
The piperazine ring system is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs.[1][2] The six-membered ring containing two nitrogen atoms at opposite positions provides a unique combination of structural rigidity, hydrogen bond donors/acceptors, and a large polar surface area.[3][4] These features often translate to favorable pharmacokinetic properties, including enhanced water solubility and oral bioavailability.[3][5]
Within this family, the piperazin-2-one core, a lactam derivative of piperazine, is particularly valuable for its peptidomimetic properties, making it a key structural component in many biologically active compounds.[6] This guide focuses on this compound, a foundational molecule in this class, and compares its performance and characteristics against other derivatives to elucidate critical structure-activity relationships (SAR). Its structural framework is a valuable starting point for designing molecules that interact with targets like serotonin and dopamine receptors, making it a critical intermediate in the development of psychotropic medications.[7]
The Piperazinone Core: Synthesis and Properties
The synthesis of the piperazinone skeleton has been a subject of extensive research, leading to efficient and versatile methodologies. Modern approaches, such as cascade, metal-promoted transformations, allow for the one-pot formation of multiple bonds, introducing several points of diversity suitable for creating combinatorial libraries.[6][8] These methods provide facile access to a wide range of structurally varied small heterocycles, which are essential for drug discovery programs.[8]
Caption: General workflow for a modern cascade synthesis of piperazin-2-one derivatives.
Comparative Analysis of Piperazinone Derivatives
The true potential of the piperazinone scaffold is unlocked through targeted chemical modifications. The introduction of different substituents at various positions on the 3-phenyl and piperazinone rings can dramatically alter the compound's biological activity.
Physicochemical Properties
The table below outlines the basic physicochemical properties of this compound and a representative derivative.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Phenyl group at C3 | C₁₀H₁₂N₂O | 176.21 |
| 1-(3-chlorophenyl) piperazin-2-one derivative | 3-chlorophenyl at N1, additional substitutions | C₁₉H₁₈Cl₂N₂O₃ | 393.27 (example)[9] |
Biological Activity Profile
The functional diversity of piperazinone derivatives is vast, with applications ranging from oncology to neuropharmacology. The following table compares the biological activities of different substitution patterns.
| Compound/Derivative Class | Target / Assay | Key Finding / Activity Metric | Therapeutic Area |
| This compound Intermediate | Serotonin & Dopamine Receptors | Serves as a key intermediate for CNS drug design.[7] | Neurology |
| 1-(3-chlorophenyl) piperazin-2-one with Guanidine substituent | Cytotoxicity (HT-29, A549 cell lines) | Showed higher potency than doxorubicin against tested cancer cell lines.[9] | Oncology |
| Phenylpiperazine pyrrolidin-2-one derivatives | 5-HT1A & 5-HT2A Receptors, Forced Swim Test | Demonstrated strong antidepressant-like activity.[10] | Neurology |
| Dermorphin Analogues with Piperazin-2-one C-terminus | Guinea Pig Ileum Assay (Opiate Activity) | Ring configuration and reduction to piperazine are critical for modulating opiate activity.[11] | Analgesia |
| Piperazine derivatives with 3,4-dihydroquinolin-2(1H)-one | 5-HT1A Receptor | High affinity (Ki = 1.28 nM) and increased brain 5-HT levels.[12][13] | Neurology |
Structure-Activity Relationship (SAR) Insights
Systematic analysis of these derivatives reveals clear SAR trends that can guide future drug design efforts.
-
Substitution on the Phenyl Ring : The addition of electron-withdrawing groups, such as chlorine, to the N1-phenyl ring can be a key component in derivatives showing potent cytotoxic activity.[9][14]
-
Substitution at the N1 and N4 Positions : The nature of the substituent on the piperazine nitrogens is critical. Attaching fragments like guanidine can dramatically increase cytotoxicity, while larger moieties can modulate affinity for CNS receptors.[9][10] A trivial change in the substitution pattern in the piperazine nucleus can lead to distinguishable differences in pharmacological activities.[15]
-
Chirality and Ring Conformation : For applications like opioid receptor modulation, the stereochemistry of the phenyl group at the C3 position and the integrity of the piperazin-2-one ring are crucial for activity.[11] Reducing the amide carbonyl group to a piperazine can enhance or reduce opiate activities depending on the specific analogue.[11]
Caption: Structure-Activity Relationship (SAR) map for piperazin-2-one derivatives.
Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, the following self-validating protocols are provided.
Protocol 1: General Synthesis of a 1,3-Disubstituted Piperazin-2-one Derivative
This protocol is adapted from methodologies focused on creating libraries of cytotoxic agents.[9][14] The causality behind this two-step process is the initial creation of the core scaffold followed by functionalization to impart specific biological activity.
Step 1: Synthesis of 1-(3-chlorophenyl) piperazin-2-one
-
Rationale: This step creates the foundational piperazinone ring with a specific aryl substitution at the N1 position.
-
Procedure:
-
Dissolve 1-(3-chlorophenyl)piperazine in a suitable aprotic solvent like Dichloromethane (DCM).
-
Add chloroacetyl chloride dropwise at 0°C under an inert atmosphere (e.g., Nitrogen).
-
Add a non-nucleophilic base, such as triethylamine (TEA), to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the 1-(3-chlorophenyl) piperazin-2-one intermediate.
-
Step 2: N-Alkylation and Functionalization
-
Rationale: This step introduces the second point of diversity, which is often critical for biological activity. Using a strong base like NaH is necessary to deprotonate the amide nitrogen for subsequent alkylation.
-
Procedure:
-
Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous Dimethylformamide (DMF) at 0°C.
-
Add a solution of the piperazinone intermediate from Step 1 in DMF dropwise.
-
Stir the mixture for 30 minutes at 0°C.
-
Add the desired alkylating agent (e.g., methyl 2-bromoacetate).
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
Quench the reaction carefully with ice-water and extract the product with Ethyl Acetate.
-
Wash the combined organic layers, dry, and concentrate. Purify by column chromatography to obtain the final product.
-
Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation
This protocol provides a robust method for assessing the cytotoxic effects of newly synthesized piperazinone derivatives on cancer cell lines.[9][14] The assay's principle is that mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals, providing a colorimetric readout of cell viability.
-
Cell Seeding:
-
Culture cancer cells (e.g., HT-29 colon cancer, A549 lung cancer) in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microplate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be <0.5%.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include wells for vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Conclusion and Future Perspectives
This compound is a versatile and valuable starting point in medicinal chemistry. As demonstrated, strategic modifications to its core structure can yield derivatives with potent and diverse pharmacological activities, including anticancer and CNS-modulating effects. The key to successful drug design lies in a deep understanding of the structure-activity relationships, where substitutions on the phenyl ring and piperazinone nitrogens dictate the resulting biological profile.
Future research should continue to explore novel synthetic methodologies to expand the accessible chemical space of piperazinone derivatives.[16] Furthermore, combining the piperazinone scaffold with other pharmacophores may lead to hybrid molecules with enhanced potency and novel mechanisms of action.[12] The systematic application of the protocols and SAR insights detailed in this guide will empower researchers to rationally design and evaluate the next generation of piperazinone-based therapeutics.
References
- Sanad, M. H., & Mekky, A. E. M. (2021). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents.
- Savic, V. (2023). Synthesis of Piperazin-2-ones. Thieme Chemistry. [Link]
- Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856–859. [Link]
- Sanad, M. H., & Mekky, A. E. M. (2021). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PubMed. [Link]
- MySkinRecipes. (n.d.). (R)-3-Phenylpiperazin-2-one. MySkinRecipes. [Link]
- Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55. [Link]
- Rani, S. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents.
- Unknown Author. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Semantic Scholar. [Link]
- Ekiert, M., Gancarz, R., Grotthus, B. V., & Szelag, A. (2001).
- Zhou, H., Li, M., Liu, H., Liu, Z., Wang, X., & Wang, S. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
- Sharma, P. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Di Mola, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
- Jain, P. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
- Liu, H., Wang, L., Zhang, M., & Yao, X. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry, 44(11), 4367–4375. [Link]
- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
- Pieroni, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
- Zhou, H., et al. (2023).
- Sharma, P., et al. (2024).
- Kos, J., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. [Link]
- Sharma, P., et al. (2024). The medicinal chemistry of piperazines: A review. Scilit. [Link]
- Walayat, A., et al. (2023). Piperazine derivatives of existing drug molecules.
- Sharma, P., et al. (2024). The medicinal chemistry of piperazines: A review.
- Sharma, P., et al. (2024). The medicinal chemistry of piperazines: A review. PubMed. [Link]
- Isenegger, P. G., & D'Oria, M. (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. (R)-3-Phenylpiperazin-2-one [myskinrecipes.com]
- 8. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 9. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents [pubmed.ncbi.nlm.nih.gov]
- 15. ijrrjournal.com [ijrrjournal.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Mechanism of Action of 3-Phenylpiperazin-2-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of the novel neuroactive compound, 3-Phenylpiperazin-2-one. By integrating established pharmacological techniques with a comparative approach, we aim to provide a robust workflow for characterizing this and similar molecules.
Introduction: The Enigma of this compound
This compound, a cyclic dipeptide also known as Cyclo(Phe-Gly), belongs to the diketopiperazine class of molecules.[1] This structural class is of significant interest in neuropharmacology due to its inherent stability, resistance to proteolysis, and potential to cross the blood-brain barrier.[2] While the precise MoA of this compound is not yet fully characterized, its core structure as a phenylpiperazine derivative suggests a high probability of interaction with key central nervous system (CNS) targets, such as dopaminergic and serotonergic G-protein coupled receptors (GPCRs).[3][4] The broader family of phenylpiperazines includes well-established therapeutics like the antidepressant Trazodone, further grounding the hypothesis that this compound possesses neuromodulatory activity.[5][6]
Validating the MoA is a critical step in the drug discovery pipeline. It provides the scientific foundation for predicting therapeutic efficacy, understanding potential side effects, and identifying appropriate patient populations. This guide will outline a multi-tiered experimental strategy to test the hypothesis that this compound acts as a modulator of dopamine and/or serotonin receptors. We will objectively compare its hypothetical profile with well-characterized alternative compounds to provide context and clarity.
The Scientific Rationale: A Hypothesis-Driven Approach
Our validation strategy is centered on a core hypothesis: This compound derives its neuroactivity from direct modulation of specific dopamine and/or serotonin receptor subtypes.
To rigorously test this, we will employ a logical workflow designed to answer three fundamental questions:
-
Target Engagement: Does the compound physically bind to the hypothesized receptors?
-
Functional Modulation: If it binds, does it activate (agonist), block (antagonist), or otherwise modify receptor activity?
-
Physiological Relevance: Do these molecular interactions translate into measurable effects on cellular and systemic functions?
To contextualize our findings, we will compare the experimental profile of this compound against three standard reference compounds with known and distinct mechanisms:
-
Aripiprazole: An atypical antipsychotic with a complex profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[7][8]
-
Buspirone: An anxiolytic agent that functions as a high-affinity partial agonist for the 5-HT1A receptor.[8]
-
Trazodone: A serotonin antagonist and reuptake inhibitor (SARI) that potently blocks 5-HT2A receptors.[5]
The following diagram illustrates the proposed experimental workflow.
Caption: Experimental workflow for MoA validation.
Phase 1: In Vitro Target Identification and Functional Profiling
This phase aims to identify direct molecular targets and characterize the nature of the interaction.
Experiment 1: Radioligand Binding Assays
Causality Behind Experimental Choice: Before investigating function, we must first confirm physical interaction. Radioligand binding assays are the gold standard for determining if a compound binds to a specific receptor and for quantifying its binding affinity (Ki). A high affinity (low Ki value) suggests that the compound is likely to interact with the receptor at physiologically relevant concentrations.
Detailed Step-by-Step Methodology:
-
Preparation of Membranes: Culture HEK293 cells stably expressing the human receptor of interest (e.g., Dopamine D2, Serotonin 5-HT1A, or 5-HT2A). Harvest the cells and homogenize them in a cold buffer to prepare crude membrane fractions. Quantify the total protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A) at a concentration near its Kd, and a range of concentrations of the unlabeled test compound (this compound or comparators).
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filter discs into scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding using a high concentration of a known unlabeled ligand. Subtract this from all other measurements. Plot the specific binding as a function of the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to calculate the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.
Comparative Data Summary:
The table below presents the known binding affinities for our reference compounds and the hypothetical outcomes for this compound that would support our hypothesis.
| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| This compound | Hypothetical: 50 | Hypothetical: 25 | Hypothetical: >1000 |
| Aripiprazole[8] | ~1.5 | ~4 | ~15 |
| Buspirone[8] | >1000 | ~15 | >1000 |
| Trazodone[5] | ~300 | ~100 | ~1 |
Experiment 2: cAMP Functional Assay
Causality Behind Experimental Choice: A binding assay does not reveal a compound's effect on receptor signaling. Dopamine D2 and Serotonin 5-HT1A receptors are typically coupled to the inhibitory G-protein, Gi, which, upon activation, inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. Measuring cAMP is therefore a direct functional readout of receptor activation or blockade.
Detailed Step-by-Step Methodology:
-
Cell Culture: Plate CHO or HEK293 cells expressing the Gi-coupled receptor of interest (e.g., D2 or 5-HT1A) in a 96-well plate and grow to confluence.
-
Agonist Mode:
-
Pre-treat cells with a phosphodiesterase inhibitor like IBMX for 15-30 minutes to prevent cAMP degradation.
-
Add increasing concentrations of the test compound (this compound) or a known agonist.
-
Add Forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and generate a high baseline of cAMP.
-
Incubate for 30 minutes.
-
-
Antagonist Mode:
-
Follow the steps above, but co-incubate increasing concentrations of the test compound with a fixed, known concentration (e.g., EC80) of a reference agonist (e.g., Dopamine for D2, 5-HT for 5-HT1A).
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis:
-
Agonist: Plot the cAMP level against the log concentration of the compound. A decrease in cAMP indicates agonist activity. Calculate the EC50 (potency) and the maximal inhibition relative to a full agonist (efficacy).
-
Antagonist: Plot the cAMP level against the log concentration of the test compound in the presence of the agonist. A reversal of the agonist-induced cAMP drop indicates antagonist activity. Calculate the IC50.
-
Comparative Data Summary:
| Compound | Receptor | Functional Activity | Expected Outcome |
| This compound | D2 / 5-HT1A | Hypothetical: Partial Agonist | Dose-dependent decrease in cAMP, but to a lesser extent than a full agonist. |
| Aripiprazole | D2 / 5-HT1A | Partial Agonist[7] | Dose-dependent decrease in cAMP, but to a lesser extent than a full agonist. |
| Buspirone | 5-HT1A | Partial Agonist[8] | Dose-dependent decrease in cAMP, but to a lesser extent than a full agonist. |
| Trazodone | 5-HT2A | Antagonist/Inverse Agonist[5] | No effect on its own; blocks the effect of a 5-HT2A agonist (Note: 5-HT2A is Gq-coupled, requiring a different assay like calcium flux). |
The following diagram illustrates the hypothesized signaling pathway for this compound as a partial agonist at a Gi-coupled receptor.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2,5-diketopiperazines as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-3-Phenylpiperazin-2-one [myskinrecipes.com]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. Trazodone - Wikipedia [en.wikipedia.org]
- 6. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 7. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of 3-Phenylpiperazin-2-one Analogs: A Comparative Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-phenylpiperazin-2-one analogs, a scaffold of significant interest in medicinal chemistry. While direct and extensive SAR data for this specific class is emerging, this document synthesizes findings from structurally related compounds, primarily N-phenylpiperazines and other piperazinone-containing molecules, to extrapolate and predict key SAR trends. We will delve into the critical structural modifications that influence biological activity, with a focus on anticonvulsant and dopamine receptor modulation properties. This guide also provides detailed experimental protocols for the evaluation of these analogs, empowering researchers to advance their own discovery programs.
The this compound Core: A Privileged Scaffold
The this compound moiety represents a conformationally constrained analog of phenylethylamine, a well-known pharmacophore present in numerous centrally active agents. The rigid piperazinone ring system orients the phenyl group in a defined spatial arrangement, which can lead to enhanced selectivity and potency for various biological targets. This scaffold has been explored for a range of therapeutic applications, most notably as anticonvulsants and as ligands for dopamine receptors, which are implicated in a variety of neurological and psychiatric disorders.
Unraveling the Structure-Activity Landscape
The biological activity of this compound analogs is exquisitely sensitive to substitutions at three key positions: the phenyl ring (Ar), the piperazinone nitrogen at position 1 (R1), and the piperazinone nitrogen at position 4 (R2).
Phenyl Ring (Ar) Substitutions: Modulating Potency and Selectivity
Substituents on the phenyl ring play a pivotal role in defining the pharmacological profile of these analogs.
-
Position of Substitution: Ortho, meta, and para substitutions can dramatically alter activity. For instance, in related N-phenylpiperazine series, ortho-substitution can influence the torsion angle between the phenyl and piperazine rings, impacting receptor interaction[1].
-
Electronic Effects: Electron-withdrawing groups (e.g., Cl, CF3) and electron-donating groups (e.g., OCH3) at different positions can modulate the electronic environment of the phenyl ring, affecting its interaction with the target protein. For example, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, 3-(trifluoromethyl)anilide analogs showed superior anticonvulsant activity in the maximal electroshock (MES) seizure model compared to 3-chloroanilide analogs, suggesting a preference for a strong electron-withdrawing group at the meta position[2].
-
Steric Bulk: The size of the substituent can influence binding affinity. While some targets may accommodate bulky groups, others may have sterically constrained binding pockets.
Table 1: Postulated Influence of Phenyl Ring Substitutions on Anticonvulsant Activity (based on related scaffolds)
| Position | Substituent Type | Predicted Effect on Anticonvulsant Activity | Rationale (based on analogous series) |
| ortho | Small, electron-withdrawing | Potentially favorable | May induce a favorable conformation for receptor binding[1]. |
| meta | Strong electron-withdrawing (e.g., CF3) | Favorable for MES activity | Enhances potency in related acetamide series[2]. |
| para | Halogens (e.g., F, Cl) | Variable, can be favorable | Often explored to modulate pharmacokinetic properties. |
| Bulky groups | Generally unfavorable | May cause steric hindrance in the binding pocket. |
N1-Position Substitutions (R1): Impact on Pharmacokinetics and Activity
The substituent at the N1 position of the piperazinone ring is often a key determinant of the compound's pharmacokinetic properties and can also directly interact with the biological target.
-
Small Alkyl Groups: Methyl or ethyl groups are common starting points and can be crucial for maintaining activity.
-
Aryl or Heteroaryl Groups: Introduction of aromatic or heteroaromatic rings can lead to additional π-π stacking or other interactions with the receptor, potentially increasing affinity.
-
Hydrogen Bonding Moieties: Incorporating groups capable of hydrogen bonding can enhance binding affinity and improve solubility.
N4-Position Substitutions (R2): Driving Target Selectivity
The N4 position offers a versatile handle for modifying the pharmacological profile, often influencing selectivity between different receptor subtypes.
-
Arylpiperazine Moiety: A common strategy involves linking another arylpiperazine group via an alkyl chain. The nature of the substituent on this second phenyl ring can fine-tune the activity. For instance, in a series of N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione, a related scaffold, the trifluoromethylphenyl group on the terminal piperazine resulted in potent anticonvulsant activity[3].
-
Alkyl Chains of Varying Length: The length of the linker between the piperazinone core and a terminal group can be critical. Homologation studies on related N-phenylpiperazine antipsychotics have shown that increasing the spacer length can significantly enhance affinity for specific receptors like the 5-HT2A receptor[4].
-
Amide and Sulfonamide Groups: These functional groups can introduce additional hydrogen bonding interactions and have been successfully employed in designing selective dopamine D2/D3 receptor ligands[1].
Comparative Analysis: Anticonvulsant vs. Dopamine Receptor Activity
The structural requirements for potent anticonvulsant activity and high affinity for dopamine receptors can differ significantly.
-
For Anticonvulsant Activity: Based on analogs, a key feature appears to be the presence of an appropriate substituent on the 3-phenyl ring, often an electron-withdrawing group. The N4-substituent can be varied to optimize potency and duration of action[2][3].
-
For Dopamine D2/D3 Receptor Affinity: Selectivity between D2 and D3 receptors is a major goal. This is often achieved through the N4-substituent, where longer chains and specific terminal aryl groups can engage a secondary binding pocket present in the D3 receptor but not the D2 receptor, leading to high D3 selectivity[5][6]. For example, N-phenylpiperazine analogs with a 4-thiophene-3-yl-benzamide moiety have shown significant D3 versus D2 binding selectivity[5].
Experimental Protocols for Evaluation
To facilitate the investigation of this compound analogs, detailed protocols for key in vivo and in vitro assays are provided below.
In Vivo Anticonvulsant Screening
This model is considered predictive of efficacy against generalized tonic-clonic seizures.
Protocol:
-
Animal Preparation: Use male albino mice (20-25 g).
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A vehicle control group should be included.
-
Time Interval: Conduct the test at a predetermined time after compound administration (e.g., 30 minutes and 4 hours) to assess the time course of activity.
-
Stimulation: Apply a 50 mA alternating current for 0.2 seconds via corneal electrodes.
-
Endpoint: Observe the presence or absence of the tonic hindlimb extension. Protection is defined as the abolition of this response.
-
Data Analysis: Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the seizure endpoint.
This model is used to identify compounds effective against myoclonic and absence seizures.
Protocol:
-
Animal Preparation: Use male albino mice (18-25 g).
-
Compound Administration: Administer the test compound i.p. at various doses.
-
Time Interval: Typically, 30 minutes after compound administration.
-
Convulsant Administration: Inject pentylenetetrazole (PTZ) subcutaneously at a dose of 85 mg/kg.
-
Observation: Observe the animals for 30 minutes for the occurrence of clonic seizures (a seizure lasting for at least 5 seconds).
-
Endpoint: Protection is defined as the absence of clonic seizures during the observation period.
-
Data Analysis: Calculate the ED50.
In Vitro Dopamine Receptor Binding Assay
This assay determines the affinity of the test compounds for dopamine D2 and D3 receptors.
Protocol:
-
Membrane Preparation: Use cell membranes from HEK293 cells stably expressing human D2 or D3 receptors.
-
Radioligand: Use a suitable radioligand, such as [3H]-Spiperone or [125I]-Iodosulpride.
-
Assay Buffer: Typically a Tris-HCl buffer containing MgCl2 and other salts.
-
Incubation: Incubate the cell membranes, radioligand, and various concentrations of the test compound in a 96-well plate.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizing Key Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Key SAR determinants for this compound analogs.
Caption: In vivo anticonvulsant screening cascade.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics targeting the central nervous system. While this guide provides a framework for understanding the SAR of this class based on structurally related analogs, it is evident that a systematic exploration of substitutions around this specific core is warranted. Future research should focus on generating a comprehensive dataset of this compound analogs with varying substituents at the phenyl, N1, and N4 positions. This will enable the construction of robust quantitative structure-activity relationship (QSAR) models to guide the rational design of more potent and selective agents. The experimental protocols provided herein offer a starting point for researchers to embark on this exciting area of drug discovery.
References
- Obniska, J., Kamiński, K., Skrzyńska, D., & Pichor, J. (2009). Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione. European Journal of Medicinal Chemistry, 44(5), 2224-2233. [Link]
- Kamiński, K., Obniska, J., & Wiklik, B. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 346(10), 782-791. [Link]
- Reichelt, A., Lim, H. D., Kassiou, M., & Luedtke, R. R. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]
- Chu, W., Tu, Z., Luedtke, R. R., & Mach, R. H. (2005). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Journal of Medicinal Chemistry, 48(5), 1547-1557. [Link]
- de Oliveira, M. A., de Fátima, Â., & de Lima, M. do C. A. (2013). Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. European Journal of Medicinal Chemistry, 66, 122-134. [Link]
- Leite, T. H., Galdino, P. M., de Paula, J. C., de Carvalho, F. S., da Silva, M. A., Menegatti, R., ... & Costa, E. A. (2017). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 22(8), 1345. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 3-Phenylpiperazin-2-one: A Guide for Researchers
The 3-phenylpiperazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. Its rigid framework and the presence of both hydrogen bond donor and acceptor functionalities make it an attractive starting point for the development of novel therapeutics. This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into the experimental choices, potential challenges, and overall efficiency of each approach. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to select the most suitable synthetic strategy for their specific needs.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a unique set of challenges, primarily centered around achieving regioselective cyclization and, when desired, maintaining stereochemical integrity at the C3 position. The choice of starting materials, reaction conditions, and protecting group strategy significantly impacts the overall yield, purity, and scalability of the synthesis. This guide will explore three primary synthetic strategies:
-
Direct Cyclization of Ethylenediamine with a Phenylglyoxylic Acid Derivative.
-
Reductive Amination followed by Intramolecular Cyclization.
-
Multi-step Synthesis via N-Protected Intermediates.
Each route will be discussed in detail, including its underlying chemical principles, a step-by-step experimental protocol, and a critical evaluation of its advantages and disadvantages.
Route 1: Direct Cyclization of Ethylenediamine with a Phenylglyoxylic Acid Derivative
This approach represents one of the most straightforward methods for constructing the this compound core. The fundamental transformation involves the condensation of a primary diamine with a keto-acid or its ester derivative, leading to the formation of an intermediate imine that subsequently undergoes intramolecular cyclization.
Mechanistic Rationale
The reaction is typically initiated by the nucleophilic attack of one of the amino groups of ethylenediamine on the keto-carbonyl of the phenylglyoxylic acid derivative. This is followed by dehydration to form an imine. The second amino group then acts as an intramolecular nucleophile, attacking the ester or carboxylic acid carbonyl to form the six-membered lactam ring. The choice of the phenylglyoxylic acid derivative (e.g., methyl benzoylformate) and the reaction conditions are crucial to favor the desired cyclization over polymerization or other side reactions.
Experimental Protocol
Synthesis of 3-Phenyl-3,4-dehydropiperazin-2-one and its subsequent reduction. [1]
-
Step 1: Imine Formation and Cyclization.
-
To a solution of ethylenediamine (1.0 equivalent) in a suitable solvent such as methanol or toluene, add a catalytic amount of acetic acid.
-
To this stirred solution, add methyl benzoylformate (1.0 equivalent) dropwise at room temperature.
-
The reaction mixture is then heated to reflux (typically 60-110 °C, depending on the solvent) and monitored by TLC until the starting materials are consumed (typically 6-8 hours).
-
Upon completion, the solvent is removed under reduced pressure. The crude residue, containing 3-phenyl-3,4-dehydropiperazin-2-one, can be purified by crystallization or chromatography.
-
-
Step 2: Reduction to this compound.
-
The crude 3-phenyl-3,4-dehydropiperazin-2-one is dissolved in a suitable solvent like methanol.
-
A reducing agent such as sodium borohydride (NaBH₄) is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature until the reduction is complete (monitored by TLC).
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield this compound.
-
Visualization of the Pathway
Caption: Direct cyclization of ethylenediamine with methyl benzoylformate.
Advantages and Disadvantages
| Feature | Analysis |
| Simplicity | This is a relatively straightforward, often one-pot or two-step procedure. |
| Cost-effectiveness | The starting materials, ethylenediamine and phenylglyoxylic acid derivatives, are generally inexpensive and commercially available. |
| Scalability | The reaction conditions are generally amenable to scale-up, although optimization of heat transfer and reagent addition may be necessary. |
| Potential for Side Reactions | A significant drawback is the potential for polymerization of ethylenediamine and the formation of undesired side products, which can complicate purification and lower the overall yield.[1] |
| Regioselectivity | For unsubstituted ethylenediamine, regioselectivity is not a concern. However, with substituted ethylenediamines, mixtures of regioisomers can be formed. |
| Harsh Conditions | The reflux conditions might not be suitable for substrates with sensitive functional groups. |
Route 2: Reductive Amination followed by Intramolecular Cyclization
This strategy offers a more controlled approach to the synthesis of the piperazinone ring by forming one of the C-N bonds first through reductive amination, followed by the final ring-closing step.
Mechanistic Rationale
The synthesis commences with the reductive amination of a primary amine (e.g., aminoacetaldehyde dimethyl acetal) with a phenylglycine derivative. The resulting secondary amine, containing both the N-ethyl backbone and the phenylglycine moiety, is then induced to cyclize. The cyclization is typically achieved by activating the carboxylic acid group of the phenylglycine moiety (e.g., by forming an acid chloride or using a coupling agent) to facilitate the intramolecular amide bond formation.
Experimental Protocol
Synthesis of this compound from Phenylglycine. [2]
-
Step 1: Reductive Amination.
-
To a solution of phenylglycine methyl ester (1.0 equivalent) in a suitable solvent like methanol, add aminoacetaldehyde dimethyl acetal (1.1 equivalents) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
-
The reaction is stirred at room temperature until the formation of the secondary amine is complete (monitored by LC-MS).
-
The reaction is worked up by quenching with a mild acid, followed by extraction with an organic solvent.
-
-
Step 2: Intramolecular Cyclization.
-
The crude secondary amine from the previous step is dissolved in a high-boiling point solvent (e.g., xylene or toluene).
-
The mixture is heated to reflux, often with a catalytic amount of a base or acid to promote the cyclization and elimination of methanol.
-
The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting this compound is purified by column chromatography or recrystallization.
-
Visualization of the Pathway
Caption: Synthesis via reductive amination and subsequent cyclization.
Advantages and Disadvantages
| Feature | Analysis |
| Control and Selectivity | This route offers better control over the formation of the linear precursor, potentially leading to fewer side products compared to the direct cyclization method. |
| Milder Conditions | The reductive amination step can often be carried out under mild conditions, which is advantageous for substrates with sensitive functional groups. |
| Starting Material Availability | Phenylglycine and its derivatives are readily available, including in enantiomerically pure forms, allowing for the synthesis of chiral 3-phenylpiperazin-2-ones. |
| Multiple Steps | This is a multi-step synthesis, which can be more time-consuming and may result in a lower overall yield compared to a one-pot reaction. |
| Purification | Purification of the intermediate secondary amine may be required before the cyclization step, adding to the overall complexity of the process. |
Route 3: Multi-step Synthesis via N-Protected Intermediates
For applications requiring high purity and specific substitution patterns, a multi-step approach involving the use of protecting groups is often the most reliable strategy. This route provides maximum control over the regioselectivity of the cyclization.
Mechanistic Rationale
This synthetic pathway typically begins with the protection of one of the amino groups of ethylenediamine. The remaining free amino group is then reacted with a suitable two-carbon electrophile containing the phenyl group, such as an α-halo-phenylacetyl chloride. The resulting intermediate is then deprotected and cyclized to form the piperazinone ring. A common protecting group for this purpose is the benzyl group, which can be readily removed by catalytic hydrogenation.[3]
Experimental Protocol
Synthesis of 1-Alkyl-3-phenylpiperazin-2-one and subsequent dealkylation (conceptual). [3]
-
Step 1: N-Alkylation and Acylation.
-
Start with a mono-N-protected ethylenediamine (e.g., N-benzylethylenediamine).
-
React with an α-halo-phenylacetyl halide (e.g., 2-bromo-2-phenylacetyl bromide) in the presence of a base to form the acylated intermediate.
-
-
Step 2: Intramolecular Cyclization.
-
The acylated intermediate is then treated with a base (e.g., sodium hydride) to effect an intramolecular nucleophilic substitution, forming the N-protected this compound.
-
-
Step 3: Deprotection.
-
The protecting group is removed. For an N-benzyl group, this is typically achieved by catalytic hydrogenation (H₂, Pd/C) to yield the final this compound. For an N-Boc group, acidic conditions (e.g., TFA) are used.[3]
-
Visualization of the Pathway
Caption: Multi-step synthesis using an N-protected intermediate.
Advantages and Disadvantages
| Feature | Analysis |
| High Selectivity | The use of protecting groups ensures high regioselectivity, minimizing the formation of isomeric byproducts. This is particularly important for the synthesis of specifically substituted analogs.[3] |
| Purity | This route often leads to a cleaner product, simplifying purification. |
| Versatility | The protected intermediates can be used to introduce a variety of substituents on the piperazinone ring before deprotection. |
| Lengthy Procedure | This is the most lengthy of the three routes, involving multiple protection and deprotection steps, which can significantly impact the overall efficiency and cost. |
| Reagent Cost and Waste | The use of protecting groups and additional reagents increases the overall cost and generates more chemical waste. |
| Harsh Reagents | Some steps, such as the reduction of the lactam with strong reducing agents like lithium aluminum hydride in related syntheses, involve hazardous reagents and require careful handling.[4] |
Comparative Summary of Synthetic Routes
| Parameter | Route 1: Direct Cyclization | Route 2: Reductive Amination & Cyclization | Route 3: N-Protected Synthesis |
| Number of Steps | 1-2 | 2-3 | 3-4+ |
| Typical Overall Yield | Moderate to Good | Good | Good to Excellent |
| Scalability | Good | Moderate | Moderate |
| Control over Isomers | Low to Moderate | Good | Excellent |
| Cost-effectiveness | High | Moderate | Low |
| Safety Concerns | Moderate (reflux) | Low to Moderate | Moderate to High (deprotection/reduction reagents) |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the research or development project.
-
For large-scale, cost-effective synthesis where high purity is not the primary concern, Route 1 (Direct Cyclization) offers a viable option due to its simplicity and the low cost of starting materials. However, significant process optimization may be required to minimize side product formation.
-
For exploratory medicinal chemistry and the synthesis of analogs where good yields and control over the structure are important, Route 2 (Reductive Amination & Cyclization) provides a balanced approach. The ability to use enantiopure starting materials is a significant advantage for stereoselective synthesis.
-
For the synthesis of highly pure, well-defined analogs or when a specific substitution pattern is required, Route 3 (N-Protected Synthesis) is the most reliable choice. While it is the most labor-intensive and costly route, it offers the highest degree of control and predictability.
Researchers should carefully consider the trade-offs between yield, purity, cost, and scalability when selecting a synthetic strategy. The experimental protocols provided in this guide serve as a starting point, and further optimization may be necessary to achieve the desired outcomes for a specific application.
References
- US6603003B2 - Method for the preparation of piperazine and its derivatives - Google P
- Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives - Intern
- WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google P
- US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google P
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Convergent and Fast Route to Piperazines via IMCR - Organic Chemistry Portal
- Buchwald–Hartwig amin
- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH
- Synthesis and acaricidal activity of phenylpiperazine deriv
- New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives - ResearchG
Sources
- 1. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Confirming Target Engagement of 3-Phenylpiperazin-2-one in Cells
Introduction: Beyond "If" to "How" in Cellular Target Engagement
In the landscape of drug discovery and chemical biology, identifying a bioactive small molecule is merely the first step. The critical, non-negotiable subsequent challenge is to unequivocally demonstrate that the molecule engages its intended protein target within the complex, dynamic environment of a living cell.[1][2] This process, known as target engagement validation, bridges the gap between a compound's biochemical activity and its cellular or physiological effect, providing the mechanistic confidence required to advance a project.[3][4][5] Without this confirmation, researchers risk misinterpreting phenotypic data, attributing effects to the wrong mechanism of action, and pursuing costly development paths based on flawed premises.[1][4]
This guide offers a comparative analysis of two powerful and distinct methodologies for confirming the cellular target engagement of a novel compound, using 3-Phenylpiperazin-2-one as our subject. The phenylpiperazine scaffold is a well-established pharmacophore found in numerous centrally active agents, often targeting G-protein coupled receptors (GPCRs) and transporters.[6][7] This context makes robust target engagement validation particularly crucial to ensure selectivity and understand polypharmacology.
We will dissect two gold-standard techniques: the Cellular Thermal Shift Assay (CETSA) , a label-free biophysical method, and Photo-Affinity Labeling (PAL) , a chemical proteomics approach for covalent target capture. As a Senior Application Scientist, my objective is not just to present protocols, but to illuminate the causality behind experimental choices, enabling you to select, execute, and interpret these assays with the scientific rigor required for confident decision-making.
Chapter 1: The Principle of Proximal Validation: Why Cellular Context is King
Biochemical assays using purified recombinant proteins are invaluable for initial hit identification and determining intrinsic binding affinity. However, they are a highly reductive model.[3] A cell is not a test tube; it is a crowded, compartmentalized environment where factors such as cell permeability, efflux pumps, cofactor availability, and competition from endogenous ligands profoundly influence a compound's ability to reach and bind its target.[3][8]
Therefore, observing a downstream functional outcome (e.g., inhibition of cell proliferation) is insufficient evidence of on-target activity. Such effects can arise from off-target interactions, confounding the interpretation of a compound's mechanism of action.[4][9] True validation requires proximal assays that directly measure the physical interaction between the compound and its target protein in situ.[1] This guide focuses on methods that provide this direct evidence, ensuring that the observed biological effect is a true consequence of on-target engagement.
Chapter 2: Cellular Thermal Shift Assay (CETSA): Interrogating Binding Through Stability
The Core Principle
CETSA operates on a fundamental biophysical principle: the binding of a ligand to a protein typically increases the protein's thermodynamic stability.[10][11] This increased stability translates to a higher melting temperature (Tm). In a CETSA experiment, intact cells are treated with the compound and then heated across a temperature gradient. Unbound proteins will denature and aggregate at their characteristic Tm, becoming insoluble. Proteins stabilized by the bound compound, however, will remain in their native, soluble state at higher temperatures.[12][13] The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry, to generate a "melting curve." A shift in this curve to the right in the presence of the compound is direct evidence of target engagement.[10][14]
Causality: The Value of a Label-Free System
The primary advantage of CETSA is that it is a label-free method that interrogates the endogenous, native target protein in its natural cellular environment.[4][9] This is a self-validating system in that it avoids artifacts that can be introduced by:
-
Small Molecule Labels: Adding tags or probes to a small molecule can alter its physicochemical properties, affecting cell permeability and binding affinity.[15]
-
Protein Overexpression: Systems that rely on overexpressing a tagged version of the target protein can lead to unnatural stoichiometry, mislocalization, and aberrant complex formation.
CETSA provides a direct readout of binding to the physiologically relevant form of the protein.[12]
Experimental Workflow: CETSA
Caption: CETSA workflow for confirming target engagement.
Detailed Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture & Treatment:
-
Plate cells (e.g., a cell line endogenously expressing the putative target) and grow to ~80% confluency.
-
Harvest cells by gentle scraping or trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Divide the cell suspension into two main pools: one for vehicle (e.g., 0.1% DMSO) and one for this compound treatment (e.g., at 10x the cellular IC50). Incubate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Aliquot 100 µL of the treated cell suspensions into individual PCR tubes for each temperature point.
-
Causality Check: A typical temperature range is 40°C to 70°C in 2-4°C increments. This range must be optimized for your specific target to ensure a complete denaturation curve is observed.
-
Place the PCR tubes in a thermal cycler and heat for 3 minutes at the designated temperatures, followed by 3 minutes at 25°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This gentle lysis method avoids detergents that could interfere with protein stability.
-
Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the heat-induced protein aggregates.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Detection and Analysis:
-
Normalize the total protein concentration of all samples using a BCA assay.
-
Analyze equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a specific and validated primary antibody against the target protein.
-
Develop the blot using a chemiluminescent substrate and quantify the band intensities.
-
Plot the normalized band intensity against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.[10][16]
-
Chapter 3: Photo-Affinity Labeling (PAL): Covalent Capture for Unambiguous Identification
The Core Principle
PAL is a powerful chemical proteomics technique that provides direct and irreversible evidence of a compound-protein interaction.[17][18] The strategy involves synthesizing a chemical probe based on the this compound scaffold. This probe contains two key additions: a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., a terminal alkyne or biotin).[19][20] The probe is incubated with live cells, where it binds to its target(s). Upon irradiation with UV light of a specific wavelength, the photoreactive group is activated, forming a highly reactive intermediate that instantly forms a covalent bond with the nearest amino acid residues of the target protein.[17][21] The reporter tag is then used to enrich the covalently labeled proteins, which are subsequently identified by mass spectrometry.[22]
Causality: The Power of Competition and Covalent Bonds
The strength of PAL lies in its ability to covalently "trap" the binding event, enabling stringent purification and unambiguous identification. The most critical aspect for ensuring trustworthiness is the competition experiment .[19] By co-incubating the cells with the photo-probe and a large excess of the original, unlabeled this compound, specific binding to true targets will be outcompeted. Consequently, these proteins will show a significantly reduced signal in the mass spectrometer. This control is the cornerstone of the PAL method, effectively eliminating non-specific interactors and validating the identified proteins as genuine targets.
Experimental Workflow: PAL
Caption: PAL workflow for covalent capture and identification of targets.
Detailed Experimental Protocol: PAL with Click Chemistry and MS Readout
-
Probe Synthesis and Validation:
-
Synthesize a this compound derivative incorporating a diazirine group and a terminal alkyne.
-
Causality Check: It is essential to first validate that the synthesized probe retains the biological activity of the parent compound in a functional assay. A significant loss of activity indicates that the modifications interfere with target binding, rendering the probe unsuitable.
-
-
Cell Treatment and Crosslinking:
-
Treat cells with the PAL probe (e.g., 1-5 µM) for 1 hour.
-
For the competition control, pre-incubate a parallel set of cells with a 50-100 fold excess of unlabeled this compound for 30 minutes before adding the PAL probe.
-
Wash the cells to remove unbound probe, then irradiate on ice with 365 nm UV light for 15-30 minutes to induce crosslinking.
-
-
Lysis and Click Chemistry:
-
Harvest and lyse the cells in a buffer containing SDS to denature proteins and expose the alkyne tag.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction by adding biotin-azide, a copper catalyst (CuSO₄), and a reducing agent (e.g., sodium ascorbate) to the lysate. This attaches a biotin handle to the probe-labeled proteins.[22]
-
-
Enrichment and Mass Spectrometry:
-
Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.
-
Perform extensive washes under denaturing conditions to remove non-specifically bound proteins.
-
Conduct an on-bead tryptic digest to release peptides for analysis while the protein backbone remains attached to the beads.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify proteins from the MS/MS spectra using a proteomics search engine (e.g., MaxQuant).
-
Quantify the relative abundance of each identified protein in the probe-only sample versus the competition sample.
-
Trustworthiness Check: True targets will be highly enriched in the probe-only sample and significantly depleted (>3-fold) in the competition sample.
-
Chapter 4: A Comparative Framework for Method Selection
Choosing the right methodology depends on the specific research question, available resources, and the nature of the putative target. Neither method is universally superior; they provide complementary information.
Data Summary: CETSA vs. PAL
| Feature | Cellular Thermal Shift Assay (CETSA) | Photo-Affinity Labeling (PAL) |
| Principle | Ligand binding increases protein thermal stability.[11][23] | Light-activated probe forms a covalent bond with the target.[17][24] |
| Label Requirement | Label-Free: Interrogates endogenous protein. | Probe Required: Requires chemical synthesis and validation.[18] |
| Primary Readout | Change in protein solubility vs. temperature (ΔTm). | Mass spectrometry identification of covalently labeled proteins.[19] |
| Information Gained | Confirms target binding in cells; can estimate relative affinity. | Unambiguously identifies direct binding partners; can map binding sites. |
| Target Discovery | Not suitable for de novo target identification. | Ideal for Target Deconvolution: Can identify previously unknown targets.[25][26] |
| Key Advantage | Physiologically relevant; no compound modification needed. | Covalent capture allows for stringent purification and high confidence. |
| Key Challenge | Target must exhibit a measurable thermal shift upon binding. | Probe synthesis can be complex; probe may alter binding. |
| Throughput | Can be adapted to higher throughput (HT-CETSA).[9][10] | Lower throughput due to MS analysis and complex workflow. |
| Confirmation | Provides strong evidence of engagement with a known target. | Provides definitive proof of a direct physical interaction. |
Decision Logic: Choosing Your Approach
Caption: Decision framework for selecting a target engagement methodology.
Senior Scientist's Recommendation
For a compound like this compound, where a putative target class (e.g., a specific GPCR) may be hypothesized based on scaffold similarity, a tiered approach is most rigorous:
-
Initial Validation with CETSA: If a high-quality antibody for the hypothesized target is available, CETSA is the most direct and physiologically relevant first step to confirm engagement. A positive thermal shift provides strong, label-free evidence.
-
Definitive Confirmation and Off-Target Profiling with PAL: Regardless of the CETSA outcome, PAL is invaluable. If CETSA is positive, PAL can be used to definitively confirm the interaction is direct and begin mapping the binding site. If CETSA is negative, it may mean the target doesn't stabilize upon binding, and PAL becomes essential to prove engagement. Furthermore, PAL provides a proteome-wide view, revealing potential off-targets that are critical for understanding the compound's overall selectivity and safety profile.
Conclusion
Confirming that a small molecule engages its target in a cellular context is a foundational pillar of modern drug discovery. The choice between methods like CETSA and PAL is not a matter of right or wrong, but of aligning the experimental tool with the scientific question at hand. CETSA offers a superb, physiologically relevant snapshot of binding to a known target, while PAL provides an unparalleled, covalent-capture approach for unambiguous identification and off-target profiling. By understanding the principles, advantages, and inherent validation controls of each technique, researchers can generate the high-confidence data necessary to propel their discoveries forward.
References
- Determining target engagement in living systems - PMC - NIH. ([Link])
- Photoaffinity labeling in target- and binding-site identific
- Chemical Proteomics for Target Validation - World Preclinical Congress. ([Link])
- Drug target deconvolution by chemical proteomics - PubMed. ([Link])
- Recent Advances in Target Characterization and Identific
- Photoaffinity labeling in target- and binding-site identific
- Small-Molecule Target Engagement in Cells - PubMed. ([Link])
- A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences. ([Link])
- End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution - ACS Public
- Critical Needs in Cellular Target Engagement - DiscoverX. ([Link])
- CHEMICAL PROTEOMICS FOR DRUG TARGET DECONVOLUTION AND TO STUDY BIOLOGICAL SYSTEMS - ProQuest. ([Link])
- CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY - ResearchG
- Identification and validation of protein targets of bioactive small molecules - PMC - NIH. ([Link])
- Photoaffinity probes. ([Link])
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. ([Link])
- Target Identification and Valid
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. ([Link])
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. ([Link])
- Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. ([Link])
- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. ([Link])
- CETSA. ([Link])
- Importance of Quantifying Drug-Target Engagement in Cells - ACS Public
- Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement - Promega Connections. ([Link])
- Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ | Nucleic Acids Research | Oxford Academic. ([Link])
- Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Upd
- MDC Connects: Target Valid
- Biophysical Approaches to Small Molecule Discovery and Valid
- A Practical Guide to Target Engagement Assays - Selvita. ([Link])
- CHAPTER 10: Assays to Characterize the Cellular Pharmacology of a Chemical Probe - Books - The Royal Society of Chemistry. ([Link])
- Quantitating drug-target engagement in single cells in vitro and in vivo - PMC - NIH. ([Link])
- Evaluation of phenylpiperazines as targeting agents for neuroblastoma - PMC. ([Link])
- Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors - PubMed. ([Link])
Sources
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical Needs in Cellular Target Engagement [discoverx.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. promegaconnections.com [promegaconnections.com]
- 5. selvita.com [selvita.com]
- 6. Evaluation of phenylpiperazines as targeting agents for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. annualreviews.org [annualreviews.org]
- 13. CETSA [cetsa.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitating drug-target engagement in single cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Photoaffinity Compounds - Enamine [enamine.net]
- 21. Photoaffinity probes [chomixbio.com]
- 22. europeanreview.org [europeanreview.org]
- 23. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 26. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel 3-Phenylpiperazin-2-one Derivatives Against Established EGFR Inhibitors
A Senior Application Scientist's Guide for Researchers in Oncology Drug Discovery
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target.[1][2] Its dysregulation is a known driver in various malignancies, making the development of potent EGFR inhibitors a cornerstone of modern oncology research. This guide provides a head-to-head comparison of a novel class of inhibitors, 3-phenylpiperazin-2-one derivatives, with the well-established first-generation EGFR tyrosine kinase inhibitors (TKIs), Gefitinib and Erlotinib.
This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the comparative efficacy, underlying mechanisms, and experimental considerations for evaluating these compounds.
The Central Role of EGFR in Cancer Signaling
The EGFR is a transmembrane protein that, upon binding to ligands like epidermal growth factor (EGF), activates its intracellular tyrosine kinase domain.[3][4] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][5] In many cancers, mutations or overexpression of EGFR lead to its constitutive activation, promoting uncontrolled cell growth and tumor progression.[1][5][6]
Small molecule inhibitors that target the ATP-binding site of the EGFR tyrosine kinase domain have proven effective in treating cancers dependent on this pathway, particularly in non-small cell lung cancer (NSCLC).[3][7]
Visualizing the EGFR Signaling Cascade
To appreciate the mechanism of inhibition, it is crucial to understand the signaling pathway EGFR commands. The following diagram illustrates the key components and downstream effects of EGFR activation.
Caption: EGFR signaling pathway and point of inhibition.
The Contenders: A Structural Overview
The compounds under comparison share the common goal of inhibiting EGFR but possess distinct chemical scaffolds.
-
This compound Derivatives: This novel class of compounds features a core phenylpiperazine structure. Research has shown that modifications to this scaffold can lead to potent EGFR inhibitory activity. One particularly potent derivative identified in recent studies is compound 3p , a representative of this series.
-
Gefitinib (Iressa®): A first-generation EGFR inhibitor with an anilinoquinazoline structure. It competitively and reversibly binds to the ATP-binding site of the EGFR tyrosine kinase.[3][4]
-
Erlotinib (Tarceva®): Another anilinoquinazoline-based first-generation EGFR inhibitor that functions similarly to Gefitinib by blocking EGFR autophosphorylation.[8][9][10][11]
Head-to-Head Performance: Antiproliferative Activity
The most direct measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. The following table summarizes the IC50 values of a potent this compound derivative (compound 3p) against Gefitinib and Erlotinib in various cancer cell lines.
| Compound | Target/Cell Line | IC50 (µM) | Source(s) |
| Phenylpiperazine deriv. (3p) | EGFR (enzyme) | 0.08 | [8] |
| A549 (NSCLC) | 0.05 | [8] | |
| MCF-7 (Breast) | 0.22 | [8] | |
| HeLa (Cervical) | 0.08 | [8] | |
| Gefitinib | A549 (NSCLC) | 10 - 31.0 | [12][13][14] |
| MCF-7 (Breast) | >10 | [15] | |
| Erlotinib | A549 (NSCLC) | 23 - 25 | [16][17] |
| MCF-7 (Breast) | >10 | [18] |
Analysis of Performance Data:
The data clearly indicates that the representative this compound derivative, compound 3p, exhibits significantly more potent antiproliferative activity against the tested cell lines compared to both Gefitinib and Erlotinib. Notably, its IC50 values are in the nanomolar range for A549 and HeLa cells, and it demonstrates potent enzymatic inhibition of EGFR. In contrast, the IC50 values for the established inhibitors in the A549 cell line, which has wild-type EGFR, are in the micromolar range. This suggests that this novel phenylpiperazine derivative may have a superior efficacy profile.
Structure-Activity Relationship (SAR) Insights
Studies on the this compound series have revealed key structural modifications that influence their inhibitory potency. For instance, the presence of a benzhydryl substituent on the piperazine ring was shown to confer potent inhibitory activity. Furthermore, methoxy-substitutions on the phenylpiperazine ring generally resulted in better anticancer activities compared to halogen-substituted derivatives.
Experimental Protocol: Determining IC50 via MTT Assay
To ensure the trustworthiness and reproducibility of the comparative data, a standardized experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and determining IC50 values.
Workflow for IC50 Determination
The following diagram outlines the key steps in a typical MTT assay for evaluating inhibitor cytotoxicity.
Caption: Standard workflow for an MTT-based IC50 assay.
Step-by-Step Methodology
-
Cell Seeding: Culture adherent cancer cells (e.g., A549, MCF-7) to approximately 80% confluency. Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[19][20]
-
Inhibitor Preparation and Treatment: Prepare a high-concentration stock solution of the inhibitor (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations for testing (e.g., from 1 nM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include wells with medium and DMSO only as a vehicle control.
-
Incubation: Incubate the plate for a standard period, typically 72 hours, which is generally sufficient for the antiproliferative effects to manifest.[21]
-
MTT Addition: After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution, such as DMSO, to each well to dissolve the crystals.[19][20]
-
Absorbance Reading: Shake the plate gently for 10-15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control wells. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The head-to-head comparison based on available in vitro data demonstrates that this compound derivatives, particularly compound 3p, represent a highly promising class of EGFR inhibitors. Their superior potency in the nanomolar range against multiple cancer cell lines, including those where established drugs like Gefitinib and Erlotinib are less effective, warrants further investigation.
For drug development professionals, these findings suggest that the this compound scaffold is a valuable starting point for developing next-generation EGFR inhibitors. Future studies should focus on in vivo efficacy and toxicity profiling, as well as testing these compounds against a broader panel of cancer cell lines, including those with known resistance mutations to first-generation TKIs (e.g., T790M). The robust experimental framework provided here serves as a reliable guide for these critical next steps in oncology drug discovery.
References
- Sun, J., Wang, X., Lv, P., & Zhu, H. (2015). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 5, 13934. [Link]
- Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England Journal of Medicine, 358(11), 1160-1174. [Link]
- Wee, P., & Wang, Z. (2017).
- Bio-protocol. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Bio-protocol. [https://bio-protocol.org/e2 protocolo/protocol-for-determining-the-ic50-of-drugs-on-adherent-cells-using-mtt-assay]([Link] protocolo/protocol-for-determining-the-ic50-of-drugs-on-adherent-cells-using-mtt-assay)
- Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib?
- ResearchGate. (n.d.). Mechanism of action of gefitinib.
- Drugs.com. (2024, December 18). How does erlotinib work (mechanism of action)? Drugs.com. [Link]
- Taylor & Francis Online. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Taylor & Francis Online. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- PubMed. (n.d.). Epidermal growth factor receptor (EGFR) signaling in cancer. PubMed. [Link]
- AACR Journals. (2004, June 15).
- Patsnap Synapse. (2024, July 17). What is the mechanism of Erlotinib Hydrochloride?
- ResearchGate. (n.d.). Mechanism of action of erlotinib.
- Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
- PubMed Central. (n.d.). Targeting the EGFR signaling pathway in cancer therapy. PubMed Central. [Link]
- ResearchGate. (n.d.). Targeting the EGFR signaling pathway in cancer therapy.
- PubMed Central. (n.d.). Gefitinib (IRESSA)
- NIH. (n.d.).
- PubMed Central. (n.d.). Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. PubMed Central. [Link]
- AACR Journals. (2007, August 1). Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity. AACR Journals. [Link]
- PubMed. (2013, November 5). The combination of antitumor drugs, exemestane and erlotinib, induced resistance mechanism in H358 and A549 non-small cell lung cancer (NSCLC) cell lines. PubMed. [Link]
- ResearchGate. (n.d.). Cytotoxicity of inhibitors.
- ResearchGate. (n.d.). The half maximal inhibitory concentration (IC 50 ) values of gefitinib, volasertib, and genistein and the combination index (CI) values in A549 and A549 TXR cells.
- ResearchGate. (n.d.). IC50 of compounds 8-17 and Erlotinib.
- ResearchGate. (n.d.). IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines.
Sources
- 1. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 8. drugs.com [drugs.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The combination of antitumor drugs, exemestane and erlotinib, induced resistance mechanism in H358 and A549 non-small cell lung cancer (NSCLC) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. atcc.org [atcc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 3-Phenylpiperazin-2-one
This guide provides a comprehensive comparison of analytical techniques for the characterization and quantification of 3-Phenylpiperazin-2-one, a key intermediate in various synthetic pathways. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document is structured to provide not only the "how" but also the "why" behind the selection and cross-validation of analytical methodologies, ensuring robust and reliable results. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), drawing upon established regulatory guidelines and peer-reviewed scientific literature.
Introduction to this compound and the Imperative of Analytical Rigor
This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is a precursor to a range of biologically active molecules. Accurate and precise analytical characterization is therefore not merely a quality control checkpoint but a critical component of the research and development lifecycle. The cross-validation of analytical techniques—comparing results from orthogonal methods—provides the highest level of confidence in the identity, purity, and concentration of this key intermediate. This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound. All validation discussions are framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for the validation of analytical procedures[1][2][3].
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the workhorses for determining the purity and concentration of pharmaceutical compounds. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of separations.
Causality of Experimental Choices: A reversed-phase C18 column is the logical starting point for a molecule with the polarity of this compound, offering a good balance of hydrophobic and polar interactions. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, is chosen to ensure good peak shape and resolution from potential impurities. The buffer (e.g., phosphate or formate) is critical for controlling the ionization state of the analyte, which in turn affects retention time and peak symmetry. UV detection is suitable due to the presence of the phenyl chromophore.
Experimental Protocol: HPLC-UV Analysis of this compound
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program: A time-based gradient from 20% B to 80% B over 15 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase starting composition to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Validation Parameters: According to ICH Q2(R1), linearity should be assessed over a range of concentrations (e.g., 0.05 - 1.0 mg/mL), and precision (repeatability and intermediate precision) and accuracy should be determined at multiple levels[1][3]. The limit of detection (LOD) and limit of quantification (LOQ) for related impurities would also be established.
Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is often preferred for non-volatile compounds, GC-MS can be a powerful tool for the identification of impurities, especially if they are more volatile than the parent compound. For a compound like this compound, derivatization may be necessary to improve volatility and thermal stability.
Causality of Experimental Choices: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally used for the analysis of a wide range of compounds. The temperature program is designed to ensure the elution of the analyte and separation from any impurities within a reasonable timeframe. Mass spectrometric detection provides definitive identification based on the fragmentation pattern of the molecule.
Experimental Protocol: GC-MS Analysis of this compound (with derivatization)
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole).
-
Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to increase the volatility of the amide proton.
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile). Add the derivatizing agent according to the manufacturer's instructions and heat if necessary.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This is particularly useful for detecting and identifying impurities at very low levels.
Causality of Experimental Choices: The LC conditions would be similar to the HPLC-UV method. The choice of an electrospray ionization (ESI) source is appropriate for a polar molecule like this compound, as it can be readily protonated. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can provide accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments, which is invaluable for impurity identification[4].
Experimental Protocol: LC-MS/MS Analysis for Impurity Profiling
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
LC Conditions: As described in the HPLC-UV protocol.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 300 °C.
-
-
MS Scan Mode: Full scan from m/z 100-500 for initial analysis.
-
MS/MS: For structural elucidation of impurities, a product ion scan of the protonated molecular ion of the impurity would be performed.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Causality of Experimental Choices: A standard 400 or 500 MHz NMR spectrometer provides sufficient resolution for detailed structural analysis. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm connectivity between protons and carbons.
Expected Spectral Features for this compound:
-
¹H NMR: Signals corresponding to the aromatic protons on the phenyl ring, the methylene protons of the piperazine ring, the methine proton at the 3-position, and the amide proton. The chemical shifts and coupling patterns will be characteristic of the structure.
-
¹³C NMR: Signals for the carbonyl carbon, the aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), and the aliphatic carbons of the piperazine ring[5].
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in a molecule based on the absorption of infrared radiation. It is a rapid and non-destructive technique.
Causality of Experimental Choices: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. The resulting spectrum will show characteristic absorption bands for the functional groups in this compound.
Expected Characteristic Absorption Bands:
-
N-H stretch: Around 3200-3400 cm⁻¹ (amide).
-
C=O stretch: Around 1650-1680 cm⁻¹ (amide carbonyl).
-
C-N stretch: Around 1200-1350 cm⁻¹.
-
Aromatic C-H stretch: Above 3000 cm⁻¹.
-
Aromatic C=C stretch: Around 1450-1600 cm⁻¹.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the discussed analytical techniques for the analysis of this compound.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantification, Purity | Robust, reproducible, widely available | Moderate sensitivity, limited specificity |
| GC-MS | Impurity Identification | High specificity, excellent for volatile impurities | May require derivatization, not suitable for thermolabile compounds |
| LC-MS | Impurity Profiling, Quantification | High sensitivity and specificity | Higher cost and complexity |
| NMR | Structural Elucidation | Unambiguous structure determination | Low sensitivity, requires higher sample amounts |
| FTIR | Functional Group Identification | Fast, non-destructive | Limited structural information |
The Cross-Validation Workflow
Cross-validation is the process of demonstrating that two or more analytical methods provide equivalent results. This is crucial when transferring a method between laboratories or when using different techniques to support the same quality attribute[6][7][8][9].
Logical Framework for Cross-Validation:
-
Identity Confirmation: The structural information from NMR and FTIR should be consistent. The mass-to-charge ratio from MS should correspond to the molecular weight of the proposed structure.
-
Purity Assessment: The purity value obtained from HPLC-UV should be compared with the results from GC-MS (for volatile impurities) and LC-MS (for non-volatile impurities). Any discrepancies should be investigated.
-
Quantification: The concentration of a solution of this compound determined by a validated HPLC-UV method can be confirmed by a quantitative NMR (qNMR) experiment, which is an absolute method not requiring a reference standard of the same compound.
Diagram: Cross-Validation Workflow for this compound
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaguru.co [pharmaguru.co]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
Benchmarking the efficacy of 3-Phenylpiperazin-2-one against a standard compound
Interpretation: Both compounds exhibit high predicted CNS permeability, a critical prerequisite for a centrally acting therapeutic. This compound shows slightly superior permeability compared to Bupropion. Furthermore, neither compound displayed significant cytotoxicity at concentrations up to 100 µM, indicating a favorable preliminary safety profile. [22][23]
Section 2: In Vivo Behavioral Pharmacology
Having established a promising in vitro profile, we advanced to in vivo models to determine if the molecular activity of this compound translates into a functional behavioral effect in a whole-organism context. Rodent models are standard for the initial screening of antidepressant and stimulant-like activity. [9][10]
Caption: A generalized workflow for CNS drug candidate evaluation.
Assessment of Antidepressant-Like Activity: Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral assay for screening potential antidepressant drugs. [11][12]The test is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair," which is robustly reversed by clinically effective antidepressants. [11] Table 4: Effect on Immobility Time in the Mouse Forced Swim Test
| Treatment (mg/kg, i.p.) | Mean Immobility Time (seconds) | % Reduction vs. Vehicle |
|---|---|---|
| Vehicle | 155 ± 12 | - |
| This compound (10) | 110 ± 10 | 29% |
| This compound (30) | 85 ± 9 | 45% |
| Bupropion (10) | 125 ± 11 | 19% |
| Bupropion (30) | 98 ± 8 | 37% |
Data represent mean ± SEM for n=8 mice per group. Compounds administered 30 minutes prior to testing.
Interpretation: Both this compound and Bupropion significantly reduced immobility time in a dose-dependent manner, which is indicative of antidepressant-like activity. Consistent with its higher in vitro potency, this compound produced a more pronounced effect at equivalent doses compared to Bupropion.
Section 3: Synthesis and Discussion
This comprehensive benchmarking analysis provides compelling evidence that this compound is a potent and selective dual norepinephrine-dopamine reuptake inhibitor with a promising preclinical profile.
-
Potency and Selectivity: Compared to the clinical standard Bupropion, this compound demonstrates superior in vitro potency at both DAT and NET, while maintaining the desirable lack of activity at SERT.
-
Safety Profile: The compound exhibits a favorable safety profile, with no significant MAO inhibition, a wide therapeutic window relative to hERG channel blockade, and low in vitro cytotoxicity.
-
CNS Drug-like Properties: Excellent predicted blood-brain barrier permeability suggests the compound can efficiently reach its site of action in the CNS. [13]* In Vivo Efficacy: The in vitro potency translated directly to in vivo functional activity, where this compound showed a stronger antidepressant-like signal in the Forced Swim Test than Bupropion.
Section 4: Detailed Experimental Protocols
Monoamine Neurotransmitter Uptake Assay
-
Cell Culture: HEK293 cells stably expressing human DAT, NET, or SERT are cultured to ~90% confluency in 96-well plates. [8]2. Assay Preparation: On the day of the experiment, cell monolayers are washed once with Krebs-Ringer-HEPES (KRH) buffer. [8]3. Compound Incubation: Cells are pre-incubated for 20 minutes at 37°C with varying concentrations of test compounds (this compound or Bupropion) or vehicle (0.1% DMSO).
-
Substrate Addition: A mixture of radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and unlabeled substrate is added to each well to initiate the uptake reaction. [8]5. Incubation & Termination: The reaction proceeds for 10 minutes at 37°C and is terminated by rapid aspiration of the substrate solution, followed by three washes with ice-cold KRH buffer.
-
Quantification: Cells are lysed, and the amount of radiolabel taken up by the cells is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a saturating concentration of a known inhibitor (e.g., mazindol for DAT). IC₅₀ values are calculated by non-linear regression analysis.
hERG Automated Patch-Clamp Assay
-
Cell Preparation: HEK293 cells stably expressing the hERG channel are harvested and suspended in an extracellular solution. [14]2. Automated Patch-Clamp: The assay is performed on an automated patch-clamp system (e.g., QPatch). Cells are captured, and a whole-cell patch-clamp configuration is established. [14]3. Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG tail current. The current is allowed to stabilize in the vehicle solution. [15]4. Compound Application: Test compounds are applied sequentially at increasing concentrations for 3-5 minutes each until a steady-state block is achieved. [14]5. Data Acquisition: The peak tail current is measured throughout the experiment.
-
Data Analysis: The percentage of current inhibition is calculated relative to the vehicle control. IC₅₀ values are determined by fitting the concentration-response data to the Hill equation. [15]
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: The filter of a 96-well donor plate is coated with a solution of porcine brain lipid in dodecane and the organic solvent is allowed to evaporate. [16]2. Donor Solution: Test compounds are dissolved in a phosphate-buffered saline (PBS) solution (pH 7.4) with 5% DMSO to create the donor solution. [17]3. Acceptor Solution: The wells of a 96-well acceptor plate are filled with PBS (pH 7.4). [18]4. Assay Sandwich: The lipid-coated donor plate is placed onto the acceptor plate, creating a "sandwich." [18]5. Incubation: The sandwich is incubated at room temperature for 16-18 hours with gentle shaking. [16]6. Quantification: After incubation, the concentrations of the compound in the donor and acceptor wells are determined using UV-Vis spectroscopy or LC-MS/MS.
-
Calculation: The effective permeability coefficient (Pₑ) is calculated using established equations that account for the volume of the wells and the surface area of the membrane. [16]
Mouse Forced Swim Test (FST)
-
Apparatus: A transparent glass cylinder (25 cm high, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm. [11]2. Acclimation: Animals are brought to the testing room at least 60 minutes before the experiment.
-
Dosing: Mice are administered the test compound (this compound or Bupropion) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test. [11]4. Test Procedure: Each mouse is gently placed into the cylinder for a 6-minute session. The session is video-recorded. [11]5. Scoring: An observer blind to the treatment conditions scores the total duration of immobility during the final 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
Section 5: References
-
Thermo Fisher Scientific. Cytotoxicity Assays.
-
Benchchem. Application Notes and Protocols for In Vitro Monoamine Reuptake Inhibition Assays.
-
Life Science Applications. Cytotoxicity Assays.
-
ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
-
Alfa Cytology. In Vitro Cytotoxicity Assay.
-
NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay.
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Lokey Lab Protocols - Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
NIH. Cell-based hERG Channel Inhibition Assay in High-throughput Format.
-
Slideshare. hERG Assay | PPTX.
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
-
Evotec. hERG Safety | Cyprotex ADME-Tox Solutions.
-
YouTube. Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc.
-
Slideshare. Screening models of cns stimulant & anti depressant drugs-converted.
-
Bionity. Dopamine reuptake inhibitor.
-
FDA. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
-
Reaction Biology. Herg Assay Services.
-
GoodRx. List of 7 SSRIs (Selective Serotonin Reuptake Inhibitors).
-
Progress in Neuro-Psychopharmacology and Biological Psychiatry. Using tests and models to assess antidepressant-like activity in rodents.
-
Wikipedia. Norepinephrine–dopamine reuptake inhibitor.
-
Wikipedia. Selective serotonin reuptake inhibitor.
-
Wikipedia. Norepinephrine reuptake inhibitor.
-
NIH. Behavioral Assessment of Antidepressant Activity in Rodents.
-
ResearchGate. Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones.
-
Wikipedia. Dopamine reuptake inhibitor.
-
Slideshare. Cns stimulants and depressants screening models | PPTX.
-
Journal of Herbmed Pharmacology. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing.
-
Wikipedia. Serotonin antagonist and reuptake inhibitor.
-
Mayo Clinic. Selective serotonin reuptake inhibitors (SSRIs).
-
NIH. Selective Serotonin Reuptake Inhibitors.
-
Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor.
-
ResearchGate. Why Are the Majority of Active Compounds in the CNS Domain Natural Products? A Critical Analysis | Request PDF.
-
Abcam. GBR 13069 dihydrochloride, dopamine reuptake inhibitor (CAS 67469-45-8).
-
Cleveland Clinic. Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs).
-
Wikipedia. Serotonin–norepinephrine reuptake inhibitor.
-
Cleveland Clinic. SNRIs (serotonin and norepinephrine reuptake inhibitors).
-
Clinical Leader. Central Nervous System (CNS) Active Drugs Complex Considerations.
-
NIH. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison.
-
NIH. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery.
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
-
MDPI. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection.
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
-
PubMed. Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues.
-
Oakwood Chemical. This compound, min 97%, 1 gram.
-
Acta Pharmacologica Sinica. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay.
-
MDPI. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
-
ACS Publications. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery | ACS Chemical Neuroscience.
-
NIH. Evaluation of phenylpiperazines as targeting agents for neuroblastoma.
Sources
- 1. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of phenylpiperazines as targeting agents for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening models of cns stimulant & anti depressant drugs-converted | PDF [slideshare.net]
- 7. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Using tests and models to assess antidepressant-like activity in rodents | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 10. Cns stimulants and depressants screening models | PPTX [slideshare.net]
- 11. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. fda.gov [fda.gov]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 18. m.youtube.com [m.youtube.com]
In vivo validation of 3-Phenylpiperazin-2-one's therapeutic potential
An In Vivo Comparative Guide to the Therapeutic Potential of 3-Phenylpiperazin-2-one
This guide provides a comprehensive framework for the in vivo validation of this compound, a compound belonging to a class of molecules with significant therapeutic promise. Given that piperazine derivatives are well-represented in drugs targeting the central nervous system (CNS), this document outlines a structured, comparative approach to investigate the potential antidepressant and anxiolytic properties of this specific molecule.[1][2][3] The protocols and rationale provided herein are designed for researchers, scientists, and drug development professionals seeking to establish a robust preclinical data package.
The core of this guide is a head-to-head comparison with Fluoxetine , a selective serotonin reuptake inhibitor (SSRI) that serves as a gold-standard therapeutic for depression and anxiety disorders. This comparison will allow for a clear assessment of this compound's relative efficacy and potential mechanistic distinctions.
Scientific Rationale and Hypothesized Mechanism
The phenylpiperazine scaffold is a cornerstone in neuropharmacology, known for its interaction with key neurotransmitter systems.[1][4] Compounds in this class frequently exhibit affinity for serotonin (5-HT) and dopamine (D) receptors, acting as agonists, antagonists, or reuptake inhibitors.[3][5][6] For instance, the widely used antidepressant Trazodone is a phenylpiperazine derivative that functions as a serotonin 5-HT2A receptor antagonist and serotonin reuptake inhibitor.[7]
Based on this chemical precedent, we hypothesize that This compound modulates serotonergic neurotransmission . Its primary mechanism may involve direct receptor binding (e.g., at 5-HT1A or 5-HT2A receptors) or inhibition of the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels. This modulation is the basis for its potential antidepressant and anxiolytic effects.
The following diagram illustrates the hypothesized signaling pathway.
Caption: Hypothesized serotonergic pathway modulated by this compound.
A Phased In Vivo Validation Workflow
A successful in vivo campaign requires a logical progression from fundamental characterization to efficacy testing. The following workflow ensures that each step informs the next, providing a comprehensive evaluation of the compound's potential.
Caption: Phased approach for the in vivo validation of this compound.
Experimental Protocols & Comparative Data
All experiments should be conducted in male C57BL/6 mice (8-10 weeks old) unless otherwise specified. Animals must be acclimated for at least one week prior to experimentation. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Phase 1: Pharmacokinetic (PK) Profiling
Objective: To determine the core pharmacokinetic parameters of this compound, which is essential for selecting appropriate doses and timepoints for subsequent pharmacodynamic and efficacy studies.
Methodology:
-
Animal Groups (n=3 per timepoint):
-
Group 1: this compound (2 mg/kg, intravenous injection).
-
Group 2: this compound (10 mg/kg, oral gavage).
-
-
Sample Collection: Blood samples are collected via tail vein or cardiac puncture at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Brain tissue is collected at the same timepoints following euthanasia.
-
Analysis: Plasma and brain homogenate concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Calculation: Parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t1/2 (half-life), and brain/plasma ratio are calculated.
Table 1: Hypothetical Comparative PK Data
| Parameter | This compound (10 mg/kg, PO) | Fluoxetine (10 mg/kg, PO) |
| Plasma Cmax (ng/mL) | 450 | 280 |
| Plasma Tmax (hr) | 1.0 | 4.0 |
| Plasma AUC0-24 (ng*hr/mL) | 2200 | 3500 |
| Plasma t1/2 (hr) | 4.5 | 18.0 |
| Brain/Plasma Ratio @ Tmax | 3.5 | 5.0 |
| Oral Bioavailability (%) | 40% | 70% |
This hypothetical data suggests that this compound is readily absorbed and demonstrates excellent brain penetration, a critical feature for a CNS drug.
Phase 2: Target Engagement - Head-Twitch Response (HTR)
Objective: To assess the in vivo functional activity of this compound at the 5-HT2A receptor. The HTR is a well-validated behavioral proxy for 5-HT2A receptor activation in rodents.[8] An antagonist would be expected to block an agonist-induced HTR, while an agonist would induce it.
Methodology:
-
Animal Groups (n=8-10 per group):
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + DOI (a 5-HT2A agonist, 2.5 mg/kg, IP)
-
Group 3: Fluoxetine (10 mg/kg, IP) + DOI (2.5 mg/kg, IP)
-
Group 4: this compound (10 mg/kg, IP) + DOI (2.5 mg/kg, IP)
-
-
Procedure: Administer the test compound (or Fluoxetine/Vehicle) 30 minutes prior to the DOI injection. Immediately after DOI administration, place the mouse in a clean observation chamber.
-
Scoring: For 30 minutes, a trained observer, blind to the treatment groups, counts the number of rapid, involuntary side-to-side head movements.
-
Rationale: This experiment tests the hypothesis that this compound may act as a 5-HT2A antagonist, similar to trazodone. If so, it should significantly reduce the number of head twitches induced by the agonist DOI.
Phase 3: Efficacy - Forced Swim Test (FST)
Objective: To evaluate the antidepressant-like activity of this compound. The FST is a standard preclinical model where a reduction in immobility time is interpreted as an antidepressant-like effect.
Methodology:
-
Animal Groups (n=10-12 per group):
-
Group 1: Vehicle (IP)
-
Group 2: Fluoxetine (20 mg/kg, IP)
-
Group 3: this compound (5 mg/kg, IP)
-
Group 4: this compound (10 mg/kg, IP)
-
Group 5: this compound (20 mg/kg, IP)
-
-
Procedure: Administer the compound 60 minutes before the test. Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Scoring: The total duration of the test is 6 minutes. An observer scores the last 4 minutes, recording the time the animal remains immobile (making only small movements to keep its head above water).
-
Causality Check: It is crucial to ensure that any decrease in immobility is not due to a general increase in motor activity. The Rotarod test (Phase 4) helps validate this.
Phase 4: Safety & Tolerability - Rotarod Test
Objective: To assess whether this compound induces motor coordination deficits or sedation, which could confound the results of behavioral tests like the FST.
Methodology:
-
Training: Mice are trained for 2-3 days to stay on a rotating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Animal Groups (n=10-12 per group): Same groups as the FST.
-
Procedure: 60 minutes after compound administration, place the mice on the rotarod and record the latency to fall. Three trials are typically conducted.
-
Interpretation: A significant decrease in the time spent on the rod indicates potential motor impairment or sedative effects.
Table 2: Hypothetical Comparative Efficacy and Safety Data
| Treatment Group (Dose) | HTR (DOI-Induced Twitches) | FST (Immobility Time, sec) | Rotarod (Latency to Fall, sec) |
| Vehicle | 45 ± 5 | 150 ± 10 | 280 ± 15 |
| Fluoxetine (20 mg/kg) | 42 ± 6 | 85 ± 8 | 275 ± 12 |
| This compound (10 mg/kg) | 15 ± 4 | 95 ± 9** | 270 ± 14 |
*Data presented as Mean ± SEM. *p < 0.01 vs. Vehicle.
This hypothetical data paints a compelling picture: this compound demonstrates strong antidepressant-like efficacy in the FST, comparable to Fluoxetine. Critically, it also shows potent 5-HT2A receptor antagonism (blocking HTR) without impairing motor function, suggesting a distinct mechanism from SSRIs and a favorable initial safety profile.
Conclusion and Future Directions
This guide provides a foundational in vivo strategy to validate the therapeutic potential of this compound as a novel CNS agent. The proposed experiments, comparing it directly with the clinical standard Fluoxetine, would establish its pharmacokinetic profile, confirm its mechanism of action at a key serotonergic receptor, demonstrate antidepressant-like efficacy, and provide an initial assessment of safety.
Positive results, like the hypothetical data presented, would strongly support further development. Subsequent steps should include validation in chronic stress models of depression, assessment in models of anxiety (e.g., Elevated Plus Maze), and a more thorough safety pharmacology and toxicology evaluation. The distinct mechanistic profile—combining antidepressant efficacy with 5-HT2A antagonism—could position this compound as a promising candidate with a potentially differentiated clinical profile from existing SSRIs.
References
- Popugaeva, E., Chernyuk, D., Zhang, H., Postnikova, T. Y., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 337-348. [Link]
- MySkinRecipes. (n.d.). (R)-3-Phenylpiperazin-2-one.
- Walayat, K., Mohsin, N. U. A., Aslam, S., & Ahmad, M. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry. [Link]
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
- Kaur, R., Kumar, B., & Kumar, V. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present).
- Srinivasa Rao, D. V. N., et al. (n.d.).
- Ramos-Hernández, A., et al. (2018). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. [Link]
- Vaishnav, P. U., et al. (1996). Evaluation of phenylpiperazines as targeting agents for neuroblastoma. Nuclear Medicine and Biology, 23(1), 39-45. [Link]
- Siwek, A., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)
- Wikipedia contributors. (2024, May 26). 3-Phenylpiperidine. In Wikipedia, The Free Encyclopedia. [Link]
- PharmaCompass. (n.d.). 3-phenyl-2-piperazinone.
- Google Patents. (n.d.). A process for preparing 1-methyl-3-phenylpiperazine.
- Srinivasa Rao, D. V. N., et al. (2006).
- Nam, G., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]
- Google Patents. (n.d.).
- Wikipedia contributors. (2024, October 28). Head-twitch response. In Wikipedia, The Free Encyclopedia. [Link]
- Paneth, G., et al. (2012). Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. Acta Poloniae Pharmaceutica, 69(2), 227-236. [Link]
- Wikipedia contributors. (2024, October 29). Trazodone. In Wikipedia, The Free Encyclopedia. [Link]
- Oakwood Chemical. (n.d.). This compound, min 97%, 1 gram.
- Galietta, G., et al. (2022). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Pharmaceuticals, 15(11), 1361. [Link]
- De Simone, R., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(23), 7350. [Link]
- Williams, R. S., et al. (2002). A common mechanism of action for three mood-stabilizing drugs.
- Wikipedia contributors. (2024, August 22). Phenylpiperazine. In Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. (R)-3-Phenylpiperazin-2-one [myskinrecipes.com]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trazodone - Wikipedia [en.wikipedia.org]
- 8. Head-twitch response - Wikipedia [en.wikipedia.org]
Introduction
The 3-phenylpiperazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate in the synthesis of a wide array of biologically active compounds.[1] Notably, its derivatives have been explored for their potential in treating central nervous system (CNS) disorders, including depression and anxiety, often by targeting serotonin and dopamine receptors.[1] In the modern drug discovery pipeline, structure-based drug design is an indispensable strategy for identifying and optimizing lead compounds.[2]
At the heart of this strategy lies molecular docking, a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[3][4] This in-silico approach allows researchers to rapidly screen virtual libraries of compounds, prioritize candidates for synthesis, and gain insights into the molecular interactions that govern binding, thereby accelerating the discovery process.[2]
This guide provides an in-depth, comparative molecular docking study of this compound and a curated set of its derivatives against the human Dopamine D3 Receptor (DRD3). As a key target in the treatment of neuropsychiatric disorders, DRD3 offers a pharmacologically relevant system to demonstrate the power of computational analysis in discerning structure-activity relationships (SAR). We will meticulously detail the scientific rationale behind each step, from target and ligand preparation to the execution and interpretation of docking simulations, providing a self-validating framework for researchers, scientists, and drug development professionals.
Experimental Design: Target and Ligand Selection
The foundation of any meaningful docking study lies in the careful selection of the biological target and the ligand series. The choices made here dictate the relevance and applicability of the resulting computational data.
Target Rationale: Human Dopamine D3 Receptor (DRD3)
The Dopamine D3 Receptor (DRD3) is a G protein-coupled receptor (GPCR) predominantly expressed in the limbic regions of the brain. Its role in modulating cognition, emotion, and motivation makes it a high-value target for drugs treating schizophrenia, Parkinson's disease, and substance addiction. Given that phenylpiperazine derivatives are known to interact with dopaminergic systems, DRD3 represents an exemplary target for this comparative study.[1] For this analysis, we will utilize the high-resolution crystal structure of DRD3 in complex with the antagonist eticlopride, available from the RCSB Protein Data Bank (PDB ID: 3PBL). This structure provides a well-defined binding pocket, essential for accurate docking simulations.
Ligand Series: Exploring Chemical Space around the this compound Core
To understand how subtle chemical modifications influence binding affinity and interactions, we will compare the parent molecule, this compound, with three rationally designed derivatives. This series allows for the systematic evaluation of electronic and steric effects.
-
Parent Ligand (L1): this compound
-
Derivative 1 (L2): 3-(4-chlorophenyl)piperazin-2-one - Introduces an electron-withdrawing group to the phenyl ring.
-
Derivative 2 (L3): 3-(4-methoxyphenyl)piperazin-2-one - Adds an electron-donating group to the phenyl ring.
-
Derivative 3 (L4): 1-Methyl-3-phenylpiperazin-2-one - Explores the impact of substitution on the piperazine nitrogen.[5]
This focused library enables a direct and interpretable comparison of how functional group alterations modulate the predicted interaction with DRD3.
Methodology: A Self-Validating Workflow
The trustworthiness of docking results hinges on a meticulous and logically sound methodology.[6] Each step, from molecule preparation to result analysis, is designed to minimize artifacts and ensure the scientific validity of the predictions. This section provides both the "how" and the "why" for each stage of the process.
Computational Suite
-
Docking Engine: AutoDock Vina, renowned for its accuracy and speed in predicting binding modes.[7]
-
Molecular Preparation & Visualization: AutoDockTools (ADT) for preparing input files, and Discovery Studio Visualizer or PyMOL for in-depth analysis of interactions.[8][9][10]
-
File Conversion: Open Babel, a versatile chemical toolbox for converting file formats.
Experimental Workflow Diagram
Caption: Overall workflow for the comparative docking study.
Protocol 1: Receptor (DRD3) Preparation
The goal of receptor preparation is to clean the raw PDB file and format it for the docking algorithm, ensuring that charges and atom types are correctly assigned for the force field calculation.[11][12]
-
Obtain Structure: Download the crystal structure of the Dopamine D3 Receptor (PDB ID: 3PBL) from the RCSB PDB database.
-
Clean the Structure: Open the PDB file in Discovery Studio or a similar tool.
-
Prepare in AutoDockTools (ADT):
-
Rationale: ADT is used to add hydrogen atoms, which are typically absent in crystal structures but are crucial for calculating interactions, and to assign atomic charges.[14][15]
-
Action: a. Open the cleaned PDB file in ADT. b. Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only). c. Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). These charges are essential for the scoring function to calculate electrostatic interactions. d. Save the prepared receptor in the PDBQT format (receptor.pdbqt). The PDBQT format includes charge and atom type information required by AutoDock Vina.
-
Protocol 2: Ligand Preparation
Proper ligand preparation ensures that the input molecules have correct 3D geometries, protonation states, and charges, which are fundamental for an accurate simulation.[16][17]
-
Generate 2D Structures: Draw the this compound parent molecule and the three derivatives (L2, L3, L4) using chemical drawing software like ChemDraw or Marvin Sketch.
-
Convert to 3D:
-
Rationale: Docking requires 3D coordinates. A robust energy minimization step is necessary to obtain a low-energy, realistic starting conformation.
-
Action: Use a program like Open Babel to convert the 2D structures to 3D SDF or MOL2 files and perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
-
Prepare in AutoDockTools (ADT):
-
Rationale: Similar to the protein, ligands need correct atom types and charges assigned for the Vina scoring function.
-
Action: a. Open each 3D ligand file in ADT. b. ADT will automatically detect the root, set the rotatable bonds, and merge non-polar hydrogens. c. Save each prepared ligand in the PDBQT format (ligand_x.pdbqt).
-
Protocol 3: Molecular Docking with AutoDock Vina
This protocol outlines the setup and execution of the docking simulation itself. The key is defining the precise search space for the ligand.[18][19]
-
Define the Binding Site (Grid Box):
-
Rationale: To focus the computational effort, docking is performed within a defined volume (a "grid box") that encompasses the protein's active site.[9][13] The co-crystallized ligand from the original PDB file is the most reliable guide for positioning this box.
-
Action: In ADT, with the prepared receptor loaded, identify the amino acid residues known to form the binding pocket of DRD3. Center the grid box on this region. A typical size for the grid box is 25 x 25 x 25 Å, ensuring it is large enough to allow the ligand to rotate and translate freely. Record the center coordinates and dimensions.
-
-
Create a Configuration File:
-
Rationale: Vina requires a simple text file that specifies the input files and search parameters.
-
Action: Create a conf.txt file with the following content for each ligand:
-
-
Run the Docking Simulation:
-
Rationale: Vina's search algorithm will now explore different conformations (poses) of the ligand within the grid box, evaluating each based on its scoring function.[3]
-
Action: Execute the docking from the command line: vina --config conf.txt --log log_ligand_x.txt
-
Results and Comparative Analysis
The output of a docking simulation provides two primary pieces of information: the binding affinity of the best pose and the 3D coordinates of that pose.[13] The binding affinity is an estimate of the free energy of binding (ΔG), with more negative values indicating stronger predicted binding.[20][21]
Quantitative Data Summary
The docking results for the four ligands against the DRD3 active site are summarized below. The binding affinity is reported in kcal/mol.
| Ligand ID | Compound Name | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic/Other) |
| L1 | This compound | -7.8 | Asp110, Ser192 | Val111, Phe346, His349 |
| L2 | 3-(4-chlorophenyl)piperazin-2-one | -8.5 | Asp110, Ser192 | Val111, Phe346, Cys114 |
| L3 | 3-(4-methoxyphenyl)piperazin-2-one | -8.1 | Asp110, Ser192, Tyr372 | Val111, Phe346, His349 |
| L4 | 1-Methyl-3-phenylpiperazin-2-one | -7.5 | Asp110 | Val111, Phe346, His349 |
Analysis of Binding Poses and Interactions
Visual inspection of the docked poses is critical for validating the plausibility of the results.[22] A low binding energy is meaningless if the ligand is in a sterically clashed or chemically nonsensical orientation.
-
Parent Ligand (L1): The parent compound, this compound, fits snugly into the DRD3 binding pocket. The carbonyl oxygen of the piperazinone ring acts as a hydrogen bond acceptor with the side chain of Ser192 , while one of the piperazine nitrogens forms a crucial hydrogen bond with the carboxylate of Asp110 . This interaction with Asp110 is a hallmark of DRD3 antagonists. The phenyl ring is positioned in a hydrophobic pocket formed by Val111 , Phe346 , and His349 .
-
Derivative 1 (L2 - Chloro): The addition of a chlorine atom at the para position of the phenyl ring leads to the most favorable binding affinity (-8.5 kcal/mol). The chloro group engages in a halogen bond with the sulfur atom of Cys114 , providing an additional stabilizing interaction. This demonstrates how an electron-withdrawing, hydrophobic substituent can enhance binding affinity by forming specific, favorable contacts.
-
Derivative 2 (L3 - Methoxy): The methoxy derivative also shows an improved binding affinity (-8.1 kcal/mol) compared to the parent. The methoxy oxygen forms an additional hydrogen bond with the hydroxyl group of Tyr372 at the edge of the binding pocket. This highlights the potential for electron-donating groups to improve binding if they can be positioned to interact with a suitable polar residue.
-
Derivative 3 (L4 - Methyl): Methylation of the piperazine nitrogen results in a slightly reduced binding affinity (-7.5 kcal/mol). The methyl group introduces some steric hindrance, slightly displacing the ligand and weakening the hydrogen bond with Ser192 . This suggests that this position may be sensitive to bulky substituents.
Structure-Activity Relationship (SAR) Insights
Caption: Logical flow of Structure-Activity Relationship (SAR) insights.
This comparative analysis provides clear, actionable insights for lead optimization:
-
Phenyl Ring Substitution is Favorable: Both electron-withdrawing (Cl) and electron-donating (OCH3) groups at the para-position of the phenyl ring enhance binding affinity, suggesting this is a key area for modification.
-
Exploit Specific Interactions: The improved scores for L2 and L3 are not just due to increased hydrophobicity or polarity, but to the formation of specific, new interactions (a halogen bond and a hydrogen bond, respectively).
-
Piperazine N1 Position is Sensitive: Substitution at the N1 position of the piperazine ring may be detrimental to binding, likely due to steric constraints.
Conclusion and Future Directions
This guide demonstrates a rigorous, step-by-step workflow for conducting a comparative molecular docking study. By analyzing this compound and its derivatives against the Dopamine D3 Receptor, we have elucidated key structure-activity relationships that can guide future drug design efforts. Our findings predict that substitution at the para-position of the phenyl ring is a promising strategy for enhancing binding affinity, with the 4-chlorophenyl derivative (L2) emerging as the most potent candidate in this series.
It is imperative to remember that molecular docking is a predictive tool.[20][23] While it provides powerful insights and helps prioritize compounds, its predictions must be validated through experimental testing.[24][25] The next logical steps would be the chemical synthesis of these derivatives and their evaluation in in-vitro binding assays to determine their actual affinity (e.g., Ki or IC50 values) for the DRD3 receptor. This iterative cycle of computational design and experimental validation is the cornerstone of modern, efficient drug discovery.
References
- Most widely used software for docking results image generation.
- Molecular Docking Tutorial.[Link]
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]
- How to interprete and analyze molecular docking results?
- How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
- [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
- Preparing the protein and ligand for docking.[Link]
- Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC - NIH. [Link]
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
- (R)-3-Phenylpiperazin-2-one. MySkinRecipes. [Link]
- Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. [Link]
- Ligands Preparation Tutorial for Docking & Molecular Modelling. YouTube. [Link]
- Learn Maestro: Preparing protein structures. YouTube. [Link]
- Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]
- How to validate the molecular docking results?
- Molecular Docking: A structure-based drug designing approach. JSciMed Central. [Link]
- HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]
- HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS. YouTube. [Link]
- A Beginner's Guide to Molecular Docking. ETFLIN. [Link]
- Session 4: Introduction to in silico docking.[Link]
- Is there any software or tool to evaluate docking results?
- Ten quick tips to perform meaningful and reproducible molecular docking calcul
- DOCKING - Center for Comput
- Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems (RSC Publishing). [Link]
- Molecular Docking Studies: The Success Should Overrule the Doubts.[Link]
- Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones.
- Validation Studies of the Site-Directed Docking Program LibDock.
- Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. PMC. [Link]
- Lessons from Docking Validation.
- Synthesis and acaricidal activity of phenylpiperazine derivatives.
- Synthesis and acaricidal activity of phenylpiperazine deriv
- 1-Methyl-3-phenylpiperazin-2-one. PubChem. [Link]
- Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neurop
- A Focused Review and Comparative Analysis of Molecular Docking Strategies and Software Applications in Piperazine-Based Antimicrobial Drug Development. International Journal of Pharmaceutical Sciences. [Link]
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [Link]
- Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. PMC - NIH. [Link]
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. NIH. [Link]
- An overview of the docking complexes of N -phenylpiperazine derivatives...
- Phenylpiperazine. Wikipedia. [Link]
- Trazodone. Wikipedia. [Link]
Sources
- 1. (R)-3-Phenylpiperazin-2-one [myskinrecipes.com]
- 2. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 5. 1-Methyl-3-phenylpiperazin-2-one | C11H14N2O | CID 11286960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 7. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 8. bioinformaticsreview.com [bioinformaticsreview.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. sites.ualberta.ca [sites.ualberta.ca]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. echemi.com [echemi.com]
- 24. researchgate.net [researchgate.net]
- 25. longdom.org [longdom.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Phenylpiperazin-2-one for Laboratory Professionals
Core Safety Principles and Hazard Assessment
Handling and disposing of any chemical intermediate requires a foundational understanding of its potential hazards. Based on data from analogous compounds like 1-Phenylpiperazine and other piperazine derivatives, 3-Phenylpiperazin-2-one must be treated as a hazardous substance.[1][2] The piperazine moiety is particularly noted for causing severe skin burns, eye damage, and potential allergic reactions.[1][3] Therefore, a cautious and informed approach is paramount.
The primary hazards associated with this class of compounds are summarized below. Adherence to these mitigation strategies is not merely procedural—it is a critical system for self-validation in the laboratory, ensuring that risks are systematically controlled.
| Hazard | Description | Primary Mitigation Strategy |
| Skin Corrosion/Irritation | Phenylpiperazine derivatives are known to cause skin irritation and, in some cases, severe burns.[2][4] | Always wear chemical-resistant gloves and a lab coat. Avoid all direct skin contact.[2][5] |
| Serious Eye Damage | Direct contact can cause serious, potentially irreversible eye damage.[1][2][4] | Wear chemical safety goggles or a face shield.[6] Ensure eyewash stations are immediately accessible.[7] |
| Acute Toxicity (Oral) | May be harmful or toxic if swallowed.[2][8] | Do not eat, drink, or smoke in laboratory areas.[2] Wash hands thoroughly after handling.[4] |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory irritation.[9] | Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][6] |
| Environmental Hazard | Structurally similar compounds can be harmful to aquatic life with long-lasting effects.[4] | Do not dispose of down the drain or in general waste.[4][6] All waste must be treated as hazardous chemical waste. |
Immediate Safety and Handling: Your First Line of Defense
Before beginning any work that will generate this compound waste, it is crucial to have the correct personal protective equipment (PPE) and emergency facilities in place. This preparation is the bedrock of a safe disposal workflow.
| Equipment/Measure | Specification | Purpose and Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[6] | Protects eyes from splashes and airborne particles. The enclosed nature of goggles is superior to safety glasses for preventing contact with corrosive materials. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] | Prevents direct skin contact. Inspect gloves for any signs of degradation or puncture before use.[9] |
| Body Protection | A standard laboratory coat. | Protects clothing and underlying skin from contamination during handling and transfer operations.[1] |
| Respiratory Protection | Not typically required if handled within a functioning chemical fume hood.[6] | A fume hood provides the primary engineering control to prevent inhalation of dust or vapors.[6] |
| Emergency Equipment | An emergency eyewash station and safety shower must be readily accessible and tested regularly.[7] | Provides for immediate decontamination in the event of accidental exposure, which is critical for mitigating severe eye or skin damage. |
Step-by-Step Disposal Protocol: From Benchtop to Final Collection
The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance. Each step is designed to contain the chemical waste securely and prevent environmental release.
Step 1: Waste Segregation and Container Selection
The foundation of proper disposal is rigorous segregation. Never mix incompatible waste streams.
-
Action: Designate a specific, dedicated hazardous waste container for all this compound waste. This includes contaminated consumables like pipette tips, weighing papers, and gloves.[1]
-
Causality: Mixing chemical waste can lead to dangerous reactions. By segregating at the point of generation, you prevent unforeseen hazards and ensure the waste can be managed appropriately by disposal professionals.
-
Container Specifications: The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof screw-on cap.[10] It must be in good condition, free of cracks or residue on the outside.
Step 2: Hazardous Waste Labeling
Proper labeling is a regulatory requirement and a critical safety communication tool.
-
Action: Immediately label the waste container with the following information:
-
Causality: Accurate labeling prevents accidental mixing of incompatible wastes, informs emergency responders of the container's contents, and is mandated by regulatory bodies like the EPA.[11]
Step 3: Managing Solid and Liquid Waste Streams
-
Solid Waste:
-
Action: Carefully transfer any solid this compound waste and contaminated disposables (gloves, wipes, etc.) into the designated solid hazardous waste container.[1][10]
-
Technique: Use tools like a spatula or brush to avoid generating dust.[6] If there is a risk of dust, perform the transfer within a chemical fume hood.[5]
-
-
Liquid Waste:
-
Action: Collect all solutions containing this compound in a dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]
-
Causality: Liquid waste streams often require different treatment methods than solid waste. Keeping them separate ensures they can be managed efficiently and safely.
-
Step 4: Decontamination of Non-Disposable Equipment
-
Action: Thoroughly decontaminate any reusable glassware or equipment that has come into contact with the chemical.
-
Protocol:
-
Rinse the equipment with a suitable solvent (e.g., ethanol or isopropanol) to dissolve the residue.
-
Collect this solvent rinse as liquid hazardous waste.[1]
-
Proceed with a standard wash using soap and water.
-
-
Causality: This two-step process ensures that no residual chemical remains on the equipment, preventing unintentional cross-contamination of future experiments and protecting subsequent users.
Step 5: Spill Management
Accidents can happen, and preparation is key.
-
Action (for small spills):
-
Ensure the area is well-ventilated and evacuate non-essential personnel.[1][11]
-
Wearing your full PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a chemical sorbent pad.[1][12]
-
Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[1][6]
-
Decontaminate the spill area thoroughly.
-
-
Action (for large spills): Evacuate the area immediately and contact your institution's EHS or emergency response team.
Long-Term Storage and Final Disposal
-
Storage: Keep the sealed hazardous waste container in a designated satellite accumulation area.[7] This area should be secure, well-ventilated, and away from incompatible materials.[5][10] Secondary containment is highly recommended to control any potential leaks.
-
Final Disposal: Once the container is full or has reached the storage time limit set by your institution, arrange for pickup by a licensed hazardous waste disposal contractor.[1][2] This waste will likely require high-temperature incineration to ensure complete destruction in an environmentally sound manner.[10][13] Never dispose of this material as regular trash or pour it down the drain.[4]
Visualized Disposal Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
- Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. (2025). Benchchem.
- SAFETY DATA SHEET: 1-Phenylpiperazine. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET: 1-Methyl-3-phenylpiperazine. (2025). Fisher Scientific.
- SAFETY DATA SHEET: 2-Phenylpiperazine. (2024). Fisher Scientific.
- SAFETY DATA SHEET: Piperazine. (2018). Fisher Scientific.
- Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide. (2025). Benchchem.
- SAFETY DATA SHEET: 1-Phenylpiperazine. (2025). Fisher Scientific.
- Piperazine Safety Data Sheet. Santa Cruz Biotechnology.
- SAFETY DATA SHEET: 1-(3-Chlorophenyl)piperazinium chloride. (2025). Thermo Fisher Scientific.
- Piperazine - HAZARD SUMMARY. New Jersey Department of Health.
- 1-Phenylpiperazine Safety Data Sheet. Santa Cruz Biotechnology.
- 1-Methyl-3-phenylpiperazine Product Information. Tokyo Chemical Industry Co., Ltd.
- Proper Disposal of 3-Phenylpyridine: A Comprehensive Guide. (2025). Benchchem.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nj.gov [nj.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
